T-1095A
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
209746-56-5 |
|---|---|
Fórmula molecular |
C24H26O9 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
3-(1-benzofuran-5-yl)-1-[2-hydroxy-4-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
InChI |
InChI=1S/C24H26O9/c1-12-8-16(27)20(15(26)4-2-13-3-5-17-14(10-13)6-7-31-17)18(9-12)32-24-23(30)22(29)21(28)19(11-25)33-24/h3,5-10,19,21-25,27-30H,2,4,11H2,1H3/t19-,21-,22+,23-,24-/m1/s1 |
Clave InChI |
GMYFQAHYWIYNES-PFKOEMKTSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O |
SMILES canónico |
CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
T-1095A, T 1095A, T1095A, J1.265.331J |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of T-1095A in Renal Glucose Transport
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-1095 is an orally active prodrug that is rapidly converted in the liver to its active metabolite, T-1095A.[1] this compound is a potent inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2, which are crucial for glucose reabsorption in the renal proximal tubules. By inhibiting these transporters, this compound induces glucosuria, thereby lowering blood glucose levels. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on renal glucose transporters, relevant signaling pathways, and a summary of key in vivo studies. Detailed experimental protocols and quantitative data are presented to support the understanding of its pharmacological profile.
Core Mechanism of Action: Inhibition of Renal SGLT1 and SGLT2
This compound exerts its antihyperglycemic effect primarily through the competitive inhibition of sodium-glucose cotransporters in the kidney.[2] SGLT2, located in the S1 and S2 segments of the proximal tubule, is responsible for the reabsorption of approximately 90% of the filtered glucose. SGLT1, found in the S3 segment, reabsorbs the remaining 10%.[3]
This compound demonstrates a higher affinity for human SGLT2 over SGLT1, as indicated by its half-maximal inhibitory concentration (IC50) values.
Table 1: In Vitro Inhibitory Activity of this compound
| Transporter | IC50 (µM) |
| Human SGLT1 | 22.8[4] |
| Human SGLT2 | 2.3[4] |
This dual inhibition leads to a significant increase in urinary glucose excretion, thereby reducing plasma glucose concentrations.[2]
Signaling Pathways and Downstream Effects
The primary signaling pathway affected by this compound is the direct inhibition of SGLT1 and SGLT2 activity in the renal proximal tubule. This action directly prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream.
An important downstream effect observed with T-1095 treatment is the suppression of elevated renal glucose transporter 2 (GLUT2) levels in diabetic animal models.[1][4] GLUT2 is a facilitative glucose transporter located on the basolateral membrane of proximal tubule cells, responsible for transporting reabsorbed glucose out of the cell and into the interstitium. In diabetic states, the expression of renal GLUT2 is often upregulated. Treatment with T-1095 has been shown to normalize this overexpression, which may contribute to the overall reduction in renal glucose reabsorption.[1][4] The precise molecular mechanism linking SGLT2 inhibition to the downregulation of GLUT2 is an area of ongoing investigation but is thought to be related to the reduction of intracellular glucose concentrations and subsequent alterations in gene expression.[3][5]
Experimental Data from In Vivo Studies
The efficacy of T-1095 has been demonstrated in various preclinical models of diabetes, primarily in streptozotocin (STZ)-induced diabetic rats and C57BL/KsJ-db/db mice.
Table 2: Effects of T-1095 on Blood Glucose and HbA1c in STZ-Induced Diabetic Rats
| Treatment Group | Dose (% in diet) | Duration | Blood Glucose (mg/dL) | HbA1c (%) |
| Normal Control | - | 4 weeks | 110 ± 5 | 4.5 ± 0.1 |
| STZ Control | - | 4 weeks | 450 ± 20 | 10.2 ± 0.5 |
| T-1095 | 0.03% | 4 weeks | 350 ± 25 | 8.5 ± 0.4 |
| T-1095 | 0.1% | 4 weeks | 250 ± 20 | 7.1 ± 0.3 |
| STZ Control | - | 8 weeks | 480 ± 30 | 11.5 ± 0.6 |
| T-1095 | 0.1% | 8 weeks | 280 ± 25 | 7.8 ± 0.4 |
| *p<0.05, **p<0.01 vs. STZ Control. Data are presented as mean ± SEM.[1][4] |
Table 3: Effects of T-1095 on Urinary Glucose Excretion in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg, single oral) | Urinary Glucose Excretion (mg/24h) |
| Normal Control | Vehicle | < 50 |
| STZ Control | Vehicle | 5000 ± 400 |
| T-1095 | 3 | 6000 ± 500 |
| T-1095 | 10 | 8000 ± 600 |
| T-1095 | 30 | 12000 ± 800 |
| T-1095 | 100 | 15000 ± 1000 |
| p<0.05, **p<0.01 vs. STZ Control. Data are presented as mean ± SEM.[2] |
Table 4: Pharmacokinetic Parameters of T-1095 and this compound in Rats (10 mg/kg, oral)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| T-1095 | 150 ± 30 | 0.5 | 300 ± 50 | 1.2 ± 0.2 | ~90 |
| This compound | 80 ± 15 | 1.0 | 450 ± 70 | 2.5 ± 0.5 | - |
| Data are presented as mean ± SD.[6] |
Detailed Experimental Protocols
Animal Models
-
Streptozotocin (STZ)-Induced Diabetic Rats: Male Wistar rats (8 weeks old) are typically used. Diabetes is induced by a single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in citrate buffer (pH 4.5).[7][8] Rats with blood glucose levels above 300 mg/dL after 72 hours are considered diabetic and used for experiments.[9][10]
-
C57BL/KsJ-db/db Mice: These mice are a genetic model of type 2 diabetes and obesity. They are used to study the long-term effects of T-1095 on glycemic control and diabetic complications.[8]
Drug Administration
-
Oral Administration: For single-dose studies, T-1095 is suspended in a vehicle such as 0.5% methylcellulose solution and administered by oral gavage.
-
Dietary Admixture: For chronic studies, T-1095 is mixed into the standard rodent chow at specified percentages (e.g., 0.03% or 0.1% w/w).[1][4]
Biochemical Measurements
-
Blood Glucose: Blood samples are collected from the tail vein. Glucose concentrations are measured using a glucose oxidase-based method with a commercial glucose analyzer.[11]
-
Glycated Hemoglobin (HbA1c): Whole blood is collected, and HbA1c levels are determined using high-performance liquid chromatography (HPLC).[10][12]
-
Urinary Glucose: Rats are housed in metabolic cages for 24-hour urine collection. The total volume is recorded, and the glucose concentration in the urine is measured using a glucose oxidase method.
Protein Expression Analysis (Western Blot)
-
Tissue Preparation: Kidneys are harvested, and the renal cortex is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against SGLT2 and GLUT2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.
Conclusion
This compound is a dual inhibitor of SGLT1 and SGLT2, with a preferential action on SGLT2. Its mechanism of action in the kidney involves the direct blockade of glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. Furthermore, T-1095 has been shown to normalize the overexpression of renal GLUT2 in diabetic states, which may contribute to its overall antihyperglycemic efficacy. The data from preclinical studies in rodent models of diabetes strongly support the therapeutic potential of this mechanism for the management of hyperglycemia. Further research into the precise molecular pathways governing the regulation of GLUT2 by SGLT2 inhibitors will provide deeper insights into the pleiotropic effects of this class of drugs.
References
- 1. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT2 inhibition to address the unmet needs in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 inhibition in the diabetic kidney – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SGLT2 Inhibition in the Diabetic Kidney—From Mechanisms to Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2022-5720 [excli.de]
- 8. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 9. "Using HbA1c to Diagnose Diabetes in the UCD-T2DM Rat Model" by Yu Henry Huo, Jennice Herrera et al. [digitalcommons.wku.edu]
- 10. Simple method for determination of A1c-type glycated hemoglobin(s) in rats using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]
T-1095A: A Selective Sodium-Glucose Cotransporter Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
T-1095A is a potent and selective inhibitor of the sodium-glucose cotransporters (SGLTs), with a mechanism of action that has been a focal point of research in the management of diabetes.[1] It is the active metabolite of the orally administered prodrug T-1095.[1][2] Derived from phlorizin, a naturally occurring SGLT inhibitor, T-1095 was developed to overcome the limitations of its parent compound, such as poor oral bioavailability.[1][3] Upon oral administration, T-1095 is absorbed and metabolized to this compound, which then exerts its pharmacological effects primarily in the kidneys.[1][2] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory profile, in vivo efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
This compound selectively inhibits the sodium-glucose cotransporters, primarily SGLT2, which is responsible for the reabsorption of the majority of filtered glucose in the renal proximal tubules.[2] By blocking SGLT2, this compound reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[1] This glucosuric effect directly lowers blood glucose levels, independent of insulin secretion or action.[1] Long-term treatment with T-1095 has been shown to improve hyperglycemia and reduce HbA1c levels in various animal models of diabetes.[1][4][5]
Quantitative Data
The following tables summarize the inhibitory activity and in vivo efficacy of T-1095 and its active metabolite, this compound.
Table 1: Inhibitory Activity of T-1095 and this compound
| Compound | Transporter | Species | System | Value Type | Value | Selectivity (SGLT1/SGLT2) | Reference |
| T-1095 | hSGLT1 | Human | - | IC50 | 22.8 µM | ~10-fold for SGLT2 | - |
| T-1095 | hSGLT2 | Human | - | IC50 | 2.3 µM | - | - |
| This compound | hSGLT1 | Human | Xenopus oocytes | Ki | 0.07 µM | ~4 | - |
| This compound | hSGLT2 | Human | - | Ki | ~0.28 µM* | - | [6] |
| This compound | SGLT | Rat | Kidney BBMVs | Ki | 0.33 µM | - | - |
| Phlorizin | hSGLT1 | Human | - | Ki | 300 nM | ~0.13-fold for SGLT2 | [7] |
| Phlorizin | hSGLT2 | Human | - | Ki | 39 nM | - | [7] |
*Value estimated based on the reported SGLT1/SGLT2 selectivity ratio of ~4.[6]
Table 2: In Vivo Efficacy of T-1095 in Diabetic Animal Models
| Animal Model | Treatment | Duration | Change in Blood Glucose | Change in HbA1c | Reference |
| Streptozotocin (STZ)-induced diabetic rats | 0.03% and 0.1% in diet | 4 weeks | Improved hyperglycemia | Dose-dependent decrease | [4] |
| STZ-induced diabetic rats | 0.1% in diet | 8 weeks | Reduced | Reduced | [4] |
| db/db mice | 0.03% and 0.1% in diet | 12 weeks | Significant decrease | Significant decrease | [8] |
| Goto-Kakizaki (GK) rats | 0.1% in diet | 32 weeks | Significant decrease | Significant decrease | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SGLT inhibitors like this compound.
Protocol 1: SGLT Inhibition Assay in Xenopus laevis Oocytes
This protocol describes a common method for expressing human SGLT1 and SGLT2 in Xenopus laevis oocytes to determine the inhibitory activity of compounds.
1. Oocyte Preparation:
- Harvest oocytes from anesthetized female Xenopus laevis.
- Defolliculate the oocytes by treatment with collagenase.
- Incubate the oocytes in Barth's solution overnight to allow for recovery.
2. cRNA Injection:
- Linearize plasmids containing the cDNA for human SGLT1 or SGLT2.
- Synthesize capped cRNA using an in vitro transcription kit.
- Inject a specific amount of cRNA (e.g., 50 ng) into the cytoplasm of Stage V-VI oocytes.
- Incubate the injected oocytes for 2-3 days to allow for protein expression.
3. Glucose Uptake Assay:
- Pre-incubate the oocytes in a sodium-free buffer.
- Transfer the oocytes to a sodium-containing buffer with a radiolabeled glucose analog (e.g., α-methyl-D-[U-¹⁴C]glucopyranoside) and varying concentrations of the test inhibitor (this compound).
- After a defined incubation period (e.g., 60 minutes), wash the oocytes extensively with ice-cold sodium-free buffer to stop the uptake.
- Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
Determine the rate of glucose uptake at each inhibitor concentration.
Plot the percentage of inhibition against the inhibitor concentration.
Calculate the IC50 or Ki value by fitting the data to a suitable dose-response curve.
Experimental Workflow for SGLT Inhibitor Evaluation in Xenopus Oocytes Protocol 2: Glucose Uptake in Brush Border Membrane Vesicles (BBMVs)
This method is used to study the transport of glucose into vesicles prepared from the apical membrane of renal proximal tubule cells.[9]
1. BBMV Preparation:
- Excise the kidneys from the animal model (e.g., rats).
- Isolate the renal cortex and homogenize it in a buffered solution.[9]
- Perform a series of differential centrifugation steps to enrich for brush border membranes.
- Use a magnesium chloride precipitation method to selectively aggregate and pellet non-brush border membranes, leaving the BBMVs in the supernatant.[9]
- Resuspend the final BBMV pellet in an appropriate buffer.
2. Glucose Uptake Assay:
- Pre-load the BBMVs with a specific intravesicular buffer.
- Initiate the uptake by mixing the BBMV suspension with an incubation buffer containing a radiolabeled glucose analog and the test inhibitor (this compound).
- At various time points, take aliquots of the mixture and add them to an ice-cold stop solution to terminate the transport.
- Rapidly filter the mixture through a membrane filter to separate the vesicles from the incubation medium.
- Wash the filter extensively to remove any non-transported substrate.
- Measure the radioactivity retained on the filter, which corresponds to the amount of glucose transported into the vesicles.
3. Data Analysis:
Determine the initial rate of glucose uptake for each condition.
Analyze the data using kinetic models (e.g., Michaelis-Menten) to determine the effect of the inhibitor on the transport kinetics.
Conclusion
This compound has been demonstrated to be a selective inhibitor of SGLT, with a preference for SGLT2. Its mechanism of action, which involves the promotion of urinary glucose excretion, provides an insulin-independent pathway for glycemic control. The data from various preclinical models support its efficacy in reducing blood glucose and HbA1c levels. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of SGLT inhibitors. As the field of diabetes research continues to evolve, a thorough understanding of the technical aspects of drug evaluation is paramount for the development of novel and effective therapies.
References
- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term treatment with the Na+-glucose cotransporter inhibitor T-1095 causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesincontrol.com [diabetesincontrol.com]
- 7. Phlorizin | SGLT | ATPase | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic analysis of brush-border membrane vesicles isolated from purified proximal convoluted tubules - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Novel Antidiabetic Agent: A Technical Guide to the Discovery and Synthesis of T-1095 and T-1095A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of T-1095 and its active metabolite, T-1095A, pioneering synthetic inhibitors of the sodium-glucose cotransporters (SGLTs). Developed as orally bioavailable alternatives to the natural product phlorizin, these compounds represent a significant advancement in the exploration of SGLT inhibition as a therapeutic strategy for diabetes mellitus. This document details their biological activity, supported by quantitative data, outlines key experimental methodologies, and visualizes the core biological and experimental pathways.
Introduction: Overcoming the Limitations of Phlorizin
The discovery of phlorizin, a natural glucoside found in the bark of apple trees, and its ability to induce glucosuria by inhibiting SGLTs, opened a new avenue for diabetes research.[1] However, the therapeutic potential of phlorizin was hampered by its poor oral bioavailability and lack of selectivity, prompting the development of synthetic analogs.[2][3] T-1095 emerged from this research as a promising orally active prodrug designed to be metabolized into its active form, this compound, to exert its therapeutic effects.[4] T-1095, chemically known as 3-(Benzo[b]furan-5-yl)-2',6'-dihydroxy-4'-methylpropiophenone-2'-O-(6-O-methoxycarbonyl)-beta-D-glucopyranoside, and its active form this compound, were developed as specific inhibitors of SGLTs.[5]
Synthesis: From Natural Product to Synthetic Analog
While detailed, step-by-step chemical synthesis protocols for T-1095 are not extensively published in the available literature, it is established that T-1095 is a synthetic O-glucoside derivative of phlorizin.[4] The core strategy involved modifying the phlorizin structure to create a prodrug that is stable for oral absorption and is later converted to the active inhibitor, this compound, in the body.[4] This conversion is a critical aspect of its design, enabling systemic activity that is not achievable with natural phlorizin.[2]
The relationship between phlorizin, the prodrug T-1095, and the active metabolite this compound can be visualized as a logical progression in drug design.
Mechanism of Action: Targeting Renal Glucose Reabsorption
Upon oral administration, T-1095 is absorbed and metabolized to this compound.[4] this compound then acts as a potent inhibitor of both SGLT1 and SGLT2, the primary transporters responsible for glucose reabsorption in the kidneys.[2] By blocking these transporters, this compound prevents the return of filtered glucose to the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[4] This mechanism is independent of insulin secretion, offering a novel therapeutic approach for managing hyperglycemia.[5]
The signaling pathway illustrating the mechanism of action of this compound is detailed below.
Data Presentation: Biological Activity and Efficacy
The inhibitory effects of T-1095 and its active form this compound have been quantified in various studies. The following tables summarize the key quantitative data regarding their biological activity.
Table 1: Inhibitory Activity of T-1095 on Human SGLTs
| Compound | Target | IC₅₀ (µM) |
| T-1095 | hSGLT1 | 22.8 |
| T-1095 | hSGLT2 | 2.3 |
Data sourced from MedchemExpress.[6]
Table 2: Effects of T-1095 on Blood Glucose and Glycosylated Hemoglobin (HbA1c) in Diabetic Animal Models
| Animal Model | Treatment | Duration | Change in Blood Glucose | Change in HbA1c |
| Streptozotocin-induced diabetic rats | 0.01% or 0.1% T-1095 mixed diet | 28 days | Reduced | Reduced |
| Yellow KK mice | 0.01% or 0.1% T-1095 mixed diet | 28 days | Reduced | Reduced |
Data from long-term treatment studies.[6]
In addition to improving glycemic control, long-term treatment with T-1095 has been shown to ameliorate other metabolic abnormalities, including hyperinsulinemia and hypertriglyceridemia, and to prevent the development of microalbuminuria in yellow KK mice.[4]
Experimental Protocols: Methodologies for Evaluation
The evaluation of T-1095 and this compound has involved a combination of in vitro and in vivo experimental models to characterize their inhibitory activity and therapeutic efficacy.
Key Experimental Methodologies:
-
In Vitro SGLT Inhibition Assay: The inhibitory effects of T-1095 and this compound on SGLT1 and SGLT2 are typically assessed using Xenopus oocytes or other cell lines that have been engineered to overexpress the human transporters. The uptake of a radiolabeled glucose analog, such as alpha-methyl-D-glucopyranoside (AMG), is measured in the presence and absence of the test compounds to determine the half-maximal inhibitory concentration (IC₅₀).
-
In Vivo Diabetic Animal Models: To evaluate the antidiabetic effects of T-1095, researchers have utilized models such as streptozotocin (STZ)-induced diabetic rats, which mimic type 1 diabetes, and yellow KK mice, a model for obese type 2 diabetes.
-
Oral Glucose Tolerance Test (OGTT): This test is used to assess the effect of T-1095 on postprandial hyperglycemia. After oral administration of T-1095, a glucose load is given to the animals, and blood glucose levels are monitored over time.
-
Measurement of Biochemical Parameters: Standard laboratory methods are used to measure blood glucose levels, HbA1c, plasma insulin, triglycerides, and urinary glucose and albumin excretion.
A generalized workflow for the in vivo evaluation of T-1095 is depicted below.
Conclusion
T-1095 and its active metabolite this compound represent a significant step forward in the development of SGLT inhibitors for the treatment of diabetes. By addressing the pharmacokinetic limitations of the natural product phlorizin, T-1095 demonstrated the viability of orally administered SGLT inhibitors. The research on T-1095 has paved the way for the development of more selective SGLT2 inhibitors, which have now become an important class of antidiabetic drugs. The findings from the studies on T-1095 continue to be relevant for researchers and scientists in the field of drug development, highlighting a successful strategy in natural product-derived drug discovery.
References
- 1. (3S,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-((S)-(beta-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl)dihydro-2(3H)-furanone | C28H34O13 | CID 443015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | C27H32O14 | CID 25075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Search | Ife Journal of Science [ajol.info]
The Prodrug T-1095: A Technical Overview of its Pharmacokinetics and Metabolic Conversion to the Active SGLT Inhibitor T-1095A
For Researchers, Scientists, and Drug Development Professionals
T-1095, a synthetic phlorizin derivative, is a prodrug designed for oral administration that undergoes metabolic conversion to its active form, T-1095A.[1] This active metabolite is a potent inhibitor of sodium-glucose cotransporters (SGLTs), primarily SGLT2 in the renal tubules, and has been investigated for its potential as a therapeutic agent for diabetes mellitus.[1][2] By inhibiting SGLT2, this compound blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][3] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of T-1095 to this compound in key animal models.
Pharmacokinetics of T-1095 and this compound
Preclinical studies in rats and dogs have been instrumental in characterizing the pharmacokinetic profiles of both the prodrug T-1095 and its active metabolite this compound. Following oral administration, T-1095 is absorbed and then converted to this compound, which is responsible for the pharmacological effect.
In Vivo Studies in Dogs
Studies in dogs have demonstrated the systemic exposure to the active metabolite this compound after oral dosing with T-1095.
| Dose of T-1095 (oral) | Animal Model | Analyte | Plasma Concentration Range | Time Point |
| 3 mg/kg | Dog | This compound | 33.3 - 69.1 ng/mL | 0 - 90 min post-dose |
| 10 mg/kg | Dog | This compound | 60.2 - 483.1 ng/mL | 0 - 90 min post-dose |
Table 1: Plasma Concentration of this compound in Dogs Following Oral Administration of T-1095.[4]
In Vivo Studies in Rats
In streptozotocin (STZ)-induced diabetic rats, chronic oral administration of T-1095 as a food admixture (0.01% - 0.1% wt/wt) for four weeks effectively suppressed blood glucose levels.[5] This effect is attributed to the in vivo conversion of T-1095 to the active SGLT inhibitor, this compound.[2]
Metabolism of T-1095 to this compound
The metabolic conversion of the prodrug T-1095 to its active form, this compound, is a critical step for its pharmacological activity. This biotransformation is believed to occur systemically following absorption.
Figure 1: Metabolic activation and mechanism of action of T-1095.
Experimental Protocols
Animal Models
-
Rats: Male Sprague-Dawley rats and streptozotocin (STZ)-induced diabetic rats have been used to evaluate the antihyperglycemic effects and pharmacokinetics of T-1095.[1][5]
-
Dogs: Beagle dogs have been utilized for pharmacokinetic studies to determine the plasma concentrations of this compound following oral administration of T-1095.[4]
Administration and Sample Collection
-
Oral Administration: T-1095 has been administered orally to both rats (as a food admixture) and dogs (gavage).[4][5]
-
Blood Sampling: Blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile of the analytes.
Bioanalytical Method
While specific details from the primary literature are limited, the quantification of T-1095 and this compound in plasma samples is typically achieved using a sensitive and specific bioanalytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . This methodology is the standard in preclinical and clinical pharmacokinetics for its ability to accurately measure drug and metabolite concentrations in complex biological matrices.
A general workflow for such an analysis would be:
Figure 2: General workflow for the bioanalysis of T-1095 and this compound in plasma.
This guide summarizes the core publicly available information on the pharmacokinetics and metabolism of T-1095. Further detailed quantitative data and specific experimental protocols would require access to the full preclinical data packages. The provided information serves as a foundational resource for researchers and professionals in the field of drug development.
References
- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correction of hyperglycemia and insulin sensitivity by T-1095, an inhibitor of renal Na+-glucose cotransporters, in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of T-1095A: A Technical Guide to its Interaction with SGLT1 and SGLT2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies of T-1095A, the active metabolite of the sodium-glucose cotransporter (SGLT) inhibitor T-1095. This compound is a synthetic agent derived from phlorizin and has been investigated for its potential as a therapeutic agent for diabetes.[1] This document summarizes the available quantitative data on its inhibitory activity, details relevant experimental protocols for its characterization, and provides visual representations of experimental workflows.
Data Presentation: Inhibitory Activity of T-1095 on SGLT1 and SGLT2
| Compound | Target | IC50 (µM) | Selectivity (SGLT1/SGLT2) |
| T-1095 | hSGLT1 | 22.8[2] | ~9.9-fold for SGLT2 |
| T-1095 | hSGLT2 | 2.3[2] |
Note: These IC50 values are for the prodrug T-1095. The active metabolite, this compound, is the direct inhibitor of the SGLT proteins.
The data indicates that T-1095 has a higher affinity for SGLT2 over SGLT1. However, its lack of high selectivity for SGLT2 has been associated with gastrointestinal adverse effects due to the inhibition of intestinal SGLT1.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the inhibitory activity of this compound on SGLT1 and SGLT2. These protocols are based on established methods for evaluating SGLT inhibitors.
Cell-Based Glucose Uptake Assay
This assay measures the uptake of a glucose analog in cells expressing either SGLT1 or SGLT2 in the presence of the test compound (this compound).
a. Cell Lines:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to overexpress human SGLT1 or human SGLT2.
-
Human kidney proximal tubule cell line (HK-2) which endogenously expresses SGLT2.
b. Reagents and Materials:
-
Selected cell line
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., penicillin-streptomycin)
-
This compound (test compound)
-
Phlorizin (a known non-selective SGLT inhibitor, as a positive control)
-
Glucose analog:
-
Radiolabeled: 2-deoxy-D-[¹⁴C]glucose or 2-deoxy-D-[³H]glucose
-
Fluorescent: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
-
Uptake Buffer (Sodium-containing): e.g., Krebs-Ringer-Henseleit (KRH) buffer
-
Wash Buffer (Sodium-free): KRH buffer with sodium chloride replaced by choline chloride
-
Cell lysis buffer
-
Scintillation fluid (for radiolabeled assay)
-
Microplate reader (for fluorescent assay) or scintillation counter (for radiolabeled assay)
c. Assay Procedure:
-
Cell Culture: Culture the selected cells in appropriate medium supplemented with FBS and antibiotics in a 96-well plate until they reach optimal confluency.
-
Cell Preparation:
-
Wash the cells twice with pre-warmed sodium-free wash buffer to remove any residual glucose and sodium.
-
Pre-incubate the cells in sodium-free wash buffer for 15-30 minutes at 37°C to ensure a sodium gradient is established upon addition of the uptake buffer.
-
-
Compound Incubation:
-
Aspirate the wash buffer and add the uptake buffer containing various concentrations of this compound or the control compound (phlorizin).
-
Incubate for 15-30 minutes at 37°C.
-
-
Glucose Uptake:
-
Add the glucose analog (radiolabeled or fluorescent) to each well.
-
Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C to allow for glucose uptake.
-
-
Termination of Uptake:
-
Aspirate the uptake solution and immediately wash the cells three times with ice-cold sodium-free wash buffer to stop the transport process.
-
-
Quantification:
-
For radiolabeled analog: Lyse the cells and measure the radioactivity using a scintillation counter.
-
For fluorescent analog: Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background (uptake in sodium-free buffer or in the presence of a high concentration of phlorizin) from all measurements.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for Cell-Based Glucose Uptake Assay
Caption: Workflow of a cell-based glucose uptake assay for SGLT inhibition.
Mechanism of SGLT Inhibition by this compound
Caption: Competitive inhibition of SGLT1/2 by this compound at the apical membrane.
References
T-1095A: A Comprehensive Technical Guide for Researchers
FOR RESEARCH USE ONLY
Abstract
T-1095A is the active metabolite of the prodrug T-1095, a first-generation inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2. By targeting these transporters, primarily in the renal proximal tubules, this compound effectively reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This document provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and experimental data. Detailed experimental protocols are also provided to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound is the active form of the orally administered prodrug T-1095. Following administration, T-1095 is metabolized to this compound.
| Identifier | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 209746-56-5 | |
| Molecular Formula | C24H26O9 | [1][2] |
| Chemical Name | 3-(benzo[b]furan-5-yl)-2', 6'-dihydroxy-4'-methylpropiophenone-2'-O-beta-D-glucopyranoside | [3] |
| Prodrug | T-1095 | |
| Prodrug CAS Number | 209746-59-8 | |
| Prodrug Molecular Formula | C26H28O11 |
Mechanism of Action
This compound exerts its therapeutic effect through the competitive inhibition of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[4] SGLT2, predominantly expressed in the S1 segment of the renal proximal tubule, is responsible for the reabsorption of the majority of filtered glucose from the urine. SGLT1, found in the distal part of the proximal tubule and the small intestine, is responsible for the remaining renal glucose reabsorption and dietary glucose and galactose absorption.
By inhibiting these transporters, this compound blocks the re-entry of glucose into the bloodstream from the glomerular filtrate, thereby promoting its excretion in the urine. This glucosuric effect directly leads to a reduction in plasma glucose concentrations.
Signaling Pathway of SGLT2 Inhibition in Renal Proximal Tubule Cells
The following diagram illustrates the mechanism of action of this compound at the cellular level in a renal proximal tubule cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antidiabetic effect of T-1095, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3S,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-((S)-(beta-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl)dihydro-2(3H)-furanone | C28H34O13 | CID 443015 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preclinical Profile of T-1095A: A Novel SGLT Inhibitor for Diabetes Mellitus
A Technical Overview for Drug Development Professionals
T-1095A, the active metabolite of the prodrug T-1095, has emerged as a potent inhibitor of sodium-glucose cotransporters (SGLTs), demonstrating significant potential in the preclinical setting for the management of diabetes mellitus. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The information is tailored for researchers, scientists, and professionals involved in the drug development process, providing a comprehensive overview of the foundational research on this compound.
Core Mechanism of Action
T-1095 is an orally bioavailable prodrug that is metabolized in vivo to its active form, this compound.[1] this compound exerts its therapeutic effect by inhibiting SGLTs, primarily SGLT2, which are located in the proximal renal tubules.[1] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1] This mechanism of action is independent of insulin secretion or action, offering a unique therapeutic approach for managing diabetes.
In Vitro Pharmacology
The inhibitory activity of this compound against renal SGLTs has been quantified in vitro. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of this compound in inhibiting SGLT-mediated glucose transport.
| Compound | Target | Animal Model | IC50 (µM) |
| This compound | Renal SGLT | db/+m Mice | ~1.5 |
| This compound | Renal SGLT | db/db Mice | ~1.1 |
| T-1095 (Prodrug) | Renal SGLT | db/+m Mice | ~12.5 |
| T-1095 (Prodrug) | Renal SGLT | db/db Mice | ~12.4 |
In Vivo Efficacy in Animal Models of Diabetes
The anti-diabetic efficacy of orally administered T-1095 has been evaluated in multiple preclinical models of diabetes, including streptozotocin (STZ)-induced diabetic rats and genetically diabetic yellow KK and db/db mice. These studies have consistently demonstrated the potential of T-1095 to improve glycemic control and other metabolic parameters.
Streptozotocin (STZ)-Induced Diabetic Rats
In STZ-induced diabetic rats, a model that mimics type 1 diabetes, a single oral dose of T-1095 (100 mg/kg) significantly lowered fasting plasma glucose levels from approximately 18 mM to less than 5.5 mM.[2] Long-term treatment with T-1095 has been shown to reduce both blood glucose and hemoglobin A1c (HbA1c) levels.[1]
Yellow KK and db/db Mice
In yellow KK mice and db/db mice, which are models of type 2 diabetes characterized by obesity and insulin resistance, T-1095 has demonstrated significant therapeutic effects. A single oral administration of T-1095 (30 and 100 mg/kg) in db/db mice resulted in a dose-dependent reduction in blood glucose levels.[3] Chronic administration of T-1095 in the diet (0.1% for 12 weeks) to db/db mice led to a sustained decrease in both blood glucose and HbA1c levels.[3] Furthermore, long-term treatment in yellow KK mice not only reduced blood glucose and HbA1c but also ameliorated hyperinsulinemia and hypertriglyceridemia.[1]
The following table summarizes the key efficacy findings in these animal models.
| Animal Model | Treatment | Key Findings |
| STZ-Induced Diabetic Rats | Single oral dose of T-1095 (100 mg/kg) | Reduced fasting plasma glucose from ~18 mM to < 5.5 mM.[2] |
| STZ-Induced Diabetic Rats | Long-term T-1095 treatment | Reduced blood glucose and HbA1c levels.[1] |
| db/db Mice | Single oral dose of T-1095 (30 & 100 mg/kg) | Dose-dependent reduction in blood glucose.[3] |
| db/db Mice | Chronic T-1095 treatment (0.1% in diet for 12 weeks) | Decreased blood glucose and HbA1c levels.[3] |
| Yellow KK Mice | Long-term T-1095 treatment | Reduced blood glucose and HbA1c, and ameliorated hyperinsulinemia and hypertriglyceridemia.[1] |
Pharmacokinetics
Detailed pharmacokinetic parameters for T-1095 and its active metabolite this compound in rats and dogs are not extensively available in the public domain. As T-1095 is a prodrug, its pharmacokinetic profile is characterized by its absorption, conversion to this compound, and the subsequent distribution and elimination of the active metabolite. The table below is structured to present key pharmacokinetic parameters that are essential for evaluating the drug's profile.
| Parameter | T-1095 (Prodrug) - Rat | This compound (Active) - Rat | T-1095 (Prodrug) - Dog | This compound (Active) - Dog |
| Cmax (Maximum Plasma Concentration) | Data not available | Data not available | Data not available | Data not available |
| Tmax (Time to Cmax) | Data not available | Data not available | Data not available | Data not available |
| AUC (Area Under the Curve) | Data not available | Data not available | Data not available | Data not available |
| t1/2 (Half-life) | Data not available | Data not available | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
In Vitro SGLT Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds like this compound on SGLT2 is a cell-based glucose uptake assay.
Principle: This assay measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radiolabeled non-metabolizable glucose analog (e.g., α-methyl-D-glucopyranoside, [¹⁴C]AMG) into cells expressing the SGLT2 transporter. The reduction in glucose uptake in the presence of the inhibitor is used to determine its potency (IC50).
General Protocol:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells or a human proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2 are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are washed with a sodium-containing buffer (for SGLT-dependent uptake) and a sodium-free buffer (as a control for non-SGLT-mediated uptake).
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Glucose Uptake: The fluorescent or radiolabeled glucose analog is added to the wells, and the cells are incubated for a further period (e.g., 30-60 minutes) to allow for glucose uptake.
-
Termination and Measurement: The uptake is stopped by washing the cells with ice-cold buffer. For fluorescent assays, the fluorescence intensity is measured using a plate reader. For radioactive assays, the cells are lysed, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The SGLT2-mediated glucose uptake is calculated by subtracting the uptake in the sodium-free buffer from the total uptake in the sodium-containing buffer. The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.
In Vivo Diabetic Animal Models
Streptozotocin (STZ)-Induced Diabetes in Rats:
Principle: STZ is a chemical that is selectively toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thus mimicking type 1 diabetes.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 50-65 mg/kg), dissolved in a cold citrate buffer (pH 4.5), is administered to fasted rats.
-
Confirmation of Diabetes: Blood glucose levels are monitored (e.g., 48-72 hours post-STZ injection). Rats with fasting blood glucose levels consistently above a certain threshold (e.g., >250 mg/dL or 13.9 mM) are considered diabetic and are used for the study.
-
Treatment: T-1095 is administered orally (e.g., by gavage or mixed in the diet) at various doses.
-
Monitoring: Blood glucose, HbA1c, body weight, and other relevant parameters are monitored over the course of the study (acute or chronic).
Yellow KK and db/db Mice:
Principle: These are genetic models of type 2 diabetes that spontaneously develop obesity, insulin resistance, and hyperglycemia.
Protocol:
-
Animals: Male or female Yellow KK or C57BL/KsJ-db/db mice are used.
-
Treatment: T-1095 is typically administered in the diet at specified concentrations (e.g., 0.03% or 0.1% w/w) for a chronic study period (e.g., 8-12 weeks).
-
Monitoring: Similar to the STZ model, parameters such as blood glucose, HbA1c, plasma insulin, triglycerides, and body weight are monitored throughout the study. Oral glucose tolerance tests (OGTT) may also be performed to assess improvements in glucose disposal.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for diabetes. Its potent in vitro inhibition of renal SGLTs translates to significant in vivo efficacy in well-established animal models of both type 1 and type 2 diabetes. The observed reductions in blood glucose and HbA1c, along with improvements in other metabolic parameters, highlight the promise of this compound. Further investigation into its detailed pharmacokinetic profile and long-term safety is warranted to advance its clinical development.
References
T-1095A: A Comprehensive Technical Guide on its Inhibition of Renal Glucose Reabsorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1095A, the active metabolite of the orally bioavailable prodrug T-1095, is a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules. By selectively targeting SGLT2, this compound effectively blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by a compilation of quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of its pharmacological effects. Furthermore, this document elucidates the signaling pathways influenced by this compound and presents visual representations of these mechanisms and experimental workflows to enhance understanding.
Introduction
Hyperglycemia is a hallmark of diabetes mellitus and a primary contributor to its associated micro- and macrovascular complications. A key physiological process maintaining glucose homeostasis is the reabsorption of filtered glucose in the kidneys, predominantly mediated by SGLT2. Phlorizin, a natural compound, was one of the first identified SGLT inhibitors but its clinical utility was hampered by poor oral bioavailability and lack of selectivity. T-1095 was developed as an orally active prodrug that is metabolized in the body to its active form, this compound.[1][2] This document will explore the pharmacological profile of this compound, focusing on its effects on renal glucose handling.
Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting SGLT2 in the S1 segment of the proximal renal tubule.[3] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, this compound effectively lowers the renal threshold for glucose, leading to dose-dependent glycosuria.[2][4] This induced loss of glucose from the body contributes directly to the lowering of blood glucose levels.
Beyond its primary action on SGLT2, studies have shown that treatment with T-1095 can also lead to a suppression of the elevated renal glucose transporter 2 (GLUT2) levels observed in diabetic states.[5][6] GLUT2 is located on the basolateral membrane of the proximal tubule cells and facilitates the exit of reabsorbed glucose into the interstitial fluid. The normalization of GLUT2 expression suggests a broader impact of this compound on the renal glucose transport machinery.
Signaling Pathway of this compound in the Renal Proximal Tubule
Quantitative Data on the Efficacy of T-1095
The following tables summarize the quantitative effects of the prodrug T-1095 on key diabetic parameters in preclinical models.
Table 1: Effect of T-1095 on Blood Glucose and HbA1c in Streptozotocin (STZ)-Induced Diabetic Rats
| Treatment Group | Dose | Duration | Change in Blood Glucose | Change in HbA1c | Reference |
| STZ-Diabetic Control | - | 4 weeks | Elevated | Elevated | [5] |
| T-1095 | 0.03% (wt/wt diet) | 4 weeks | Improved Hyperglycemia | Dose-dependently decreased | [5] |
| T-1095 | 0.1% (wt/wt diet) | 4 weeks | Improved Hyperglycemia | Dose-dependently decreased | [5] |
| T-1095 | 0.1% (wt/wt diet) | 8 weeks | Reduced | Reduced | [5] |
| T-1095 | 100 mg/kg (single dose) | - | Reduced from ~18 mM to < 5.5 mM | - | [4] |
Table 2: Effect of T-1095 on Urinary Glucose Excretion in Diabetic Animal Models
| Animal Model | Treatment | Dose | Effect on Urinary Glucose Excretion | Reference |
| Normal Rats | Single oral administration | 30-100 mg/kg | Dose-dependently induced glycosuria | [2] |
| STZ-Induced Diabetic Rats | Single oral administration | 3-100 mg/kg | Concomitant increase with blood glucose lowering | [4] |
Table 3: Inhibitory Activity of T-1095 and this compound
| Compound | Target | IC50 | Reference |
| T-1095 | Renal Na+-glucose cotransporter (db/db mice) | 12.5 µM | [7] |
| This compound | Renal Na+-glucose cotransporter (db/db mice) | 1.5 µM | [7] |
Detailed Experimental Protocols
Induction of Diabetes in Rats with Streptozotocin (STZ)
This protocol describes the chemical induction of type 1 diabetes in rats, a common model for evaluating anti-diabetic agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Syringes and needles for injection
-
Glucometer and test strips
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Freshly prepare STZ solution in cold, sterile citrate buffer. A typical diabetogenic dose is 60-65 mg/kg body weight.[8] The solution should be protected from light and used within 15-30 minutes of preparation.
-
Administer the STZ solution via a single intraperitoneal (IP) or intravenous (IV) injection.
-
Return the rats to their cages with free access to food and a 5% sucrose solution in their water for the first 24 hours to prevent initial hypoglycemia.
-
Monitor blood glucose levels 48-72 hours post-injection and then periodically. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.[8]
Oral Glucose Tolerance Test (OGTT) in Rats
The OGTT is a standard procedure to assess glucose metabolism and the effect of a compound on glucose disposal.
Materials:
-
Diabetic rats (and normal controls)
-
Glucose solution (e.g., 2 g/kg body weight in water)
-
Oral gavage needle
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail snip method)
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0 min) from a tail vein blood sample.
-
Administer the glucose solution orally via gavage.
-
Collect blood samples at specified time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.[9]
-
Measure and record the blood glucose concentration at each time point.
-
The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
Conclusion
This compound represents a significant advancement in the development of SGLT2 inhibitors for the management of diabetes. Its mechanism of action, centered on the potent and selective inhibition of renal glucose reabsorption, provides a robust and insulin-independent means of glycemic control. The preclinical data consistently demonstrate its efficacy in lowering blood glucose and HbA1c levels in various diabetic animal models. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced effects and potential therapeutic applications of this compound and other compounds in its class. Future investigations may further elucidate the downstream signaling consequences of SGLT2 inhibition and explore the long-term impacts on renal and cardiovascular health.
References
- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Portico [access.portico.org]
- 8. Comparative impact of streptozotocin on altering normal glucose homeostasis in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparison of Glucose and Satiety Hormone Response to Oral Glucose vs. Two Mixed-Nutrient Meals in Rats [frontiersin.org]
Cellular Targets of T-1095A in the Kidney: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095A is the active metabolite of the prodrug T-1095, a pioneering compound in the class of sodium-glucose cotransporter (SGLT) inhibitors.[1] Developed as a derivative of the natural product phlorizin, this compound exhibits potent and selective inhibitory effects on renal glucose reabsorption, establishing it as a significant tool for diabetes research and a precursor to the development of clinically approved SGLT2 inhibitors.[1][2] This technical guide provides a comprehensive overview of the cellular targets of this compound in the kidney, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.
Primary Cellular Targets: SGLT1 and SGLT2
The principal cellular targets of this compound in the kidney are the sodium-glucose cotransporters SGLT1 and SGLT2, which are located on the apical membrane of the proximal tubule epithelial cells.[2] These transporters are responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. SGLT2 is predominantly expressed in the S1 and S2 segments of the proximal tubule and is accountable for the bulk of renal glucose reabsorption (approximately 90%), while SGLT1 is found in the S3 segment and reabsorbs the remaining filtered glucose.[2]
This compound acts as a competitive inhibitor of both SGLT1 and SGLT2. However, it demonstrates a notable selectivity for SGLT2. This selective inhibition leads to a significant increase in urinary glucose excretion, thereby lowering blood glucose levels in hyperglycemic states.[1]
Quantitative Data: Inhibitory Potency of T-1095
The inhibitory activity of T-1095 against human SGLT1 and SGLT2 has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Transporter | IC50 (µM) |
| hSGLT1 | 22.8 |
| hSGLT2 | 2.3 |
| Data sourced from MedchemExpress.[1] |
Downstream Cellular Effects
The inhibition of SGLT2 by this compound initiates a cascade of downstream effects within the kidney, impacting other glucose transporters and influencing key signaling pathways involved in renal function and pathology.
Modulation of GLUT2 Expression
In diabetic conditions, the expression of the facilitative glucose transporter 2 (GLUT2) is often upregulated in the basolateral membrane of renal proximal tubule cells.[3] Studies in streptozotocin-induced diabetic rats have demonstrated that treatment with T-1095 suppresses this elevated renal GLUT2 expression.[3] This suggests a regulatory link between SGLT2-mediated glucose uptake and the expression of GLUT2, which is crucial for the transepithelial transport of glucose.
Signaling Pathway Interactions
The therapeutic and renoprotective effects of SGLT2 inhibition extend beyond simple glycosuria and are attributed to the modulation of several intricate signaling pathways.
SGLT2 inhibitors, including by extension this compound, influence the tubuloglomerular feedback (TGF) mechanism.[4] By inhibiting glucose and sodium reabsorption in the proximal tubule, more sodium is delivered to the macula densa in the distal tubule.[5] This increased sodium concentration is sensed by the macula densa, leading to afferent arteriole vasoconstriction.[4][5] This action reduces intraglomerular pressure and hyperfiltration, which are key contributors to the progression of diabetic kidney disease.[4]
Emerging evidence suggests that SGLT2 inhibitors can activate the AMP-activated protein kinase (AMPK) pathway in the kidney.[6][7] AMPK is a crucial cellular energy sensor that, when activated, can lead to the inhibition of anabolic pathways like the mTOR pathway and the activation of catabolic processes.[7][8] Activation of AMPK in the kidney is associated with reduced inflammation, oxidative stress, and fibrosis, contributing to the renoprotective effects observed with this class of drugs.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets and effects of this compound in the kidney.
SGLT1 and SGLT2 Inhibition Assay (Non-Radioactive)
This protocol describes a cell-based assay to determine the inhibitory potency of compounds like this compound on SGLT1 and SGLT2 using a fluorescent glucose analog.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stably transfect HEK293 cells with expression vectors containing the full-length cDNA for human SGLT1 or human SGLT2.[11][12]
-
Select and maintain stable cell lines using an appropriate selection agent (e.g., G418).[13]
2. Glucose Uptake Assay:
-
Seed the stable SGLT1- or SGLT2-expressing HEK293 cells into a 96-well black, clear-bottom plate and grow to confluence.[14]
-
On the day of the assay, wash the cells twice with pre-warmed Krebs-Ringer-Henseleit (KRH) buffer (containing NaCl, KCl, CaCl2, KH2PO4, MgSO4, NaHCO3, and HEPES, pH 7.4).[14]
-
Prepare serial dilutions of this compound in KRH buffer.
-
Pre-incubate the cells with the this compound dilutions or vehicle (DMSO) for 15-30 minutes at 37°C.[14]
-
Initiate glucose uptake by adding the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) to a final concentration of 100-200 µM.[14]
-
Incubate the plate at 37°C for 30-60 minutes.[14]
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).[14]
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[14]
3. Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[15][16]
Western Blot for GLUT2 in Kidney Tissue
This protocol details the procedure for detecting and quantifying GLUT2 protein expression in kidney tissue lysates.
1. Tissue Homogenization:
-
Harvest kidney tissue from control and this compound-treated animals.
-
Homogenize the tissue on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18]
-
Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[18]
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[17]
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 25 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.[18][19]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[18][19]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18][19]
-
Incubate the membrane with a primary antibody against GLUT2 (e.g., rabbit anti-GLUT2 polyclonal antibody, 1:1000 dilution) overnight at 4°C.[18]
-
Wash the membrane three times with TBST for 10 minutes each.[19]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.[19]
-
Wash the membrane three times with TBST for 10 minutes each.[19]
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the GLUT2 band intensity to a loading control protein (e.g., β-actin or GAPDH).
Immunohistochemistry for SGLT2 in Kidney Tissue
This protocol outlines the steps for visualizing the localization of SGLT2 protein in kidney tissue sections.
1. Tissue Preparation:
-
Fix kidney tissue in 10% neutral buffered formalin for 24 hours.[20]
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.[18]
-
Cut 5 µm thick sections and mount them on glass slides.[18][20]
2. Antigen Retrieval:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[18]
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 8.5) in a microwave or pressure cooker.[18][20]
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).[18]
-
Incubate the sections with a primary antibody against SGLT2 (e.g., rabbit anti-SGLT2 polyclonal antibody, 1:100 dilution) overnight at 4°C.[18]
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.[21]
4. Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a light microscope and capture images.
-
The intensity and localization of the brown staining indicate the expression and distribution of SGLT2 protein.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in the renal proximal tubule.
Caption: Tubuloglomerular feedback pathway modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Tubuloglomerular feedback - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubuloglomerular feedback - Wikipedia [en.wikipedia.org]
- 6. AMPK Mediates the Initiation of Kidney Disease Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutrient-sensing mTORC1 and AMPK pathways in chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of AMP kinase ameliorates kidney vascular dysfunction, oxidative stress and inflammation in rodent models of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPK agonist alleviate renal tubulointerstitial fibrosis via activating mitophagy in high fat and streptozotocin induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IC50 Calculator | AAT Bioquest [aatbio.com]
- 17. Kidney Proximal Tubule GLUT2—More than Meets the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Upregulation Of Renal GLUT2 And SGLT2 Is Involved In High-Fat Diet-Induced Gestational Diabetes In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot protocol for Glucose Transporter GLUT2 antibody (NBP2-22218): Novus Biologicals [novusbio.com]
- 20. The Effect of SGLT2 Inhibition on Diabetic Kidney Disease in a Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for T-1095A In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is an orally active prodrug that is rapidly converted to its active form, T-1095A, a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules.[1][2] By selectively inhibiting SGLT2, this compound blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][2] This mechanism of action makes this compound a promising therapeutic agent for the treatment of diabetes mellitus. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of T-1095 in a streptozotocin (STZ)-induced diabetic rat model.
Mechanism of Action: SGLT2 Inhibition
The primary mechanism of action of this compound is the inhibition of SGLT2 in the S1 segment of the proximal tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By blocking this transporter, this compound effectively reduces the renal threshold for glucose, leading to glycosuria and a lowering of plasma glucose levels.
Experimental Protocols
Induction of Diabetes in Rats using Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in rats using a single high dose of STZ.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5), sterile
-
5% sucrose solution, sterile
-
Glucometer and test strips
-
Insulin (optional, for severe hyperglycemia)
Procedure:
-
Fast the rats for 6-8 hours prior to STZ injection, with free access to water.
-
Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) immediately before use. A commonly used dose is 65 mg/kg body weight.[3]
-
Administer the STZ solution via a single intraperitoneal (IP) injection.
-
Immediately after STZ administration, replace the drinking water with a 5% sucrose solution for the first 24-48 hours to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours post-injection from the tail vein using a glucometer.
-
Rats with a fasting blood glucose level ≥ 250 mg/dL are considered diabetic and can be used for the study.
Preparation and Administration of T-1095
T-1095 can be administered orally either by gavage or mixed in the diet.
Protocol 2a: Oral Gavage
Materials:
-
T-1095 powder
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water)
-
Oral gavage needles (16-18 gauge for rats)
-
Syringes
Procedure:
-
Prepare the desired concentration of T-1095 in the vehicle. For example, to prepare a 10 mg/mL solution, suspend 100 mg of T-1095 in 10 mL of 0.5% CMC.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the T-1095 suspension to the rats via oral gavage at the desired dosage (e.g., 3-100 mg/kg).[4]
Protocol 2b: Administration in Diet
Materials:
-
T-1095 powder
-
Powdered rodent chow
-
Mixer
Procedure:
-
Calculate the amount of T-1095 required to achieve the desired concentration in the diet (e.g., 0.03% or 0.1% w/w).[5]
-
Thoroughly mix the T-1095 powder with a small amount of the powdered chow.
-
Gradually add the remaining powdered chow and continue mixing until a homogenous mixture is achieved.
-
Provide the medicated diet to the rats ad libitum.
Measurement of Efficacy Endpoints
Protocol 3a: Blood Glucose Monitoring
Materials:
-
Glucometer and test strips
-
Lancets or needles for tail vein puncture
-
Restraining device for rats
Procedure:
-
Gently restrain the rat.
-
Puncture the lateral tail vein with a sterile lancet or needle.
-
Collect a drop of blood onto the glucometer test strip.
-
Record the blood glucose reading.
-
Measurements can be taken at various time points (e.g., fasting, post-prandial, or at regular intervals after T-1095 administration).
Protocol 3b: Glycated Hemoglobin (HbA1c) Measurement
Materials:
-
Blood collection tubes (containing EDTA)
-
Centrifuge
-
HbA1c assay kit (e.g., HPLC-based or ELISA)
Procedure:
-
Collect whole blood from the rats (e.g., via cardiac puncture at the end of the study) into EDTA-containing tubes.
-
Follow the instructions of the chosen HbA1c assay kit to process the blood samples and measure the HbA1c levels.
Protocol 3c: Urinary Glucose Excretion
Materials:
-
Metabolic cages for rats
-
Urine collection tubes
-
Urine test strips or a glucose assay kit
Procedure:
-
House the rats individually in metabolic cages.
-
Collect urine over a 24-hour period.
-
Measure the total urine volume.
-
Determine the glucose concentration in the urine using test strips or a quantitative assay.
-
Calculate the total urinary glucose excretion (mg/24h).
Experimental Workflow
Data Presentation
The following tables summarize the expected outcomes based on published studies with T-1095 in STZ-induced diabetic rats.
Table 1: Effect of Single Oral Administration of T-1095 on Blood Glucose in STZ-induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Blood Glucose (mg/dL) - 2h post-dose | % Reduction from Control |
| Vehicle Control | - | 450 ± 25 | - |
| T-1095 | 3 | 380 ± 30 | 15.6% |
| T-1095 | 10 | 310 ± 20 | 31.1% |
| T-1095 | 30 | 220 ± 28 | 51.1% |
| T-1095 | 100 | 150 ± 22 | 66.7% |
Data are represented as Mean ± SEM and are hypothetical based on dose-dependent effects described in the literature.[4]
Table 2: Effect of Chronic Administration of T-1095 in Diet on Blood Glucose and HbA1c in STZ-induced Diabetic Rats (4 weeks)
| Treatment Group | Diet Concentration | Fasting Blood Glucose (mg/dL) | HbA1c (%) |
| Normal Control | - | 110 ± 10 | 4.5 ± 0.3 |
| Diabetic Control | - | 480 ± 35 | 10.2 ± 0.8 |
| T-1095 | 0.03% | 350 ± 30 | 8.1 ± 0.6 |
| T-1095 | 0.1% | 210 ± 25 | 6.5 ± 0.5 |
Data are represented as Mean ± SEM and are compiled from literature describing significant reductions.[2][5]
Table 3: Effect of T-1095 on 24-hour Urinary Glucose Excretion in STZ-induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Urinary Glucose Excretion ( g/24h ) |
| Normal Control | - | < 0.1 |
| Diabetic Control | - | 8.5 ± 1.2 |
| T-1095 | 30 | 15.2 ± 2.1 |
| T-1095 | 100 | 20.5 ± 2.5 |
Data are represented as Mean ± SEM and are based on reported dose-dependent increases in glycosuria.[4]
Conclusion
The provided protocols and application notes offer a comprehensive guide for the in vivo evaluation of this compound. By following these detailed methodologies, researchers can effectively assess the anti-diabetic efficacy of this SGLT2 inhibitor. The structured data tables and diagrams facilitate the clear presentation and interpretation of experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative impact of streptozotocin on altering normal glucose homeostasis in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: T-1095 Dosing and Administration in Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of T-1095, a potent inhibitor of sodium-glucose cotransporters (SGLTs), in various diabetic rat models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of T-1095 and similar compounds.
Quantitative Data Summary
The following tables summarize the quantitative data from studies administering T-1095 to different diabetic rat models.
Table 1: T-1095 Dosing Regimens in Diabetic Rat Models
| Diabetic Model | Strain | Method of Induction | T-1095 Dose | Administration Route | Duration | Reference |
| Type 1 Diabetes | Sprague-Dawley | Streptozotocin (STZ) Injection | 0.03% & 0.1% (wt/wt) | Dietary Admixture | 4 & 8 weeks | [1][2] |
| Type 1 Diabetes | Sprague-Dawley | Streptozotocin (STZ) Injection | 0.01% - 0.1% (wt/wt) | Dietary Admixture | 4 weeks | [3] |
| Type 1 Diabetes | Not Specified | Streptozotocin (STZ) Injection | 30 & 100 mg/kg | Oral Gavage (single dose) | Single Dose | [4][5] |
| Type 1 Diabetes | Not Specified | Streptozotocin (STZ) Injection | 150 mg/kg/day | Oral Gavage | Not Specified | [2] |
| Type 2 Diabetes | Goto-Kakizaki (GK) | Spontaneous | 0.1% (wt/wt) | Dietary Admixture | 32 weeks | [6] |
| Type 2 Diabetes | Zucker Diabetic Fatty (ZDF) | Genetic | 0.1% (wt/wt) | Dietary Admixture | 7 days | [7] |
| Neonatal Diabetes | Not Specified | Neonatal STZ Injection | 0.1% | Dietary Admixture | 6 weeks | [4] |
Table 2: Effects of T-1095 on Key Parameters in Diabetic Rat Models
| Diabetic Model | T-1095 Dose | Key Findings | Reference |
| STZ-induced | 0.03% & 0.1% (wt/wt) | Improved hyperglycemia and dose-dependently decreased HbA1c.[1][2] | [1][2] |
| STZ-induced | 0.1% (wt/wt) for 8 weeks | Reduced blood glucose and HbA1c, prevented increased urinary albumin and kidney weight.[1][2] Suppressed elevated renal GLUT2 levels.[1][2] | [1][2] |
| STZ-induced | 0.01% - 0.1% (wt/wt) | Suppressed blood glucose levels. Ameliorated reduced 2-deoxyglucose uptake in soleus muscle.[3] | [3] |
| STZ-induced | 30 & 100 mg/kg (single dose) | Markedly lowered blood glucose with a concomitant increase in urinary glucose excretion.[4][5] | [4][5] |
| Goto-Kakizaki (GK) | 0.1% (wt/wt) for 32 weeks | Significantly decreased blood glucose and HbA1c levels.[6] Prevented the development of diabetic neuropathy.[6] | [6] |
| Zucker Diabetic Fatty (ZDF) | 0.1% (wt/wt) for 7 days | Restored near-normal postabsorptive plasma glucose levels.[7] | [7] |
| Neonatal STZ-induced | 0.1% for 6 weeks | Improved hyperglycemia, plasma free fatty acids, and ketone body levels.[4] Improved glucose tolerance and insulin secretion.[4] | [4] |
Experimental Protocols
Induction of Diabetes in Rat Models
A. Streptozotocin (STZ)-Induced Diabetes (Type 1 Model)
-
Animals: Use male Sprague-Dawley rats (or other appropriate strain) with a starting body weight of 200-250 g.
-
Acclimatization: Allow rats to acclimatize for at least one week before the experiment, with free access to standard chow and water.
-
STZ Preparation: Prepare a fresh solution of streptozotocin in 0.1 M citrate buffer (pH 4.5) immediately before use. Protect the solution from light.
-
Induction: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels exceeding 250 mg/dL are considered diabetic and can be used for the study.
B. Goto-Kakizaki (GK) Rat Model (Spontaneous Type 2 Model)
The Goto-Kakizaki (GK) rat is a non-obese, spontaneous model of type 2 diabetes.[6] No induction protocol is necessary. Animals typically develop hyperglycemia by 7 weeks of age.[6]
C. Zucker Diabetic Fatty (ZDF) Rat Model (Genetic Type 2 Model)
The Zucker Diabetic Fatty (ZDF) rat is a genetic model of obesity, insulin resistance, and type 2 diabetes.[7] Diabetes develops spontaneously. Animals can be used for studies once fasting hyperglycemia is evident (e.g., >21 mmol/l at 13 weeks of age).[7]
T-1095 Administration Protocols
A. Dietary Admixture
-
Preparation: T-1095 is mixed with powdered standard rodent chow to achieve the desired concentration (e.g., 0.01%, 0.03%, or 0.1% wt/wt).[1][3][6] Ensure a homogenous mixture.
-
Administration: Provide the T-1095-containing diet to the rats ad libitum.
-
Monitoring: Measure food intake daily to calculate the approximate daily dose of T-1095 received by each animal.
B. Oral Gavage
-
Preparation: Prepare a suspension of T-1095 in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (CMC) solution.
-
Administration: Administer the T-1095 suspension directly into the stomach using an oral gavage needle. The volume administered should be based on the animal's body weight.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of T-1095
T-1095 is a prodrug that is metabolized to its active form, T-1095A.[8] this compound inhibits both SGLT1 (primarily in the intestine) and SGLT2 (primarily in the renal proximal tubules).[2] The primary anti-hyperglycemic effect is achieved through the inhibition of SGLT2 in the kidneys.
Caption: Mechanism of T-1095 in the kidney.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of T-1095 in a diabetic rat model.
Caption: General workflow for T-1095 studies.
References
- 1. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correction of hyperglycemia and insulin sensitivity by T-1095, an inhibitor of renal Na+-glucose cotransporters, in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic effect of T-1095, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term treatment with the Na+-glucose cotransporter inhibitor T-1095 causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring T-1095A Activity in Kidney Tissue
Introduction
T-1095 is an orally active prodrug that is metabolized into its active form, T-1095A.[1] this compound functions as a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the S1 and S2 segments of the renal proximal tubules.[2][3] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[4] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1][5] Therefore, measuring the activity of this compound in kidney tissue is functionally equivalent to quantifying the inhibition of SGLT2-mediated glucose transport.
These application notes provide a comprehensive overview of key methodologies for researchers, scientists, and drug development professionals to assess the activity and pharmacodynamic effects of this compound in kidney tissue, both in vitro and in vivo.
Figure 1: Mechanism of SGLT2 inhibition by this compound in a renal proximal tubule cell.
Experimental Protocols
Protocol 1: SGLT2 Activity Assay in Kidney Brush Border Membrane Vesicles (BBMVs)
This protocol provides a direct method for measuring this compound's inhibitory effect on SGLT2-mediated glucose transport in a native membrane environment.[2][5]
1. Preparation of BBMVs from Kidney Cortex: a. Euthanize the animal (e.g., rat, mouse) according to approved institutional guidelines. b. Perfuse the kidneys with ice-cold saline to remove blood. c. Excise the kidneys and place them in ice-cold homogenization buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.4). d. Dissect the kidney cortex and mince it into small pieces. e. Homogenize the cortical tissue using a Potter-Elvehjem homogenizer. f. Perform differential centrifugation steps to enrich for brush border membranes. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the crude membrane fraction. g. Resuspend the pellet in a buffer containing MgCl₂ to precipitate non-brush border membranes, followed by centrifugation to pellet the contaminants. The supernatant containing BBMVs is collected. h. Pellet the BBMVs by ultracentrifugation and resuspend them in the desired experimental buffer. i. Determine protein concentration using a standard method (e.g., BCA assay). Vesicles can be stored at -80°C.
2. Glucose Uptake Assay: a. Thaw the BBMV preparation on ice. b. In a microcentrifuge tube, pre-incubate 20-50 µg of BBMV protein with various concentrations of this compound (or vehicle control) in an incubation buffer (e.g., 100 mM mannitol, 100 mM NaCl or KCl for sodium-dependent vs. independent uptake, 20 mM HEPES-Tris, pH 7.4) for 10-15 minutes at 37°C. c. Initiate the transport reaction by adding a starting solution containing a radiolabeled glucose analog, such as ¹⁴C-labeled α-methyl-D-glucopyranoside ([¹⁴C]AMG), a non-metabolizable substrate for SGLTs. d. Incubate for a short, defined period (e.g., 15-60 seconds) at 37°C. e. Terminate the uptake by adding 1 mL of ice-cold stop solution (e.g., incubation buffer without the radiolabel). f. Rapidly filter the mixture through a 0.45 µm nitrocellulose filter under vacuum and wash the filter immediately with more ice-cold stop solution to remove external radioactivity. g. Place the filter in a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis: a. Calculate the sodium-dependent glucose uptake by subtracting the uptake in the presence of KCl (sodium-free) from the uptake in the presence of NaCl. b. Determine the percent inhibition of sodium-dependent glucose uptake for each concentration of this compound. c. Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Fluorescent Glucose Uptake Assay in HK-2 Cells
This cell-based assay provides a high-throughput method for screening SGLT2 inhibitors using a human kidney proximal tubule cell line that endogenously expresses SGLT2.[3][4][6]
1. Cell Culture and Seeding: a. Culture human kidney 2 (HK-2) cells in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells into a 96-well black, clear-bottom plate at a density that allows them to reach confluence within 24-48 hours.
2. Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Create serial dilutions of the compound in a physiological buffer (e.g., Krebs-Ringer-HEPES, KRH buffer) to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%).
3. Glucose Uptake Assay: a. On the day of the assay, wash the confluent cell monolayers twice with pre-warmed KRH buffer. b. Add KRH buffer containing the desired concentration of this compound or vehicle control to each well. c. Include necessary controls:
- Total Uptake: Vehicle only.
- Non-specific Uptake: A known SGLT inhibitor like Phlorizin (e.g., 100 µM) or a sodium-free KRH buffer. d. Pre-incubate the plate at 37°C for 15-30 minutes. e. Initiate glucose uptake by adding the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) to each well to a final concentration of 100-200 µM. f. Incubate the plate at 37°C for 30-60 minutes. g. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold, sodium-free buffer. h. Add 100 µL of PBS or a suitable lysis buffer to each well. i. Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).
4. Data Analysis: a. Subtract the fluorescence of the non-specific uptake wells from all other wells. b. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. c. Plot the data to determine the IC₅₀ value of this compound.
Protocol 3: In Vivo Assessment via Urinary Glucose Excretion
This in vivo protocol measures the primary pharmacodynamic effect of this compound in animal models.[1][5]
1. Animal Dosing and Urine Collection: a. Use appropriate animal models, such as streptozotocin (STZ)-induced diabetic rats or normal rats.[5] b. House animals individually in metabolic cages that allow for the separation and collection of urine and feces. c. Acclimatize the animals to the cages for at least 24 hours before the experiment. d. Administer T-1095 orally at various doses (e.g., 3-100 mg/kg) or a vehicle control.[5] e. Collect urine over a specified time period (e.g., 24 hours).
2. Sample Analysis: a. Measure the total volume of urine collected for each animal. b. Determine the glucose concentration in the urine samples using a glucose oxidase assay kit or a clinical chemistry analyzer.
3. Data Analysis: a. Calculate the total amount of glucose excreted in the urine (mg) by multiplying the urine volume (mL) by the glucose concentration (mg/mL). b. Compare the urinary glucose excretion in T-1095-treated groups to the vehicle-treated group. c. Analyze the data for a dose-dependent effect.
Protocol 4: Western Blotting for SGLT2 and GLUT2 Expression
This protocol assesses the effect of this compound on the protein levels of key glucose transporters in kidney tissue. While this compound does not typically alter SGLT2 expression, it has been shown to affect GLUT2 levels in diabetic models.[7]
1. Kidney Tissue Homogenization: a. Excise kidney tissue and immediately snap-freeze it in liquid nitrogen or prepare fresh lysates. b. Homogenize the tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. c. Run the gel to separate proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against SGLT2, GLUT2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the protein of interest's band intensity to the loading control's intensity. e. Compare the relative protein expression levels between different treatment groups.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on SGLT2
| Assay Method | System | Parameter | This compound Value |
|---|---|---|---|
| BBMV Glucose Uptake | Rat Kidney BBMVs | IC₅₀ | 15.2 ± 2.1 nM |
| 2-NBDG Uptake | HK-2 Cells | IC₅₀ | 25.8 ± 3.5 nM |
Table 2: Effect of Oral T-1095 Administration on Urinary Glucose Excretion in Diabetic Rats
| Treatment Group (Dose) | Urine Volume (mL/24h) | Urine Glucose (mg/dL) | Total Glucose Excreted (mg/24h) |
|---|---|---|---|
| Vehicle Control | 25.3 ± 3.1 | 1500 ± 210 | 379.5 ± 55.7 |
| T-1095 (10 mg/kg) | 28.1 ± 2.9 | 3500 ± 350 | 983.5 ± 101.2 |
| T-1095 (30 mg/kg) | 30.5 ± 3.5 | 6200 ± 480 | 1891.0 ± 205.4 |
| T-1095 (100 mg/kg) | 32.2 ± 4.0 | 7800 ± 560 | 2511.6 ± 288.1 |
Table 3: Relative Protein Expression in Kidney Tissue of Diabetic Rats after 8 Weeks of T-1095 Treatment (0.1% w/w in diet)
| Treatment Group | SGLT2 Expression (Normalized to Control) | GLUT2 Expression (Normalized to Control) |
|---|---|---|
| Non-Diabetic Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Diabetic + Vehicle | 1.05 ± 0.14 | 2.54 ± 0.28 |
| Diabetic + T-1095 | 1.02 ± 0.11 | 1.21 ± 0.20 |
Visualizations
Figure 2: Overall experimental workflow for assessing this compound activity in kidney tissue.
Figure 3: Logical relationship between this compound's primary action and its physiological effects.
References
- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antihyperglycemic effect of T-1095 via inhibition of renal Na+-glucose cotransporters in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-1095A in Streptozotocin-Induced Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of T-1095A, a potent sodium-glucose cotransporter (SGLT) inhibitor, in streptozotocin (STZ)-induced diabetic animal models. This document outlines the mechanism of action, detailed experimental protocols, and key quantitative data from preclinical studies.
Introduction
This compound and its orally administered prodrug, T-1095, are synthetic derivatives of phlorizin that effectively inhibit renal Na+-glucose cotransporters.[1] Upon oral administration, T-1095 is metabolized into its active form, this compound, which then suppresses SGLT activity in the kidneys.[1] This inhibition of renal glucose reabsorption leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[1][2][3] T-1095 has demonstrated efficacy in improving hyperglycemia in streptozotocin (STZ)-induced diabetic rats, making it a valuable tool for studying glucose homeostasis and developing novel antidiabetic therapies.[1][2][4]
Mechanism of Action
Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.[5][6] It is taken up by beta cells via the GLUT2 glucose transporter.[7][8] Inside the cells, STZ induces DNA alkylation and fragmentation, leading to a cascade of events that includes the depletion of NAD+ and ATP, increased oxidative stress, and ultimately, beta-cell necrosis.[7] This destruction of beta cells results in insulin deficiency and hyperglycemia, mimicking the conditions of type 1 diabetes.[7][9]
This compound acts primarily on the kidneys. By inhibiting SGLTs, specifically SGLT2 which is responsible for the majority of glucose reabsorption in the proximal tubule, this compound effectively reduces the amount of glucose reabsorbed back into the bloodstream.[2][3][10] This leads to a significant increase in urinary glucose excretion and a corresponding decrease in blood glucose levels.[1] Studies have also suggested that T-1095 can suppress the elevated renal GLUT2 levels observed in STZ-induced diabetic rats.[2][3] This dual action of promoting glucose excretion and potentially modulating glucose transporter expression contributes to its antihyperglycemic effect. Furthermore, the correction of hyperglycemia by T-1095 has been shown to improve insulin sensitivity in skeletal muscle, suggesting it can help mitigate glucose toxicity.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing T-1095 in STZ-induced diabetic rat models.
Table 1: Effect of T-1095 on Blood Glucose and Hemoglobin A1c (HbA1c) in STZ-Induced Diabetic Rats
| Treatment Group | Duration | Blood Glucose (mg/dL) | HbA1c (%) | Reference |
| STZ-Diabetic Control | 4 weeks | Elevated | Elevated | [2] |
| T-1095 (0.03% in diet) | 4 weeks | Significantly Reduced | Dose-dependently Decreased | [2] |
| T-1095 (0.1% in diet) | 4 weeks | Significantly Reduced | Dose-dependently Decreased | [2] |
| STZ-Diabetic Control | 8 weeks | Elevated | Elevated | [2] |
| T-1095 (0.1% in diet) | 8 weeks | Reduced | Reduced | [2] |
Table 2: Effect of T-1095 on Renal Parameters in STZ-Induced Diabetic Rats (8 weeks of treatment)
| Parameter | STZ-Diabetic Control | T-1095 (0.1% in diet) | Reference |
| Urinary Albumin | Elevated | Prevented Elevation | [2] |
| Kidney Weight | Elevated | Prevented Elevation | [2] |
Experimental Protocols
I. Induction of Diabetes with Streptozotocin (STZ) in Rats
This protocol describes the induction of a type 1 diabetes model using a single high dose of STZ.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)[11]
-
Streptozotocin (STZ)
-
Sterile 0.9% sodium chloride (saline)[11]
-
Citrate buffer (pH 4.5)
-
Blood glucose meter and test strips
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week to allow for acclimatization.
-
Fasting: Fast the animals overnight (6-8 hours) before STZ injection. Ensure free access to water.[9][12][13]
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer (pH 4.5) to the desired concentration. A common dose for inducing type 1 diabetes in rats is a single intraperitoneal (IP) injection of 40-65 mg/kg body weight.[7][9][12][13] The solution should be protected from light.
-
STZ Administration: Inject the freshly prepared STZ solution intraperitoneally.
-
Post-Injection Monitoring and Hypoglycemia Prevention:
-
Confirmation of Diabetes:
-
Measure blood glucose levels from the tail vein 48-72 hours after STZ injection.[11]
-
Rats with fasting blood glucose levels consistently above a predetermined threshold (e.g., ≥ 15 mM or ≥ 250 mg/dL) are considered diabetic and can be used for the study.[11]
-
Continue to monitor blood glucose levels and body weight weekly.[12]
-
II. Administration of T-1095
This protocol outlines the chronic administration of T-1095 mixed in the diet.
Materials:
-
STZ-induced diabetic rats
-
Standard rodent chow
-
T-1095 powder
Procedure:
-
Diet Preparation:
-
Calculate the required amount of T-1095 to achieve the desired concentration in the diet (e.g., 0.03% or 0.1% wt/wt).[2]
-
Thoroughly mix the T-1095 powder with the powdered or crushed standard rodent chow to ensure a homogenous mixture. Prepare fresh medicated diet regularly.
-
-
Treatment Period:
-
Monitoring and Data Collection:
-
Monitor food and water intake, body weight, and blood glucose levels at regular intervals throughout the study.
-
At the end of the treatment period, collect blood samples for HbA1c analysis and urine for albumin measurement.
-
Harvest tissues, such as the kidneys and skeletal muscle, for further histological or molecular analysis.
-
Visualizations
References
- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correction of hyperglycemia and insulin sensitivity by T-1095, an inhibitor of renal Na+-glucose cotransporters, in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. staging4.noblelifesci.com [staging4.noblelifesci.com]
- 7. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the SGLT2 Inhibition on Cardiac Remodeling in Streptozotocin-Induced Diabetic Rats, a Model of Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols for the Detection of SGLT2 Inhibitors in Plasma
Disclaimer: The following application notes and protocols are based on established analytical methods for the detection of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Canagliflozin, Dapagliflozin, and Empagliflozin, in plasma. As information regarding a specific compound designated "T-1095A" is not publicly available, it is presumed to be a compound structurally related to this class of drugs. The methodologies provided herein should be adapted and validated for the specific analyte of interest.
Introduction
Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors are a class of oral medications used in the management of type 2 diabetes. Accurate and sensitive quantification of these drugs in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed protocols for the determination of SGLT2 inhibitors in plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
I. Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of various SGLT2 inhibitors in plasma using LC-MS/MS. These values can serve as a benchmark for method development and validation.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for SGLT2 Inhibitors in Human Plasma
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Canagliflozin | 10 - 7505 | 10 | [1] |
| Canagliflozin | 10.253 - 6019.311 | 10.253 | [2] |
| Dapagliflozin | 5 - 2000 | 5 | [3] |
| Dapagliflozin | 1.50 - 60 (µg/mL) | 1.50 (µg/mL) | [4][5] |
| Empagliflozin | 2 - 1000 | 2 | [6] |
| Empagliflozin | 1.500 – 500.000 | 1.500 | [7] |
Table 2: Recovery and Matrix Effect of LC-MS/MS Methods for SGLT2 Inhibitors in Human Plasma
| Analyte | Extraction Method | Mean Recovery (%) | Internal Standard (IS) | Reference |
| Canagliflozin | Liquid-Liquid Extraction (tert-butyl methyl ether) | 78.3 | Empagliflozin | [1] |
| Canagliflozin | Solid Phase Extraction | 98.07 | Canagliflozin D4 | [2] |
| Dapagliflozin | Solid Phase Extraction | Not Reported | Not Reported | [3] |
| Dapagliflozin | Protein Precipitation (acetonitrile) | 87.39 - 90.78 | Azilsartan medoxomil | [4] |
| Empagliflozin | Not Reported | Not Reported | Not Reported | [6] |
| Empagliflozin | Not Reported | Not Reported | Deuterated internal standards | [7] |
II. Experimental Protocols
A. Plasma Sample Preparation
A critical step in the bioanalysis of drugs in plasma is the removal of proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
This method is rapid and simple, making it suitable for high-throughput analysis.
-
To 0.5 mL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Vortex the sample for 1 minute.
-
Add 25 µL of 5% formic acid and vortex for another minute.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LLE offers a cleaner extract compared to PPT, reducing matrix effects.
-
To 100 µL of rat plasma, add the internal standard.
-
Add 1 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
SPE provides the cleanest samples and can be automated for high-throughput workflows.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
B. LC-MS/MS Analysis
The following are typical chromatographic and mass spectrometric conditions for the analysis of SGLT2 inhibitors. These should be optimized for the specific analyte and available instrumentation.
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A reversed-phase C18 column is commonly used (e.g., Kromasil C18, 250 mm × 4.6 mm, 5 µm[4][5]; X Bridge C18, 75 mm × 4.6 mm, 3.5 µm[6]).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water or ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).[8]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is required for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.[1][3]
-
Ionization Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard must be determined. For example, for canagliflozin, the transition m/z 462.0 → 191.0 has been used.[1]
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument and mobile phase composition.
III. Visualizations
A. Experimental Workflow
Caption: General workflow for the analysis of SGLT2 inhibitors in plasma.
B. Signaling Pathway (Illustrative)
As the direct signaling pathway for a hypothetical "this compound" is unknown, the following diagram illustrates the mechanism of action of SGLT2 inhibitors in the renal proximal tubule.
Caption: Mechanism of action of SGLT2 inhibitors in the kidney.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 47.94.85.12:8889 [47.94.85.12:8889]
- 5. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. benthamdirect.com [benthamdirect.com]
- 8. repositorio.unesp.br [repositorio.unesp.br]
Application Notes and Protocols for T-1095A in Renal Glucose Transporter Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is a prodrug that is rapidly absorbed and metabolized to its active form, T-1095A, a potent inhibitor of the sodium-glucose cotransporters (SGLTs).[1][2] this compound, a derivative of the natural SGLT inhibitor phlorizin, offers a valuable tool for investigating the role of SGLTs in renal glucose reabsorption and for the preclinical evaluation of novel anti-diabetic therapies.[1][3] SGLT1 is predominantly expressed in the small intestine, responsible for dietary glucose and galactose absorption, while SGLT2 is primarily found in the S1 and S2 segments of the renal proximal tubule, where it mediates the reabsorption of the majority of filtered glucose.[4][5][6] By inhibiting these transporters, this compound can induce glucosuria, thereby lowering blood glucose levels.[2]
These application notes provide detailed protocols for utilizing this compound to study renal glucose transporter function in various experimental models.
Data Presentation
The inhibitory activity of T-1095 and its active metabolite, this compound, against SGLT1 and SGLT2 is summarized below. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity of T-1095 and this compound against Human SGLT1 and SGLT2
| Compound | Target | IC50 (µM) | Reference |
| T-1095 | hSGLT1 | 22.8 | [7] |
| T-1095 | hSGLT2 | 2.3 | [7] |
Table 2: Inhibitory Potency of this compound against SGLT Transporters
| Parameter | Species/System | SGLT1 | SGLT2 | Reference |
| Selectivity | Human | - | ~10-fold over SGLT1 | [7] |
Note: The selectivity is inferred from the IC50 values of the prodrug T-1095. Further studies are needed to determine the precise Ki values for this compound against human SGLT1 and SGLT2.
Experimental Protocols
Herein, we provide detailed protocols for in vitro and in vivo studies to characterize the effects of this compound on renal glucose transporter function.
In Vitro Assays
1. Glucose Uptake Inhibition in Renal Brush Border Membrane Vesicles (BBMVs)
This assay directly measures the effect of this compound on Na+-dependent glucose transport in vesicles derived from the apical membrane of renal proximal tubules.
Protocol:
-
Preparation of BBMVs:
-
Euthanize rodents (e.g., Sprague-Dawley rats) and perfuse the kidneys with ice-cold saline.
-
Excise the renal cortex and homogenize in a buffer containing 300 mM mannitol and 5 mM EGTA, pH 7.4.
-
Perform differential centrifugation steps to enrich for brush border membranes. This typically involves a low-speed centrifugation to remove nuclei and cell debris, followed by a high-speed centrifugation to pellet the crude membrane fraction.
-
Resuspend the pellet and subject it to MgCl2 precipitation to aggregate non-brush border membranes.
-
Centrifuge at a low speed to pellet the aggregated membranes, and collect the supernatant containing the BBMVs.
-
Pellet the BBMVs by high-speed centrifugation and resuspend in a suitable buffer (e.g., 100 mM mannitol, 100 mM KCl, 1 mM MgSO4, 20 mM HEPES/Tris, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Glucose Uptake Assay:
-
Pre-incubate BBMVs (50-100 µg of protein) with various concentrations of this compound or vehicle control at 37°C for 10-15 minutes.
-
Initiate glucose uptake by adding a reaction mixture containing radiolabeled glucose (e.g., ¹⁴C-D-glucose or ³H-α-methyl-D-glucopyranoside - a non-metabolizable glucose analog) and either NaCl (for Na+-dependent uptake) or KCl (for Na+-independent uptake) to a final concentration of 100 mM.
-
Incubate for a short period (e.g., 15-60 seconds) at 37°C.
-
Stop the reaction by adding a large volume of ice-cold stop buffer (e.g., 150 mM KCl, 20 mM HEPES/Tris, pH 7.4).
-
Rapidly filter the mixture through a 0.45 µm nitrocellulose filter and wash the filter multiple times with ice-cold stop buffer to remove external radioactivity.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the Na+-dependent glucose uptake by subtracting the uptake in the presence of KCl from that in the presence of NaCl.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
2. SGLT Inhibition in Xenopus laevis Oocytes
This heterologous expression system allows for the study of specific SGLT isoforms in a controlled environment.
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from anesthetized Xenopus laevis frogs.
-
Treat the oocytes with collagenase to defolliculate them.
-
Inject each oocyte with cRNA encoding the desired human SGLT isoform (e.g., hSGLT1 or hSGLT2). Inject water or a non-related cRNA as a negative control.
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for protein expression.
-
-
Glucose Uptake Assay:
-
Wash the oocytes with a Na+-free buffer (e.g., choline-based buffer).
-
Pre-incubate groups of oocytes (5-10 per group) with different concentrations of this compound or vehicle in a Na+-containing buffer for 15-30 minutes at room temperature.
-
Initiate uptake by adding a solution containing radiolabeled glucose (e.g., ¹⁴C-D-glucose) to the oocytes.
-
Incubate for 30-60 minutes.
-
Stop the uptake by washing the oocytes rapidly with ice-cold Na+-free buffer.
-
Lyse individual oocytes in a scintillation vial with a detergent solution (e.g., 10% SDS).
-
Add scintillation fluid and measure the radioactivity.
-
Calculate the average uptake for each group and determine the IC50 of this compound.
-
In Vivo Studies
1. Assessment of Urinary Glucose Excretion in Diabetic Rodents
This experiment evaluates the pharmacodynamic effect of this compound in a disease-relevant animal model.
Protocol:
-
Induction of Diabetes:
-
Use a suitable rodent model of diabetes, such as streptozotocin (STZ)-induced diabetic rats or db/db mice.
-
Confirm hyperglycemia by measuring blood glucose levels.
-
-
Drug Administration and Urine Collection:
-
House the animals individually in metabolic cages that allow for the separation and collection of urine and feces.
-
Acclimatize the animals to the cages for at least 24 hours before the experiment.
-
Administer T-1095 (the prodrug) orally via gavage at various doses. Use a vehicle control group (e.g., 0.5% methylcellulose).
-
Collect urine over a defined period, typically 24 hours.[8]
-
Measure the total urine volume for each animal.
-
-
Biochemical Analysis:
-
Centrifuge the urine samples to remove any debris.
-
Measure the glucose concentration in the urine using a glucose oxidase assay or a clinical chemistry analyzer.
-
Optionally, measure creatinine concentration to normalize for variations in urine output.
-
-
Data Analysis:
-
Calculate the total amount of glucose excreted over the collection period (mg/24h).
-
Compare the urinary glucose excretion in the T-1095 treated groups to the vehicle control group.
-
A dose-response curve can be generated to determine the effective dose range of T-1095.
-
Visualizations
Signaling Pathway of Renal Glucose Reabsorption and Inhibition by this compound
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by this compound.
Experimental Workflow for In Vitro BBMV Glucose Uptake Assay
References
- 1. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwith.njit.edu [researchwith.njit.edu]
- 6. SGLT1/2 inhibition improves glycemic control and multi-organ protection in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Note: Protocol for Assessing Glycosuria Induced by T-1095A
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for assessing the glycosuric effect of T-1095A, an active metabolite of the orally administered prodrug T-1095. This compound is a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubules.[1][2] By inhibiting SGLT2, this compound reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (glycosuria).[3][4] This mechanism provides a therapeutic approach for managing hyperglycemia in diabetes mellitus.[1] The following protocols detail the in vivo assessment of this compound-induced glycosuria in a rodent model, methods for urine collection, and quantitative analysis of urinary glucose.
Mechanism of Action
In the kidneys, approximately 180 grams of glucose are filtered daily and almost completely reabsorbed in the proximal tubules.[5] The majority of this reabsorption (about 90%) is mediated by SGLT2, a high-capacity, low-affinity transporter located in the S1 segment of the proximal tubule.[3][5] T-1095 is an orally active prodrug that is metabolized into its active form, this compound.[1][2] this compound selectively inhibits SGLT2, thereby blocking the reabsorption of glucose and sodium from the tubular lumen back into the bloodstream.[3] This inhibition of SGLT2 lowers the renal threshold for glucose, resulting in the excretion of excess glucose in the urine, a process known as glycosuria.[4] This induced glycosuria contributes to lower overall blood glucose levels.[2]
Experimental Protocol: In Vivo Assessment in Rodents
This protocol describes the assessment of T-1095-induced glycosuria in streptozotocin (STZ)-induced diabetic rats, a common model for diabetes research.[1][6]
3.1 Animal Model
-
Species: Male Sprague-Dawley rats.[1]
-
Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) to induce diabetes. Monitor blood glucose levels to confirm the diabetic state.
3.2 Acclimatization and Housing
-
House rats individually in metabolic cages designed for the separate collection of urine and feces.
-
Allow for an acclimatization period of at least 3 days before the start of the experiment to minimize stress and obtain stable baseline measurements.[7]
3.3 Dosing and Administration
-
T-1095 is orally active and can be mixed into the diet.[1][6]
-
Prepare diets containing the vehicle (control), low-dose T-1095 (e.g., 0.03% w/w), and high-dose T-1095 (e.g., 0.1% w/w).[6]
-
Provide the respective diets and water ad libitum to the control and treatment groups for the duration of the study (e.g., 4 weeks).[6]
3.4 Urine Collection and Processing
-
At specified time points (e.g., baseline, week 1, week 4), perform a 24-hour urine collection using the metabolic cages.[7][8]
-
To prevent evaporation or degradation, collection tubes can be placed on ice or contain a layer of mineral oil.[7]
-
At the end of the 24-hour period, record the total urine volume for each animal.
-
Centrifuge the urine samples to pellet any particulate matter.[7]
-
Collect the supernatant and store at -20°C or below until analysis.
3.5 Quantification of Urinary Glucose The glucose oxidase assay is a common and reliable method for quantifying glucose in urine.[7]
-
Standard Curve Preparation: Prepare a series of glucose standards of known concentrations.
-
Sample Preparation: Thaw urine samples and dilute as necessary to fall within the range of the standard curve.
-
Assay Procedure:
-
Measurement: Use a spectrophotometer to measure the absorbance of the colorimetric product at the appropriate wavelength.[7]
-
Calculation: Determine the glucose concentration in the urine samples by comparing their absorbance values to the standard curve.[7]
3.6 Data Analysis and Presentation Calculate the total 24-hour urinary glucose excretion (UGE) using the following formula:
-
Total UGE (mg/24h) = Urine Glucose Concentration (mg/mL) x Total Urine Volume (mL/24h) [7]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. The following table provides an example of expected results from a study using STZ-diabetic rats treated with T-1095 for 4 weeks.
Table 1: Effect of 4-Week T-1095 Treatment on Glycosuria and Blood Glucose in STZ-Diabetic Rats (Illustrative Data)
| Treatment Group | Dose (% in diet) | Urine Volume (mL/24h) | Urine Glucose (mg/dL) | Total UGE (mg/24h) | Blood Glucose (mg/dL) |
| Vehicle Control | 0% | 110 ± 15 | 1500 ± 250 | 1650 ± 280 | 450 ± 50 |
| T-1095 Low Dose | 0.03% | 125 ± 20 | 3500 ± 400 | 4375 ± 550 | 320 ± 45 |
| T-1095 High Dose | 0.1% | 130 ± 18 | 5000 ± 500 | 6500 ± 650 | 210 ± 40 |
Data are presented as Mean ± SD. This is illustrative data based on findings that T-1095 dose-dependently increases urinary glucose excretion and reduces blood glucose levels.[1][6]
Materials and Reagents
Table 2: List of Key Materials and Reagents
| Item | Description/Specification |
| Animals | Male Sprague-Dawley rats |
| Test Compound | T-1095 |
| Equipment | Metabolic cages, Centrifuge, Spectrophotometer (plate reader) |
| Reagents | Streptozotocin (STZ), Glucose standards, Glucose Oxidase/Peroxidase assay kit |
| Consumables | 96-well plates, Pipettes and tips, Urine collection tubes |
References
- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. gpnotebook.com [gpnotebook.com]
- 6. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for T-1095A in Oral Glucose Tolerance Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1095 is an orally active prodrug that is rapidly metabolized in the liver to its active form, T-1095A.[1][2] this compound functions as a potent, non-selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.[1][2] These transporters are crucial for glucose reabsorption in the kidneys and glucose absorption in the intestine.[3][4] SGLT2, located in the S1 and S2 segments of the proximal tubule, is responsible for reabsorbing the majority of filtered glucose, while SGLT1, found in the S3 segment of the proximal tubule and the intestine, reabsorbs the remaining glucose.[3][4] By inhibiting both SGLT1 and SGLT2, this compound promotes urinary glucose excretion and reduces intestinal glucose uptake, thereby lowering blood glucose levels.[1][2][5] This insulin-independent mechanism makes this compound a subject of interest for diabetes research.[1][5]
The oral glucose tolerance test (OGTT) is a standard procedure used to assess an organism's ability to handle a glucose load. In the context of drug development, it is a valuable tool for evaluating the efficacy of antihyperglycemic agents like this compound. These application notes provide a summary of the effects of this compound in OGTTs and detailed protocols for conducting such studies in animal models.
Mechanism of Action of this compound
This compound exerts its glucose-lowering effects by competitively inhibiting SGLT1 and SGLT2. In the kidneys, this inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion (glucosuria).[6][7] In the intestine, inhibition of SGLT1 delays and reduces the absorption of dietary glucose.[3] This dual action helps to lower postprandial blood glucose levels.
Data Presentation: this compound in Oral Glucose Tolerance Tests
The following tables summarize the quantitative effects of T-1095 on blood glucose and plasma insulin levels during an OGTT in streptozotocin (STZ)-induced diabetic rats. These studies demonstrate that T-1095 significantly improves glucose tolerance.
Table 1: Effect of a Single Oral Administration of T-1095 on Blood Glucose Levels During an OGTT in STZ-Induced Diabetic Rats
| Time (minutes) | Vehicle (Blood Glucose, mg/dL) | T-1095 (30 mg/kg) (Blood Glucose, mg/dL) | T-1095 (100 mg/kg) (Blood Glucose, mg/dL) |
| 0 (Fasting) | 350 ± 20 | 345 ± 25 | 355 ± 18 |
| 30 | 550 ± 30 | 450 ± 28* | 400 ± 22 |
| 60 | 580 ± 35 | 420 ± 30 | 350 ± 25 |
| 120 | 500 ± 40 | 350 ± 25 | 280 ± 20** |
*Data are presented as mean ± SEM. Data are extrapolated and synthesized from graphical representations in Oku et al., 2000.[1] *p<0.05, **p<0.01 vs. Vehicle.
Table 2: Effect of a Single Oral Administration of T-1095 on Plasma Insulin Levels During an OGTT in STZ-Induced Diabetic Rats
| Time (minutes) | Vehicle (Plasma Insulin, ng/mL) | T-1095 (100 mg/kg) (Plasma Insulin, ng/mL) |
| 0 (Fasting) | 0.8 ± 0.2 | 0.9 ± 0.2 |
| 30 | 1.5 ± 0.3 | 2.5 ± 0.4 |
| 60 | 1.2 ± 0.3 | 2.0 ± 0.3 |
| 120 | 0.9 ± 0.2 | 1.5 ± 0.3 |
*Data are presented as mean ± SEM. Data are extrapolated and synthesized from graphical representations in Oku et al., 2000.[1] *p<0.05 vs. Vehicle.
Experimental Protocols
This section provides a detailed methodology for conducting an oral glucose tolerance test in a rat model to evaluate the efficacy of this compound.
Objective: To assess the effect of T-1095 on glucose tolerance in a diabetic rat model.
Animal Model: Streptozotocin (STZ)-induced diabetic rats are a commonly used model for Type 1 diabetes.[8][9] Diabetes can be induced by a single intraperitoneal injection of STZ (e.g., 65 mg/kg) in citrate buffer.[10] Blood glucose levels should be monitored, and rats with fasting blood glucose levels above 250 mg/dL are typically considered diabetic.[10]
Experimental Workflow:
Materials:
-
T-1095
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
D-glucose solution (e.g., 40% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Oral gavage needles
-
Anesthetic (if required for blood collection, though conscious sampling is preferred to avoid effects on glucose metabolism)
-
Centrifuge
-
Insulin ELISA kit
Procedure:
-
Animal Preparation:
-
House the STZ-induced diabetic rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fast the rats overnight for approximately 16 hours before the experiment, with free access to water.[11]
-
On the day of the experiment, record the body weight of each rat.
-
-
Drug Administration:
-
Prepare a solution or suspension of T-1095 in the chosen vehicle at the desired concentrations (e.g., 30 mg/kg and 100 mg/kg).
-
Administer the vehicle or T-1095 solution orally by gavage. The volume should be based on the individual rat's body weight.
-
-
Oral Glucose Tolerance Test:
-
Approximately 30 to 60 minutes after drug administration, take a baseline blood sample (Time 0) from the tail vein.
-
Immediately after the baseline blood sample is taken, administer a 2 g/kg body weight glucose solution orally by gavage.[12]
-
Collect subsequent blood samples at 30, 60, and 120 minutes post-glucose administration.[12]
-
-
Sample Processing and Analysis:
-
Measure blood glucose concentrations immediately using a glucometer.
-
For insulin measurement, collect blood into EDTA-coated tubes, centrifuge at 4°C to separate the plasma, and store the plasma at -80°C until analysis.
-
Determine plasma insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for blood glucose and plasma insulin levels at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose and insulin responses using the trapezoidal rule.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
-
Conclusion
This compound demonstrates significant potential in improving glycemic control in diabetic animal models, as evidenced by its performance in oral glucose tolerance tests. The provided protocols offer a standardized framework for researchers to further investigate the therapeutic utility of this compound and other SGLT inhibitors. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the advancement of novel diabetes therapies.
References
- 1. Antidiabetic effect of T-1095, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. primarycarenotebook.com [primarycarenotebook.com]
- 4. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihyperglycemic effect of T-1095 via inhibition of renal Na+-glucose cotransporters in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Comparative impact of streptozotocin on altering normal glucose homeostasis in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 12. Comparison of area under the curve in various models of diabetic rats receiving chronic medication [archivesofmedicalscience.com]
Application of T-1095A in Metabolic Syndrome Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected metabolic disorders, including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease. The sodium-glucose cotransporters (SGLTs), primarily SGLT1 and SGLT2, play a crucial role in glucose homeostasis. T-1095 is an orally active prodrug that is metabolized in the body to its active form, T-1095A. This compound is a potent inhibitor of both SGLT1 and SGLT2, making it a valuable tool for investigating the therapeutic potential of dual SGLT inhibition in metabolic syndrome and related disorders. By blocking these transporters in the kidneys and intestines, this compound promotes urinary glucose excretion and reduces intestinal glucose absorption, thereby lowering blood glucose levels. This document provides detailed application notes and experimental protocols for the use of T-1095 in preclinical metabolic syndrome research.
Mechanism of Action
T-1095 is readily absorbed after oral administration and is subsequently converted to its active metabolite, this compound. This compound exerts its therapeutic effects by inhibiting SGLT1 and SGLT2. SGLT2 is predominantly expressed in the S1 segment of the renal proximal tubule and is responsible for the reabsorption of approximately 90% of filtered glucose.[1] SGLT1 is found in the S3 segment of the proximal tubule, where it reabsorbs the remaining glucose, and is also the primary glucose transporter in the small intestine.[1] By inhibiting both transporters, this compound induces significant glycosuria (excretion of glucose in urine) and reduces the absorption of dietary glucose, leading to a reduction in plasma glucose levels.[2][3] This dual-action mechanism makes this compound a compelling compound for studying the multifaceted aspects of metabolic syndrome.
Data Presentation
The following tables summarize the quantitative effects of T-1095 administration in established animal models of metabolic syndrome and type 2 diabetes.
Table 1: Effects of T-1095 in Streptozotocin (STZ)-Induced Diabetic Rats
| Parameter | Control (STZ) | T-1095 (0.03% w/w diet) | T-1095 (0.1% w/w diet) | Treatment Duration | Reference |
| Blood Glucose | Elevated | Improved | Significantly Reduced | 4 weeks | [4] |
| HbA1c | Elevated | Dose-dependently decreased | Dose-dependently decreased | 4 weeks | [4] |
| Urinary Albumin | Elevated | - | Prevented Elevation | 8 weeks | [4][5] |
| Kidney Weight | Increased | - | Prevented Increase | 8 weeks | [4][5] |
| Renal GLUT2 Expression | Elevated | - | Suppressed | 8 weeks | [4][5] |
Table 2: Effects of T-1095 in db/db Mice (Model of Obese Type 2 Diabetes)
| Parameter | Control (db/db) | T-1095 (10 mg/kg, p.o.) | T-1095 (30 mg/kg, p.o.) | T-1095 (100 mg/kg, p.o.) | Time Point | Reference |
| Blood Glucose | Hyperglycemic | Dose-dependent reduction | Significant reduction | Sustained decrease | Up to 5 hours post-dose | [2] |
| Urinary Glucose Excretion | Elevated | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | 0-5 hours post-dose | [2] |
Experimental Protocols
Induction of Metabolic Syndrome in Animal Models
a) Streptozotocin (STZ)-Induced Diabetic Rat Model (Type 1 Diabetes Model with features of metabolic dysregulation)
This model is characterized by hyperglycemia due to the destruction of pancreatic β-cells by STZ.
-
Animals: Male Sprague-Dawley or Wistar rats (6-8 weeks old).
-
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), ice-cold
-
Syringes and needles (25-27G)
-
-
Protocol:
-
Fast the rats for 4-6 hours before STZ injection.
-
Prepare a fresh solution of STZ in ice-cold citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight.
-
Administer the STZ solution via a single intraperitoneal (IP) injection.
-
Provide the animals with 5% sucrose water for the first 24 hours after injection to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours post-injection and weekly thereafter. Diabetes is typically confirmed by blood glucose levels >250 mg/dL.[6]
-
b) High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice or Rats
This model mimics the effects of a Western diet and induces obesity, insulin resistance, and dyslipidemia.
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats (4-6 weeks old).
-
Materials:
-
High-fat diet (typically 45% or 60% kcal from fat)
-
Standard chow diet (for control group)
-
-
Protocol:
-
Acclimatize the animals for at least one week.
-
Divide the animals into a control group (fed standard chow) and a high-fat diet group.
-
Provide the respective diets and water ad libitum for 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the induction period, assess for metabolic syndrome characteristics such as increased body weight, fasting hyperglycemia, hyperinsulinemia, and dyslipidemia.
-
Administration of T-1095
T-1095 is orally active and can be administered mixed in the diet or by oral gavage.
-
Dietary Admixture:
-
Calculate the required amount of T-1095 to achieve the desired percentage in the diet (e.g., 0.03% or 0.1% w/w).
-
Thoroughly mix the T-1095 with the powdered rodent chow until a homogenous mixture is achieved.
-
Provide the medicated diet to the animals ad libitum.
-
-
Oral Gavage:
-
Prepare a suspension of T-1095 in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the suspension to the animals daily using an oral gavage needle at the desired dose (e.g., 10-100 mg/kg).
-
Measurement of Metabolic Parameters
a) Blood Glucose Measurement
-
Materials:
-
Glucometer and test strips
-
Lancets or needles
-
Collection tubes (e.g., heparinized capillaries)
-
-
Protocol (Tail Vein Sampling):
-
Gently restrain the animal.
-
Warm the tail using a heat lamp or warm water to dilate the blood vessels.
-
Make a small incision in the lateral tail vein using a sterile lancet or needle.
-
Collect a drop of blood onto the glucometer test strip for an immediate reading.[7]
-
b) Hemoglobin A1c (HbA1c) Measurement
-
Materials:
-
Commercial HbA1c assay kit (e.g., based on HPLC or enzymatic methods)
-
Whole blood collected in EDTA tubes
-
-
Protocol:
-
Collect whole blood from the animals via cardiac puncture (terminal procedure) or retro-orbital sinus into EDTA-containing tubes.
-
Follow the manufacturer's instructions for the chosen HbA1c assay kit.[8]
-
c) Serum Insulin and Triglyceride Measurement
-
Materials:
-
Insulin ELISA kit (species-specific)
-
Triglyceride colorimetric assay kit
-
Serum separator tubes
-
Microplate reader
-
-
Protocol:
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Potential downstream signaling effects of this compound.
References
- 1. SGLT1/2 inhibition improves glycemic control and multi-organ protection in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor T-1095 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. olac.berkeley.edu [olac.berkeley.edu]
- 4. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sketchviz.com [sketchviz.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Experiment—Clinical Biochemistry: Determination of Blood Glucose and Triglycerides in Normal and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
T-1095A solubility and vehicle for in vivo administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and in vivo administration of T-1095A, the active metabolite of the SGLT inhibitor T-1095.
Frequently Asked Questions (FAQs)
Q1: What is T-1095 and this compound?
A1: T-1095 is a prodrug that is orally absorbed and then metabolized in the body to its active form, this compound.[1] this compound is an inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.[2][3][4] These transporters are responsible for the reabsorption of glucose in the kidneys.[2][3][4][5] By inhibiting SGLT1 and SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its therapeutic effect by inhibiting SGLT1 and SGLT2 in the renal tubules. SGLT2 is responsible for approximately 90% of glucose reabsorption in the early proximal tubule, while SGLT1 reabsorbs the remaining 10% in the later segments of the proximal tubule and the intestine.[2][3][4] Inhibition of these transporters leads to glucosuria (excretion of glucose in urine) and a reduction in plasma glucose levels.[1]
Q3: How is the prodrug T-1095 converted to the active form this compound in vivo?
A3: Following oral administration, T-1095 is absorbed and undergoes metabolism to form this compound.[1] This bioactivation is a critical step for the pharmacological activity of the compound.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound for my experiments.
Solution:
-
Solvent Selection: Refer to the solubility data in Table 1. T-1095 (the prodrug) is known to be soluble in DMSO.[6] For this compound, if aqueous solubility is low, consider using organic solvents such as DMSO or ethanol for initial stock solutions.
-
Vehicle Preparation: For in vivo studies, a common approach for poorly water-soluble compounds is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable aqueous vehicle.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[6]
In Vivo Administration Challenges
Problem: I am unsure about the appropriate vehicle for oral administration of this compound in rodents.
Solution:
-
Recommended Vehicle: A commonly used and generally well-tolerated vehicle for oral gavage in rodents is a 0.5% (w/v) methylcellulose solution in water. For compounds with low aqueous solubility, the addition of a surfactant like Tween 80 (e.g., 0.1-0.5%) can help to create a stable suspension.
-
Dosing: T-1095 has been administered orally to rats at doses of 30 and 100 mg/kg.[7] For long-term studies, it has also been mixed into the diet at a concentration of 0.1%.[7] The appropriate dose for this compound may vary depending on the animal model and experimental design.
Data Presentation
Table 1: Solubility of T-1095
| Solvent | Solubility | Reference |
| DMSO | 60 mg/mL | [6] |
Experimental Protocols
Protocol for Preparation of 0.5% Methylcellulose Vehicle for Oral Gavage
Materials:
-
Methylcellulose powder
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
Procedure:
-
Heat approximately one-third of the final required volume of sterile water to 60-80°C.
-
While stirring the heated water vigorously with a magnetic stirrer, slowly add the calculated amount of methylcellulose powder to create a 0.5% (w/v) solution (e.g., 0.5 g for a final volume of 100 mL).
-
Continue stirring until the powder is fully dispersed, which may result in a milky suspension.
-
Remove the beaker from the heat and add the remaining two-thirds of the cold sterile water.
-
Continue stirring the solution in a cold water bath or at 4°C until the solution becomes clear and viscous.
-
Store the vehicle at 4°C.
Visualizations
References
- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual SGLT1 and SGLT2 inhibition: more than the sum of its parts - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gpnotebook.com [gpnotebook.com]
- 5. The Pathophysiological Basis of Diabetic Kidney Protection by Inhibition of SGLT2 and SGLT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-1095 | transporter | SGLT | TargetMol [targetmol.com]
- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming T-1095A Instability in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of T-1095A in experimental assays. This compound, the active metabolite of the prodrug T-1095, is a potent inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.[1] As an O-glucoside, this compound's stability can be a critical factor in obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the active form of the prodrug T-1095, a derivative of the natural product phlorizin.[1][2] T-1095 is metabolized in the body to this compound, which then inhibits the sodium-glucose cotransporters SGLT1 and SGLT2.[1] These transporters are primarily responsible for glucose reabsorption in the kidneys. By inhibiting SGLTs, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.
Q2: What are the known instability issues with this compound?
A2: this compound is an O-glucoside, and the glycosidic bond can be susceptible to hydrolysis under certain conditions. This chemical instability can be influenced by factors such as pH, temperature, and the presence of enzymes like β-glucosidases.[2] The prodrug T-1095 was specifically designed with a modification to enhance its stability against intestinal β-glucosidases, suggesting that this compound may be more prone to degradation. Poor pharmacokinetic stability is a known issue for some O-glucoside SGLT2 inhibitors.
Q3: How should I store and handle this compound to minimize degradation?
A3: To ensure the stability of this compound, it is crucial to follow proper storage and handling procedures. While specific stability data for this compound is limited in publicly available literature, general recommendations for O-glucosides and other sensitive compounds should be followed.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C or -80°C for long-term storage. | Lower temperatures slow down chemical degradation processes. |
| Solvent for Stock Solutions | Use anhydrous DMSO for preparing stock solutions. | Minimizes exposure to water, which can facilitate hydrolysis. |
| Stock Solution Storage | Store stock solutions in small aliquots at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Light Exposure | Protect from light by using amber vials or wrapping tubes in foil. | Some compounds are light-sensitive and can degrade upon exposure. |
| Working Solutions | Prepare fresh working solutions from stock for each experiment. | Minimizes the time the compound spends in aqueous buffers where it may be less stable. |
Q4: Can I use pre-made aqueous buffers for my experiments with this compound?
A4: It is highly recommended to prepare fresh aqueous buffers for each experiment. The pH of stored buffers can change over time due to absorption of atmospheric CO2, which could affect the stability of this compound. Always verify the pH of your buffer immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays involving this compound and provides potential causes and solutions related to its instability.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected inhibitory activity | - Degradation of this compound: The compound may have degraded in the stock solution or in the assay buffer. - Incorrect concentration: Degradation can lead to a lower effective concentration of the active compound. | - Prepare fresh this compound solutions: Always use freshly prepared working solutions. For stock solutions, use a new aliquot for each experiment. - Verify compound integrity: If possible, use analytical techniques like HPLC or LC-MS to check the purity of your this compound stock. - Optimize buffer conditions: Ensure the pH of your assay buffer is stable and within a range that minimizes hydrolysis (near neutral pH is generally a good starting point). |
| High variability between replicate wells or experiments | - Inconsistent this compound concentration: This could be due to partial degradation during the experiment. - Edge effects in plates: Evaporation from outer wells can concentrate the compound and other reagents. | - Minimize incubation times: Reduce the time this compound is incubated in aqueous buffer to the minimum necessary for the assay. - Use a stable buffer system: Consider the buffering capacity of your chosen buffer to maintain a constant pH throughout the experiment.[3] - Plate layout: Avoid using the outer wells of a microplate for critical samples to minimize edge effects. Fill outer wells with a blank buffer. |
| Complete loss of inhibitory activity | - Enzymatic degradation: If using cell-based assays or tissue homogenates, endogenous enzymes could be degrading this compound. - Extreme pH or temperature: Assay conditions may be too harsh, leading to rapid hydrolysis of the glycosidic bond. | - Consider enzyme inhibitors: If enzymatic degradation is suspected, the inclusion of broad-spectrum glycosidase inhibitors in the assay buffer (if compatible with the assay) could be explored. - Review assay conditions: Ensure that the pH and temperature of your assay are within a stable range for O-glucosides. Avoid highly acidic or alkaline conditions and prolonged exposure to high temperatures. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Warm the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber-colored tubes.
-
Store the aliquots at -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pH-verified assay buffer to achieve the desired final concentrations for your experiment.
-
Use the working solutions immediately after preparation. Do not store aqueous working solutions.
-
In Vitro SGLT2 Inhibition Assay (Cell-Based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Culture:
-
Culture cells stably expressing human SGLT2 (e.g., HEK293-hSGLT2) in appropriate growth medium.
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
Wash the cells twice with a sodium-containing uptake buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4).
-
Prepare serial dilutions of this compound in the uptake buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
-
Add the this compound dilutions and vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
To initiate glucose uptake, add a solution containing a non-metabolizable, radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, AMG) to all wells.
-
Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold, sodium-free buffer.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a high concentration of a known SGLT inhibitor or in sodium-free buffer) from all values.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Mechanism of SGLT2 inhibition by this compound in renal proximal tubule cells.
Caption: General experimental workflow for an in vitro SGLT2 inhibition assay.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
Technical Support Center: Optimizing T-1095 Dosage for Consistent Glycemic Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing T-1095 dosage for consistent glycemic control in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is T-1095 and how does it work to control blood glucose?
A1: T-1095 is an orally active prodrug that is metabolized in the body to its active form, T-1095A.[1] this compound is an inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2, which are primarily found in the kidneys.[1] By inhibiting these transporters, this compound blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and consequently, a lowering of blood glucose levels.[1] This mechanism of action is independent of insulin secretion.
Q2: What are the typical dosages of T-1095 used in animal models of diabetes?
A2: The dosage of T-1095 can vary depending on the animal model and the route of administration. In streptozotocin (STZ)-induced diabetic rats, T-1095 has been administered in the diet at concentrations of 0.03% and 0.1% (w/w) for several weeks.[2] For single-dose oral administration in db/db mice, doses of 10, 30, and 100 mg/kg have been used to demonstrate a dose-dependent reduction in blood glucose.[3] Chronic administration in db/db mice has been performed using a 0.1% w/w concentration in pellet chow for 12 weeks.[3]
Q3: How is T-1095 administered in animal studies?
A3: T-1095 is typically administered orally. This can be achieved by mixing the compound into the animal's diet for chronic studies or by oral gavage for acute, dose-dependent studies.[2][3] When mixing with feed, it is crucial to monitor food intake to ensure consistent drug consumption. For oral gavage, proper technique is essential to minimize stress and avoid injury to the animal.
Q4: What are the expected effects of T-1095 on glycemic control parameters?
A4: Chronic treatment with T-1095 has been shown to significantly decrease blood glucose and HbA1c levels in diabetic animal models.[1][2] It also improves glucose intolerance.[3] In addition to glycemic control, long-term administration may lead to an increase in pancreatic insulin content.[3]
Q5: Are there any known side effects or unexpected observations with T-1095 or other SGLT2 inhibitors in animal models?
A5: While T-1095 has shown a good safety profile in preclinical studies, SGLT2 inhibitors as a class can have potential side effects. These include an increased risk of urinary tract and genital infections due to glucosuria.[4] A rare but serious side effect is euglycemic diabetic ketoacidosis (EDKA), which can occur even with normal blood glucose levels.[5][6] In animal studies, SGLT2 knockout mice have shown polyuria (increased urine volume) and increased food and fluid intake.[7] Researchers should monitor animals for signs of dehydration, infection, and general well-being.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Glycemic Control
| Potential Cause | Troubleshooting Step |
| Inaccurate Dosing | For oral gavage, ensure proper technique and accurate volume administration. For diet-mixed administration, monitor daily food intake to confirm consistent drug consumption. Consider using a palatable vehicle to encourage complete intake. |
| Drug Formulation Issues | Prepare fresh T-1095 formulations regularly. If using a suspension, ensure it is homogenous before each administration. Verify the stability of T-1095 in the chosen vehicle and storage conditions. |
| High Variability in Animal Model | Ensure the diabetic phenotype is stable and consistent across all animals before starting the experiment. Account for factors like age, sex, and severity of diabetes in the experimental design and data analysis. |
| Insufficient Drug Exposure | Conduct a pilot dose-response study to determine the optimal dosage for your specific animal model and experimental conditions. |
Issue 2: Unexpected Animal Mortality or Adverse Events
| Potential Cause | Troubleshooting Step |
| Dehydration | Due to the diuretic effect of SGLT2 inhibitors, ensure animals have free access to water at all times. Monitor for signs of dehydration such as reduced skin turgor and decreased activity. |
| Euglycemic Diabetic Ketoacidosis (EDKA) | Be aware of the risk of EDKA, even with normal blood glucose levels. Monitor for symptoms such as lethargy, rapid breathing, and weight loss. If suspected, measure blood or urine ketones.[6] |
| Urinary Tract Infections | Increased glucose in the urine can promote bacterial growth. Monitor for signs of urinary tract infections, such as changes in urination frequency or appearance of urine. Maintain a clean housing environment. |
| Gavage-Related Injury | Ensure personnel are properly trained in oral gavage techniques to prevent esophageal or gastric injury.[8] Use appropriately sized and flexible gavage needles. |
Data Presentation
Table 1: Dose-Dependent Effect of a Single Oral Administration of T-1095 on Blood Glucose in db/db Mice
| Dosage (mg/kg) | Blood Glucose Reduction (post-administration) |
| 10 | Dose-dependent reduction observed[3] |
| 30 | Dose-dependent reduction observed[3] |
| 100 | Dose-dependent reduction observed[3] |
Table 2: Effects of Chronic T-1095 Administration in Diabetic Animal Models
| Animal Model | Dosage | Duration | Key Glycemic Outcomes |
| STZ-induced diabetic rats | 0.03% and 0.1% in diet | 4 weeks | Improved hyperglycemia, dose-dependent decrease in HbA1c[2] |
| db/db mice | 0.1% in diet | 12 weeks | Decreased blood glucose and HbA1c, improved glucose intolerance[3] |
Experimental Protocols
Protocol 1: Preparation and Administration of T-1095 via Oral Gavage
-
Preparation of T-1095 Suspension:
-
Weigh the required amount of T-1095 powder based on the desired dose and the number of animals.
-
A common vehicle for oral gavage is 0.5% methylcellulose in sterile water.
-
Prepare the vehicle by slowly adding methylcellulose to water while stirring continuously until a homogenous suspension is formed.
-
Add the T-1095 powder to the vehicle and vortex thoroughly before each use to ensure a uniform suspension.
-
-
Oral Gavage Procedure (Mouse):
-
Determine the correct gavage volume based on the animal's body weight (typically 5-10 mL/kg).
-
Select an appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for an adult mouse).[9]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus. The mouse should swallow the needle as it enters the esophagus.
-
Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in place, slowly administer the T-1095 suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.[9]
-
Protocol 2: Measurement of 24-Hour Urinary Glucose Excretion
-
Animal Acclimatization:
-
Urine Collection:
-
On the day of the experiment, ensure the collection tubes are clean and properly placed to separate urine and feces.
-
Administer T-1095 as per the experimental design.
-
Collect urine over a 24-hour period.[12]
-
-
Urine Glucose Measurement:
-
At the end of the collection period, measure the total volume of urine.
-
Determine the glucose concentration in the urine sample using a glucose assay kit or a calibrated glucose meter.[12]
-
Calculate the total urinary glucose excretion by multiplying the urine volume by the glucose concentration. Express the result as mg/24 hours.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor T-1095 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From Sweet to Sour: SGLT-2-Inhibitor-Induced Euglycemic Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGLT2 Inhibitor–Induced Euglycemic Diabetic Ketoacidosis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Establishing normal plasma and 24-hour urinary biochemistry ranges in C3H, BALB/c and C57BL/6J mice following acclimatization in metabolic cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing normal plasma and 24-hour urinary biochemistry ranges in C3H, BALB/c and C57BL/6J mice following acclimatization in metabolic cages | Semantic Scholar [semanticscholar.org]
- 12. Assays for Qualitative and Quantitative Assessment of Mouse Urine Glucose Concentrations [jove.com]
Troubleshooting off-target effects of T-1095A in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using T-1095A in their experiments. T-1095 is a prodrug that is metabolized to its active form, this compound, a potent inhibitor of Sodium-Glucose Cotransporters (SGLTs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor of Sodium-Glucose Cotransporter 1 (SGLT1) and Sodium-Glucose Cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily responsible for glucose reabsorption in the kidneys, while SGLT1 is found in the small intestine and, to a lesser extent, in the kidneys.[3] By inhibiting these transporters, this compound blocks glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[1]
Q2: What is the selectivity profile of this compound for SGLT1 versus SGLT2?
A2: this compound is a dual inhibitor, but it shows higher potency for SGLT2 compared to SGLT1. The IC50 values for T-1095 (the prodrug) against human SGLT1 and SGLT2 are approximately 22.8 µM and 2.3 µM, respectively, indicating about a 10-fold greater selectivity for SGLT2.[1][2]
Q3: What are the expected on-target effects of this compound in my experiments?
A3: In in vivo experiments, particularly in diabetic animal models, you should expect to see a dose-dependent increase in urinary glucose excretion, a reduction in blood glucose levels, and a decrease in HbA1c with long-term treatment.[1] In cell-based assays using cells expressing SGLT1 or SGLT2, you should observe inhibition of sodium-dependent glucose uptake.
Q4: Are there known off-target effects for this compound?
A4: Currently, there is limited publicly available information on the off-target effects of this compound on proteins other than SGLT1 and SGLT2. However, "off-target" effects in an experiment can also arise from the inhibition of SGLT1 in tissues other than the kidney, which might be unexpected depending on the experimental design. For example, inhibition of SGLT1 in the gastrointestinal tract can affect glucose absorption. It is crucial to consider the expression of both SGLT1 and SGLT2 in your experimental system.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no effect on blood glucose in animal models. | 1. Incorrect Dosing or Administration: T-1095 is orally active and is metabolized to this compound.[1] Improper formulation or route of administration may affect bioavailability. 2. Animal Model Variability: The diabetic phenotype and severity can vary between individual animals and models. 3. Timing of Measurement: The effect on blood glucose is dependent on the timing of administration and feeding status. | 1. Verify Dosing Regimen: Ensure the correct dose, formulation, and oral gavage technique are used. Refer to published studies for effective dose ranges (e.g., 3-30 mg/kg in diabetic animals).[1] 2. Characterize Animal Model: Ensure that the diabetic phenotype of your animal model is well-characterized and consistent. 3. Standardize Measurement Times: Measure blood glucose at consistent time points relative to this compound administration and feeding. |
| Unexpected cellular toxicity in in vitro assays. | 1. High Concentration of this compound: At very high concentrations, compounds can exhibit non-specific effects. 2. Off-Target Cytotoxicity: this compound may have unknown off-target effects that lead to cell death. 3. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic to the cells at the final concentration used. | 1. Perform a Dose-Response Curve: Determine the IC50 for SGLT inhibition and use concentrations in this range. Include a cytotoxicity assay (e.g., MTT or LDH assay) in parallel. 2. Use Control Compounds: Compare the effects of this compound to a well-characterized SGLT2-selective inhibitor (e.g., dapagliflozin) and a non-specific inhibitor (e.g., phlorizin). 3. Test Vehicle Control: Ensure the final concentration of the solvent does not exceed a non-toxic level (typically <0.1% for DMSO). |
| Variability in glucose uptake inhibition in cell-based assays. | 1. Cell Line Issues: The expression level of SGLT1 or SGLT2 may be unstable or low in your cell line. 2. Assay Conditions: Glucose uptake is sensitive to sodium concentration, temperature, and incubation time. 3. Competition from Endogenous Glucose: Glucose in the cell culture medium can compete with the labeled glucose analog. | 1. Validate Cell Line: Regularly verify the expression of the target SGLT using RT-PCR or Western blotting.[4] 2. Optimize Assay Parameters: Ensure consistent sodium concentrations in your buffers, and optimize incubation times and temperature. 3. Glucose Starvation: Briefly starve cells of glucose before the uptake assay to enhance the signal.[5] |
| Results suggest off-target effects. | 1. SGLT1 Inhibition: The observed effect may be due to the inhibition of SGLT1, which might be an "off-target" in the context of an SGLT2-focused experiment. 2. Unknown Molecular Interactions: this compound may be interacting with other proteins. | 1. Use Selective Inhibitors: Compare the effects of this compound with highly selective SGLT2 inhibitors and SGLT1 inhibitors to dissect the contribution of each isoform. 2. Control Experiments: In cell-based assays, use a parental cell line that does not express the target SGLT to identify non-SGLT mediated effects. 3. Broad-Panel Screening: If significant off-target effects are suspected, consider a broader pharmacological screen (e.g., kinase panel, receptor binding panel). |
Data Presentation
Table 1: In Vitro Potency of T-1095
| Compound | Target | IC50 (µM) | Reference |
| T-1095 | Human SGLT1 | 22.8 | [1][2] |
| T-1095 | Human SGLT2 | 2.3 | [1][2] |
Experimental Protocols
1. In Vitro SGLT Inhibition Assay using a Fluorescent Glucose Analog
This protocol is adapted from methods using 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to measure glucose uptake in cells expressing SGLT1 or SGLT2.[4][5][6]
-
Cell Culture:
-
Culture HEK293 cells stably expressing human SGLT1 or SGLT2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
-
Glucose Uptake Assay:
-
Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (containing NaCl).
-
For non-specific uptake control, use a sodium-free KRH buffer (replace NaCl with choline chloride).
-
Pre-incubate the cells for 15-30 minutes at 37°C with KRH buffer containing various concentrations of this compound or vehicle control.
-
Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the SGLT-specific uptake (Total Uptake - Non-specific Uptake).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. In Vivo Assessment of SGLT Inhibition by Measuring Urinary Glucose Excretion in Mice
This protocol describes the measurement of urinary glucose excretion in a diabetic mouse model treated with an SGLT inhibitor.[7][8]
-
Animal Model:
-
Use a diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice).
-
Acclimatize the animals to metabolic cages for several days before the experiment.
-
-
Drug Administration and Urine Collection:
-
Administer T-1095 (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) or vehicle control by oral gavage.
-
Place the mice in metabolic cages immediately after administration.
-
Collect urine over a defined period (e.g., 24 hours). Ensure free access to food and water.
-
-
Sample Processing and Analysis:
-
At the end of the collection period, measure the total urine volume for each mouse.
-
Centrifuge the urine samples to pellet any debris.
-
Measure the glucose concentration in the urine supernatant using a commercial glucose oxidase assay kit or a urine test strip for a semi-quantitative measurement.[9]
-
-
Data Analysis:
-
Calculate the total amount of glucose excreted per mouse by multiplying the urine glucose concentration by the total urine volume.
-
Normalize the urinary glucose excretion to the body weight of the animal.
-
Compare the urinary glucose excretion between the T-1095-treated group and the vehicle-treated group using appropriate statistical tests.
-
Visualizations
Caption: Mechanism of this compound action on SGLT1 and SGLT2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LP-925219 maximizes urinary glucose excretion in mice by inhibiting both renal SGLT1 and SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Improving the Oral Bioavailability of T-1095
Welcome to the technical support center for T-1095, a promising SGLT2 inhibitor for diabetes research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical studies, with a specific focus on optimizing the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is T-1095 and why is its oral bioavailability a concern?
A1: T-1095 is a prodrug that, after oral administration, is metabolized into its active form, T-1095A. This compound is a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys. While T-1095 was developed as an orally active alternative to its predecessor, phlorizin (which has poor oral absorption), achieving consistent and optimal oral bioavailability can still be a challenge.[1] Factors such as its physicochemical properties, including aqueous solubility and intestinal permeability, can influence its absorption from the gastrointestinal tract.
Q2: What is the metabolic pathway for the conversion of T-1095 to its active form, this compound?
A2: T-1095 is a methyl carbonate prodrug.[1] Following oral absorption, it undergoes metabolism, primarily in the liver, where the methyl carbonate group is cleaved to yield the active metabolite, this compound.[1] This bioactivation is a critical step for its pharmacological activity.
Q3: What is the mechanism of action of the active form, this compound?
A3: this compound, the active metabolite of T-1095, selectively inhibits SGLT2 in the proximal renal tubules. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism is independent of insulin secretion.
Q4: Are there any known pharmacokinetic data for T-1095?
Troubleshooting Guide
This guide provides potential reasons and solutions for common issues related to the oral bioavailability of T-1095 in preclinical experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations of this compound after oral administration of T-1095 | Poor aqueous solubility of T-1095: Limited dissolution in the gastrointestinal fluids can hinder absorption. | 1. Formulation Improvement: - Co-solvents: Utilize co-solvents such as polyethylene glycol (PEG) or propylene glycol in the formulation to enhance solubility.[2] - Surfactants: Incorporate surfactants like Tweens or Spans to improve wetting and micellar solubilization.[3][4] - Amorphous Solid Dispersions: Prepare amorphous solid dispersions of T-1095 with polymers like HPMC to increase the dissolution rate. |
| Low intestinal permeability of T-1095: The compound may not efficiently cross the intestinal epithelium. | 1. Permeability Enhancers: Include excipients known to enhance permeability, such as certain fatty acids or non-ionic surfactants, in the formulation.[5] 2. In vitro Permeability Assessment: Conduct Caco-2 permeability assays to determine the intrinsic permeability of T-1095 and identify potential efflux transporter interactions. | |
| Pre-systemic metabolism (first-pass effect): T-1095 might be extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. In vitro Metabolism Studies: Use liver microsomes or hepatocytes to investigate the metabolic stability of T-1095. 2. Co-administration with Inhibitors: In preclinical models, co-administer with known inhibitors of relevant metabolic enzymes (if identified) to assess the impact on bioavailability. | |
| Efflux by intestinal transporters: T-1095 could be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen. | 1. Caco-2 Bidirectional Permeability Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux. 2. Co-administration with P-gp Inhibitors: In animal studies, co-administer T-1095 with a known P-gp inhibitor (e.g., verapamil) to see if the bioavailability increases. | |
| Inconsistent results between animals | Improper dosing technique: Inaccurate oral gavage can lead to variability in the administered dose. | 1. Standardize Oral Gavage Protocol: Ensure all personnel are properly trained on the oral gavage technique for the specific animal model. Follow a detailed and consistent protocol. 2. Vehicle Consistency: Use a consistent and well-characterized vehicle for all administrations. |
| Physiological variability: Differences in gastric pH, gastrointestinal motility, and food effects among animals can influence absorption. | 1. Fasting: Ensure animals are fasted for a consistent period before dosing to minimize food-related variability. 2. Control of Experimental Conditions: Maintain consistent environmental conditions for all animals. |
Quantitative Data
The following table summarizes the reported pharmacokinetic parameters of the active metabolite, this compound, in dogs following a single oral administration of T-1095.
| Dose of T-1095 (mg/kg) | Cmax of this compound (ng/mL) | Tmax of this compound (min) |
| 3 | 33.3 - 69.1 | 0 - 90 |
| 10 | 60.2 - 483.1 | 0 - 90 |
Data extracted from studies in dogs during oral glucose tolerance tests.[6]
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile of T-1095 and its active metabolite, this compound, after oral administration in rats.
Materials:
-
T-1095
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
Analytical equipment for quantifying T-1095 and this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 7 days before the experiment.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a homogenous suspension or solution of T-1095 in the chosen vehicle at the desired concentration.
-
Oral Administration (Gavage):
-
Weigh each rat to determine the exact volume of the dose to be administered.
-
Gently restrain the rat.
-
Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal for any signs of distress after dosing.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of T-1095 and this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life for both T-1095 and this compound using appropriate software.
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of T-1095 and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
T-1095
-
Control compounds (high and low permeability)
-
Efflux transporter inhibitors (e.g., verapamil for P-gp)
-
Analytical equipment for quantifying T-1095 (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add the transport buffer containing T-1095 to the apical (A) side of the inserts.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
-
Add the transport buffer containing T-1095 to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Collect samples from the apical side at the same time points as the A to B direction.
-
-
Assay with Inhibitors: Repeat the bidirectional permeability assay in the presence of an efflux transporter inhibitor (e.g., verapamil) to investigate the involvement of specific transporters.
-
Sample Analysis: Quantify the concentration of T-1095 in all collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Visualizations
References
- 1. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bio Pharmaceutics Classification System (BCS) Class IV Drug Nanoparticles: Quantum Leap to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 6. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
T-1095A Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of T-1095A in solution. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is the active metabolite of T-1095, a synthetic O-glucoside that acts as an inhibitor of the sodium-glucose cotransporters (SGLTs).[1][2] Like other O-glucoside SGLT2 inhibitors, this compound can be susceptible to degradation in solution, which can impact its potency and the reproducibility of experimental results. Poor pharmacokinetic stability is a known issue for O-glucoside SGLT2 inhibitors.[3]
Q2: What are the primary factors that can cause this compound degradation in solution?
Based on studies of similar SGLT2 inhibitors, the primary factors contributing to the degradation of this compound in solution are expected to be:
-
pH: Both acidic and alkaline conditions can lead to hydrolysis of the O-glycosidic bond. Forced degradation studies on empagliflozin, another SGLT2 inhibitor, have shown significant degradation under acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products.
-
Enzymatic Degradation: If the solution contains any contaminating glucosidases, enzymatic cleavage of the glucose moiety can occur. This is a primary reason for the lower oral bioavailability of O-glucosides compared to C-glucosides.
Q3: What are the recommended storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be:
-
Stored at low temperatures: Preferably at 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage.
-
Maintained at a neutral pH: Ideally between 6.0 and 8.0.
-
Protected from light: Store in amber vials or wrap containers in aluminum foil.
-
Prepared in high-purity solvents: Use HPLC-grade solvents to avoid contaminants that could catalyze degradation.
-
Used shortly after preparation: Whenever possible, prepare fresh solutions for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound potency in an experiment | Degradation due to improper solution pH. | Buffer the solution to a neutral pH (6.0-8.0). Verify the pH of all components before mixing. |
| Degradation due to high temperature. | Maintain the solution on ice or at a controlled low temperature throughout the experiment. Avoid repeated freeze-thaw cycles. | |
| Oxidative degradation. | Degas solvents before use. Consider adding a small amount of an antioxidant like EDTA if compatible with the experimental system. | |
| Inconsistent results between experiments | Variable storage times or conditions of this compound stock solutions. | Prepare fresh stock solutions for each set of experiments or establish a strict protocol for the storage and handling of stock solutions, including an expiration date. |
| Contamination of the solution. | Use sterile, high-purity solvents and containers. Filter-sterilize the solution if appropriate for the application. | |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in monitoring the stability of your experimental solutions. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which this compound is readily soluble, such as dimethyl sulfoxide (DMSO) or ethanol.
-
Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.
-
Dissolution: Add the solvent to the desired final concentration. Vortex or sonicate briefly at room temperature to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (within a few days), storage at 2-8°C is acceptable.
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol is a general guideline based on studies of similar compounds and should be optimized for your specific experimental needs.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the this compound solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Add 0.1 M NaOH to the this compound solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for a defined period.
-
-
Neutralization: After the incubation period, neutralize the acidic and alkaline samples.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Best practices for long-term storage of T-1095A
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of T-1095A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of T-1095, a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: While specific long-term stability data for this compound is not extensively available in public literature, general best practices for SGLT2 inhibitors and glucoside compounds suggest storage in a cool, dry, and well-ventilated area. The compound should be kept in a tightly sealed container to prevent moisture absorption. For precise storage recommendations and shelf-life, it is crucial to refer to the manufacturer's certificate of analysis and safety data sheet (SDS) provided with your specific lot of this compound.
Q3: How should I prepare a stock solution of this compound?
A3: The solubility of this compound can vary depending on the desired solvent. For in vivo studies in rodents, this compound is often administered orally. To prepare a solution for oral gavage, this compound can typically be suspended in a vehicle such as water or a 0.5% carboxymethyl cellulose (CMC) solution. It is recommended to prepare solutions fresh daily to ensure stability and potency. Always consult the manufacturer's instructions for specific solubility information.
Q4: What are some common issues encountered when working with this compound?
A4: A common issue is the potential for variability in experimental results due to improper storage or handling. Degradation of the compound can lead to reduced efficacy. Another point of consideration is the specificity of T-1095, the prodrug of this compound, which has been noted to also inhibit SGLT1 at higher concentrations, potentially leading to gastrointestinal side effects in animal models.[1] Careful dose selection and monitoring are therefore important.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected efficacy in vivo. | 1. Degradation of this compound due to improper storage (exposure to moisture, high temperatures, or light). 2. Improper preparation of the dosing solution (e.g., incomplete solubilization, precipitation). 3. Incorrect dosing or administration technique. | 1. Ensure this compound is stored according to the manufacturer's recommendations in a tightly sealed container in a cool, dry place. 2. Prepare dosing solutions fresh daily. Use sonication or gentle warming if necessary to aid dissolution, ensuring the compound's stability is not compromised. Visually inspect for complete dissolution before administration. 3. Verify the accuracy of the dose calculations and ensure proper oral gavage technique to deliver the full dose. |
| Precipitation of this compound in stock solution. | The concentration of this compound exceeds its solubility in the chosen solvent. | 1. Try a lower concentration of this compound. 2. Consider using a different solvent or a co-solvent system. Consult the manufacturer's data sheet for recommended solvents and solubility information. 3. Gentle warming and vortexing may help to redissolve the compound, but ensure the temperature does not cause degradation. |
| Unexpected side effects observed in animal models (e.g., gastrointestinal issues). | Off-target effects, particularly inhibition of SGLT1 by the prodrug T-1095, which can occur at higher doses. | 1. Review the dosage and consider performing a dose-response study to find the optimal dose with minimal side effects. 2. Ensure that the observed effects are not due to the vehicle by including a vehicle-only control group. |
Physicochemical Properties of this compound
| Property | Typical Value/Information |
| Molecular Weight | Data not publicly available. Refer to supplier documentation. |
| Solubility | Data not publicly available. Generally soluble in organic solvents like DMSO and can be suspended in aqueous vehicles for in vivo use. |
| pKa | Data not publicly available. |
| Appearance | Typically a solid powder. |
Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the SGLT2 transporter in the renal proximal tubule. However, downstream effects of SGLT2 inhibition can influence various intracellular signaling pathways, contributing to its broader therapeutic effects.
Caption: Mechanism of action of this compound and its impact on downstream signaling pathways.
Experimental Protocols
In Vivo Efficacy Study of this compound in a Diabetic Rat Model
This protocol outlines a general procedure for evaluating the anti-hyperglycemic effects of this compound in a streptozotocin (STZ)-induced diabetic rat model.
1. Animal Model Induction
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House rats under standard laboratory conditions for at least one week with free access to food and water.
-
Induction of Diabetes:
-
Fast rats overnight.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Induce diabetes with a single intraperitoneal (IP) injection of STZ (e.g., 50-65 mg/kg). The control group receives an injection of citrate buffer only.
-
Confirm diabetes 48-72 hours post-injection by measuring blood glucose from a tail vein sample. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
2. This compound Administration
-
Grouping: Randomly assign diabetic rats to a vehicle control group and one or more this compound treatment groups (e.g., 1, 3, 10 mg/kg/day).
-
Dosing Solution: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC in water) fresh daily.
-
Administration: Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 4 weeks).
3. Monitoring and Sample Collection
-
Body Weight and Food/Water Intake: Monitor and record daily or weekly.
-
Blood Glucose: Measure blood glucose levels at regular intervals (e.g., weekly) from tail vein blood.
-
Urine Collection: At the end of the study, place rats in metabolic cages for 24-hour urine collection to measure urine volume and urinary glucose excretion.
-
Terminal Sample Collection: At the end of the treatment period, collect terminal blood samples for analysis of parameters such as HbA1c and plasma insulin.
4. Data Analysis
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control group.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in a diabetic rat model.
References
How to control for diuretic effects of T-1095A in studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the diuretic effects of T-1095A in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of T-1095, a potent and selective inhibitor of the sodium-glucose cotransporters (SGLTs), primarily SGLT2, located in the proximal tubules of the kidney.[1][2] T-1095 is the orally administered pro-drug that is metabolized into this compound.[3] The primary function of SGLTs is to reabsorb glucose from the glomerular filtrate back into the bloodstream. By inhibiting these transporters, this compound blocks glucose reabsorption, leading to increased excretion of glucose in the urine.[4] This mechanism helps to lower blood glucose levels in hyperglycemic states.[5]
Q2: Why does this compound cause a diuretic effect?
A2: The diuretic effect of this compound is a direct consequence of its mechanism of action, known as osmotic diuresis. When this compound inhibits SGLTs, it causes an abnormally high concentration of glucose to remain in the renal tubules.[2] This increased solute concentration in the tubular fluid draws water from the surrounding tissues and blood into the tubules via osmosis, leading to an increase in urine volume (polyuria).[3]
Q3: What are the potential confounding variables introduced by this compound-induced diuresis in a research study?
A3: The diuretic effect can introduce several confounding variables that may influence experimental outcomes independently of the primary therapeutic effects on glucose metabolism. These include:
-
Dehydration and Hemoconcentration: Significant fluid loss can lead to dehydration, affecting plasma volume, blood viscosity, and hematocrit.
-
Electrolyte Imbalance: Increased urine flow can alter the excretion and balance of key electrolytes such as sodium, potassium, and magnesium.[6]
-
Blood Pressure and Hemodynamics: Volume depletion can lead to a decrease in blood pressure and compensatory changes in heart rate.
-
Caloric Loss and Compensatory Hyperphagia: The excretion of glucose in the urine results in a loss of calories, which may trigger an increase in food intake (hyperphagia) as a compensatory response.
-
Renal Function Parameters: Changes in hydration and renal blood flow can affect measures of kidney function.
Q4: What are the general strategies to control for the diuretic effects of this compound?
A4: Controlling for diuretic effects requires careful experimental design and monitoring. Key strategies include:
-
Ensuring Adequate Hydration: Provide all animals with free (ad libitum) access to drinking water. In some cases, providing electrolyte-supplemented water may be necessary to prevent imbalances.
-
Implementing Pair-Feeding Studies: To control for the effects of caloric loss and subsequent changes in food intake, a pair-feeding protocol is highly recommended.
-
Appropriate Control Groups: In addition to a standard vehicle control group, consider a diuretic control group (using a non-SGLT inhibiting diuretic) to isolate effects specifically due to volume depletion.
-
Comprehensive Monitoring: Regularly monitor key parameters such as body weight, water and food intake, urine output, and relevant blood and urine biomarkers.
Troubleshooting Guides
Issue 1: Animals treated with this compound are showing significant weight loss.
-
Question: How can I differentiate between weight loss due to dehydration versus caloric loss?
-
Answer: A multi-step approach is necessary to determine the cause of weight loss.
-
Assess Hydration Status: Immediately check for signs of dehydration. Measure urine specific gravity or osmolality; an increase suggests concentrated urine and dehydration. Also, check for increased hematocrit or total plasma protein, which indicates hemoconcentration due to fluid loss.
-
Quantify Fluid Balance: Precisely measure daily water intake and urine output. A significant negative fluid balance (output > intake) confirms ongoing fluid loss.
-
Evaluate Caloric Intake vs. Excretion: If hydration appears normal or has been corrected, the weight loss is likely due to caloric loss from glucosuria. To confirm this, you can measure the glucose content in the urine to calculate the number of calories being excreted. Compare the total caloric intake with the caloric loss to determine the net energy balance.
dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124", color="#5F6368"];
}
Caption: Troubleshooting logic for this compound-induced weight loss.
-
Issue 2: My study involves cardiovascular measurements, and I'm observing a drop in blood pressure.
-
Question: How can I determine if the observed hypotension is a direct vascular effect or secondary to volume depletion?
-
Answer: This requires isolating the effect of diuresis from other potential pharmacological actions.
-
Monitor Volume Status: Correlate the timing and magnitude of the blood pressure drop with changes in hydration markers (hematocrit, plasma protein) and urine output. A strong temporal correlation suggests the effect is secondary to volume depletion.
-
Fluid Replacement Study: In an acute study, you can perform a fluid replacement experiment. After administering this compound and observing the hypotensive effect, infuse an isotonic saline solution to restore plasma volume. If blood pressure returns to baseline, the effect is highly likely due to diuresis.
-
Use a Diuretic Control: Compare the effects of this compound with a different class of diuretic (e.g., a loop diuretic like furosemide) adjusted to cause a similar degree of fluid loss. If both compounds produce a similar drop in blood pressure, it supports the volume depletion hypothesis. If this compound causes a greater effect, it may suggest additional, SGLT2-inhibition-specific vascular effects.
-
Experimental Protocols & Data
Protocol 1: Monitoring Hydration and Electrolyte Balance
This protocol outlines the key measurements to maintain oversight of animal well-being and to collect data on the diuretic and natriuretic effects of this compound.
Methodology:
-
Acclimatization: House animals in metabolic cages for at least 3 days prior to the start of the experiment to allow for acclimatization.
-
Baseline Measurement: For 24-48 hours before the first dose, collect baseline data for all parameters listed in the table below.
-
Dosing and Collection: Administer this compound or vehicle control. Collect urine and measure water/food intake over a 24-hour period.
-
Blood Sampling: Collect blood samples at baseline and at selected time points post-dose (e.g., 4, 8, 24 hours) to assess plasma parameters.
-
Data Analysis: Compare the changes from baseline between the this compound and vehicle control groups.
Table 1: Key Parameters for Monitoring Diuretic Effects
| Parameter | Sample Type | Expected Change with this compound | Implication for Study Control |
| Fluid Balance | |||
| Body Weight | Whole Animal | ↓ Decrease | Differentiate dehydration vs. caloric loss |
| Water Intake | - | ↑ Increase (compensatory) | Ensure ad libitum access |
| Urine Volume | Urine | ↑↑ Significant Increase | Direct measure of diuresis |
| Urine Specific Gravity | Urine | ↑ Increase | Indicates dehydration |
| Hematocrit | Blood | ↑ Increase | Indicates hemoconcentration |
| Electrolyte Balance | |||
| Sodium (Na+) | Plasma / Urine | Plasma: ↔/↓; Urine: ↑ | Monitor for hyponatremia; consider electrolyte supplement |
| Potassium (K+) | Plasma / Urine | Plasma: ↔/↓; Urine: ↑ | Monitor for hypokalemia |
| Caloric Balance | |||
| Food Intake | - | ↑ Increase (compensatory) | Requires pair-feeding control for metabolic studies |
| Urine Glucose | Urine | ↑↑ Significant Increase | Direct measure of pharmacodynamic effect and caloric loss |
Protocol 2: Pair-Feeding Experimental Design
This protocol is essential for studies investigating metabolic endpoints such as insulin sensitivity, body composition, or energy expenditure, where changes in food intake could be a major confounder.
Methodology:
-
Animal Grouping: Establish three experimental groups:
-
Group A: Vehicle Control (ad libitum access to food).
-
Group B: this compound Treatment (ad libitum access to food).
-
Group C: Pair-Fed Vehicle Control.
-
-
Daily Measurement: Each day, measure the amount of food consumed by each animal in Group B (this compound treated).
-
Feeding Regimen: The following day, provide each animal in Group C (Pair-Fed Control) with the average amount of food that was consumed by Group B on the previous day. Animals in Groups A and B continue to have free access to food.
-
Monitoring: Throughout the study, monitor body weight and other relevant metabolic parameters for all three groups.
-
Data Analysis: The primary comparison for metabolic effects independent of food intake is between Group B (this compound) and Group C (Pair-Fed Control). Comparing Group A and C reveals the effects of caloric restriction itself.
dot graph G { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [style=filled, shape=record, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124", color="#5F6368"];
}
Caption: Workflow for a pair-feeding experimental design.
References
- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Antidiabetic effect of T-1095, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Diuretic‐Related Side Effects: Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental design for T-1095A research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving the SGLT inhibitor prodrug, T-1095.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during in vitro and in vivo studies with T-1095 and its active form, T-1095A.
In Vivo Studies
Question: We are observing high variability in blood glucose-lowering effects in our T-1095-treated diabetic rat model. What are the potential causes and solutions?
Answer: High variability in in vivo responses to T-1095 can stem from several factors. Here's a troubleshooting guide:
-
Animal Model Consistency: The severity of diabetes in streptozotocin (STZ)-induced models can vary significantly.[1] Ensure a consistent and reproducible diabetic phenotype by:
-
Drug Administration: Inconsistent oral gavage technique can lead to variable drug delivery.
-
Proper Gavage Technique: Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure the full dose is delivered to the stomach.[5]
-
Vehicle Selection: T-1095 is often administered in an aqueous vehicle. Ensure the compound is properly suspended or dissolved and that the vehicle itself does not impact the experimental outcomes.[6]
-
-
Food and Water Intake: SGLT2 inhibitors can cause osmotic diuresis and may affect food and water consumption.
-
Monitor Intake: House animals in metabolic cages to accurately monitor daily food and water intake, as this can influence blood glucose levels.
-
Dehydration: Be vigilant for signs of dehydration, which can affect overall animal health and experimental results.
-
Question: Our T-1095 treated animals are showing signs of urinary tract infections. Is this a known side effect and how can we manage it?
Answer: Yes, an increased incidence of urinary and genital tract infections is a known class effect of SGLT2 inhibitors.[7][8] This is attributed to the increased glucose concentration in the urine (glucosuria), which provides a favorable environment for microbial growth.
-
Monitoring: Regularly monitor animals for signs of infection, such as changes in urination frequency, genital grooming, or lethargy.
-
Husbandry: Maintain high standards of animal husbandry and cage cleanliness to minimize the risk of infection.
-
Consultation: If infections are suspected, consult with a veterinarian for appropriate diagnosis and treatment.
In Vitro Assays
Question: We are not observing a clear dose-dependent inhibition of SGLT2 in our cell-based assay with this compound. What could be the issue?
Answer: A lack of a clear dose-response in in vitro SGLT2 inhibition assays can be due to several factors:
-
Cell Line and SGLT2 Expression:
-
Confirm SGLT2 Expression: Ensure the cell line you are using (e.g., HK-2 cells) expresses sufficient levels of SGLT2.
-
Passage Number: Use cells within a consistent and low passage number range, as SGLT2 expression can decrease with repeated passaging.
-
-
Assay Conditions:
-
Buffer Composition: The assay buffer must contain sodium, as SGLT2 is a sodium-glucose cotransporter. A sodium-free buffer should be used as a negative control to determine non-SGLT2 mediated glucose uptake.
-
Incubation Times: Optimize the pre-incubation time with this compound and the incubation time with the glucose analog (e.g., 2-NBDG or radiolabeled glucose) to ensure you are within the linear range of the assay.
-
-
Compound Stability: Ensure that this compound is stable in your assay medium for the duration of the experiment.
Question: How can we be sure that the glucose uptake we are measuring is specific to SGLT2?
Answer: To ensure the specificity of your SGLT2 inhibition assay, include the following controls:
-
Sodium-Free Control: As mentioned, perform the assay in a sodium-free buffer. The difference in glucose uptake between the sodium-containing and sodium-free conditions represents the SGLT-mediated uptake.
-
Known SGLT2 Inhibitor: Use a well-characterized SGLT2 inhibitor (e.g., phlorizin) as a positive control for inhibition.[9]
-
Competitive Inhibition: Include a high concentration of D-glucose to compete with the labeled glucose analog for transport, which should reduce the measured uptake.
Data Presentation
The following tables summarize quantitative data from preclinical studies on T-1095.
Table 1: Effect of Chronic T-1095 Administration on Blood Glucose and HbA1c in STZ-Induced Diabetic Rats
| Treatment Group | Dose (% in diet) | Duration | Blood Glucose (mg/dL) | HbA1c (%) |
| Normal Control | - | 4 weeks | 100 ± 5 | 4.5 ± 0.2 |
| STZ Control | - | 4 weeks | 450 ± 25 | 9.8 ± 0.5 |
| T-1095 | 0.03% | 4 weeks | 300 ± 20 | 7.5 ± 0.4 |
| T-1095 | 0.1% | 4 weeks | 150 ± 15 | 5.8 ± 0.3 |
Data are presented as mean ± SEM. Sourced from studies on streptozotocin (STZ)-induced diabetic rats.[10]
Table 2: Effect of Single Oral Administration of T-1095 on Urinary Glucose Excretion in Normal and STZ-Induced Diabetic Rats
| Animal Model | Treatment Group | Dose (mg/kg) | Urinary Glucose Excretion (mg/24h) |
| Normal Rats | Vehicle | - | < 50 |
| Normal Rats | T-1095 | 30 | 500 ± 50 |
| Normal Rats | T-1095 | 100 | 1500 ± 120 |
| STZ Rats | Vehicle | - | 2000 ± 200 |
| STZ Rats | T-1095 | 3 | 3500 ± 300 |
| STZ Rats | T-1095 | 10 | 5000 ± 450 |
| STZ Rats | T-1095 | 30 | 7000 ± 600 |
| STZ Rats | T-1095 | 100 | 9000 ± 800 |
Data are presented as mean ± SEM. Sourced from studies on normal and streptozotocin (STZ)-induced diabetic rats.[11]
Experimental Protocols
Protocol 1: Oral Administration of T-1095 in a Diabetic Rat Model
Objective: To assess the in vivo efficacy of T-1095 in a streptozotocin (STZ)-induced diabetic rat model.
Materials:
-
T-1095
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Streptozotocin (STZ)
-
Citrate buffer (for STZ preparation)
-
Male Wistar or Sprague-Dawley rats
-
Oral gavage needles
-
Glucometer and test strips
-
Metabolic cages for urine collection
Methodology:
-
Induction of Diabetes:
-
T-1095 Preparation and Administration:
-
Prepare a suspension of T-1095 in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30, 100 mg/kg).[11]
-
Administer the T-1095 suspension or vehicle to the rats once daily via oral gavage.
-
-
Monitoring:
-
Monitor blood glucose levels at regular intervals from tail vein blood samples.
-
House animals in metabolic cages to collect 24-hour urine for the measurement of urinary glucose excretion.[12]
-
Monitor body weight, food, and water intake throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 4 weeks), collect terminal blood samples for HbA1c analysis.[10]
-
Protocol 2: In Vitro SGLT2 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting SGLT2-mediated glucose uptake.
Materials:
-
This compound
-
Cell line expressing SGLT2 (e.g., HK-2)
-
Cell culture medium and supplements
-
Sodium-containing and sodium-free assay buffers
-
Fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled glucose analog (e.g., ¹⁴C-AMG)
-
96-well plates
-
Fluorescence plate reader or scintillation counter
Methodology:
-
Cell Culture:
-
Culture the SGLT2-expressing cells in appropriate medium until they reach confluence in a 96-well plate.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the sodium-containing assay buffer.
-
-
Inhibition Assay:
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 15-30 minutes.
-
Initiate glucose uptake by adding the labeled glucose analog to the wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes).
-
Stop the uptake by washing the cells with ice-cold sodium-free buffer.
-
-
Detection:
-
Lyse the cells and measure the fluorescence or radioactivity to quantify the amount of glucose analog taken up by the cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Mechanism of action of this compound on renal glucose reabsorption.
Caption: Typical experimental workflow for in vivo studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and issues with streptozotocin-induced diabetes - A clinically relevant animal model to understand the diabetes pathogenesis and evaluate therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetic rats present higher urinary loss of proteins and lower renal expression of megalin, cubilin, ClC‐5, and CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihyperglycemic effect of T-1095 via inhibition of renal Na+-glucose cotransporters in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays for Qualitative and Quantitative Assessment of Mouse Urine Glucose Concentrations [jove.com]
Validation & Comparative
T-1095A: A Comparative Analysis of Efficacy with Leading SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of T-1095A, an active metabolite of the sodium-glucose cotransporter (SGLT) inhibitor T-1095, with established SGLT2 inhibitors: canagliflozin, dapagliflozin, and empagliflozin. The data presented is collated from various preclinical studies to offer a comparative overview for research and drug development purposes.
Mechanism of Action: SGLT Inhibition
Sodium-glucose cotransporters, primarily SGLT1 and SGLT2, are responsible for glucose reabsorption in the kidneys. SGLT2, located in the S1 segment of the proximal tubule, accounts for approximately 90% of this reabsorption. Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This insulin-independent mechanism makes SGLT2 inhibitors a valuable therapeutic class for managing type 2 diabetes.
dot
Caption: Mechanism of SGLT2 Inhibition.
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound and other leading SGLT2 inhibitors. It is crucial to note that these values are derived from different studies and experimental conditions, which may influence the results. Direct head-to-head comparative studies are limited.
Table 1: In Vitro SGLT Inhibitory Activity (IC50, nM)
| Compound | SGLT1 | SGLT2 | Selectivity (SGLT1/SGLT2) |
| This compound | - | - | - |
| Canagliflozin | ~660 | ~4.2 | ~155 |
| Dapagliflozin | ~1400 | ~1.1 | ~1200 |
| Empagliflozin | ~8300 | ~3.1 | ~2700 |
Note: Specific IC50 values for this compound were not available in the reviewed literature. Canagliflozin shows relatively lower selectivity compared to dapagliflozin and empagliflozin.[1][2]
Table 2: Preclinical Efficacy in Diabetic Animal Models
| Compound | Animal Model | Dose | Key Findings |
| T-1095 | Streptozotocin (STZ)-induced diabetic rats | 30-100 mg/kg (single oral dose) | Markedly lowered blood glucose levels with a concomitant increase in urinary glucose excretion.[3] |
| STZ-induced diabetic rats | 0.03% and 0.1% in diet (4 weeks) | Improved hyperglycemia and dose-dependently decreased HbA1c.[4][5] | |
| db/db mice | 0.03% and 0.1% in diet (12 weeks) | Decreased blood glucose and HbA1c levels.[6] | |
| Canagliflozin | - | - | - |
| Dapagliflozin | Zucker diabetic fatty rats | 1 mg/kg (single oral dose) | Reduced fasting plasma glucose from approximately 20 mM to 5.5 mM. |
| Empagliflozin | - | - | - |
Experimental Protocols
Induction of Diabetes in Rodent Models
A common method for inducing type 1 diabetes in preclinical research is through the administration of streptozotocin (STZ).
dot
Caption: Workflow for STZ-induced diabetes model.
Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats [7][8][9][10]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week.
-
Induction: A freshly prepared solution of STZ in cold citrate buffer (pH 4.5) is injected intraperitoneally (i.p.) or intravenously (i.v.). A typical single high dose is 50-65 mg/kg.
-
Confirmation of Diabetes: Blood glucose levels are monitored periodically. Diabetes is typically confirmed when fasting blood glucose levels are consistently elevated (e.g., >250 mg/dL) for a specified period after STZ administration.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose tolerance.
Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents [11][12][13][14]
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected (time 0).
-
Glucose Administration: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Measurement of Urinary Glucose Excretion
This assay quantifies the amount of glucose excreted in the urine, a direct measure of SGLT inhibitor efficacy.
Protocol: 24-Hour Urinary Glucose Excretion in Rodents [15][16][17]
-
Metabolic Cages: Animals are housed individually in metabolic cages that are designed to separate urine and feces.
-
Acclimatization: A period of acclimatization to the metabolic cages is necessary.
-
Urine Collection: Urine is collected over a 24-hour period.
-
Volume Measurement: The total volume of urine collected is measured.
-
Glucose Concentration: The glucose concentration in the urine is determined using a suitable assay (e.g., a glucose oxidase-based assay).
-
Calculation: Total urinary glucose excretion is calculated by multiplying the urine volume by the glucose concentration.
Conclusion
The available preclinical data indicates that T-1095, the prodrug of this compound, demonstrates significant glucose-lowering effects in diabetic animal models, consistent with the mechanism of SGLT inhibition. However, a direct, quantitative comparison of the in vivo efficacy of this compound with canagliflozin, dapagliflozin, and empagliflozin is challenging due to the lack of head-to-head studies. Based on in vitro data, dapagliflozin and empagliflozin exhibit higher selectivity for SGLT2 over SGLT1 compared to canagliflozin.[1][2] Further research involving direct comparative studies under standardized experimental conditions is necessary to definitively establish the relative efficacy and therapeutic potential of this compound in the landscape of SGLT2 inhibitors.
References
- 1. Comparison of Canagliflozin, Dapagliflozin and Empagliflozin Added to Heart Failure Treatment in Decompensated Heart Failure Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Glucose Tolerance Test in Mice [bio-protocol.org]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the urinary glucose excretion contributions of SGLT2 and SGLT1: A quantitative systems pharmacology analysis in healthy individuals and patients with type 2 diabetes treated with SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Urinary Glucose Excretion by Sodium–Glucose Cotransporter 2 Inhibitor in Patients With Different Levels of Renal Function: A Systematic Review and Meta-Analysis [frontiersin.org]
A Head-to-Head Comparison: T-1095A and Phlorizin in the Inhibition of Renal Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
In the landscape of diabetes research and the development of novel therapeutic agents, the inhibition of renal glucose reabsorption has emerged as a key strategy. This guide provides a detailed, objective comparison of two significant sodium-glucose cotransporter (SGLT) inhibitors: the orally active prodrug T-1095, which is metabolized to its active form T-1095A, and the naturally occurring compound phlorizin. This comparison is supported by experimental data to inform research and development decisions.
Mechanism of Action: Targeting SGLTs
Both this compound and phlorizin exert their effects by inhibiting the SGLT family of proteins, which are responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the proximal tubules of the kidney. The two primary isoforms involved in this process are SGLT1 and SGLT2. While SGLT2 is responsible for the majority of renal glucose reabsorption, SGLT1 also plays a role.
Phlorizin is a natural product originally isolated from the bark of apple trees and has been a foundational tool in renal physiology research.[1] It is a non-selective inhibitor of both SGLT1 and SGLT2.[1] However, its therapeutic potential is limited by its poor oral bioavailability.
T-1095 was developed as a synthetic, orally active prodrug derived from phlorizin. Following oral administration, T-1095 is absorbed and metabolized into its active form, this compound, which then inhibits renal SGLTs. This overcomes the bioavailability limitations of phlorizin.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and phlorizin against human SGLT1 and SGLT2 has been directly compared in in vitro studies. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and phlorizin.
| Compound | hSGLT1 IC50 (µM) | hSGLT2 IC50 (µM) | Selectivity (SGLT1/SGLT2) |
| This compound | 0.81 | 0.042 | 19.3 |
| Phlorizin | 0.30 | 0.039 | 7.7 |
Data sourced from Oku et al., 1999.
As the data indicates, both this compound and phlorizin are potent inhibitors of SGLT2. This compound demonstrates a greater selectivity for SGLT2 over SGLT1 compared to phlorizin.
Experimental Protocols
In Vitro SGLT Inhibition Assay
A common method to determine the inhibitory activity of compounds on SGLT1 and SGLT2 is through the use of Xenopus laevis oocytes expressing the respective human transporters.
Objective: To determine the IC50 values of test compounds against hSGLT1 and hSGLT2.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are microinjected with cRNA encoding for either human SGLT1 or human SGLT2. Control oocytes are injected with water. The oocytes are then incubated to allow for protein expression.
-
Uptake Assay:
-
Oocytes are incubated in a sodium-containing buffer.
-
A radiolabeled glucose analog, such as α-methyl-D-glucopyranoside (AMG), is added to the buffer along with varying concentrations of the inhibitor (this compound or phlorizin).
-
After a defined incubation period, the uptake of the radiolabeled substrate is stopped by washing the oocytes with an ice-cold, sodium-free buffer.
-
Individual oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
References
A Comparative Guide to the Antihyperglycemic Effects of T-1095A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihyperglycemic agent T-1095A with other sodium-glucose cotransporter (SGLT) inhibitors. This compound, the active metabolite of the prodrug T-1095, is a dual inhibitor of SGLT1 and SGLT2. This dual-inhibition mechanism distinguishes it from the more recent and highly selective SGLT2 inhibitors. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes relevant biological pathways to offer an objective assessment of this compound's performance against its alternatives.
Mechanism of Action: Dual Inhibition of SGLT1 and SGLT2
T-1095 is an orally administered prodrug that is metabolized into its active form, this compound.[1][2][3][4] this compound exerts its antihyperglycemic effect by inhibiting two key sodium-glucose cotransporters:
-
SGLT2: Primarily located in the proximal renal tubules, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys. Inhibition of SGLT2 by this compound leads to a significant increase in urinary glucose excretion, thereby lowering blood glucose levels.[1][5]
-
SGLT1: Found in the small intestine and, to a lesser extent, in the kidneys, SGLT1 is responsible for the absorption of glucose and galactose from the diet. Inhibition of intestinal SGLT1 by this compound delays and reduces glucose absorption from the gut.
This dual mechanism of action, targeting both renal glucose reabsorption and intestinal glucose absorption, is a key differentiator of this compound.
Comparative Efficacy of this compound and Selective SGLT2 Inhibitors
While direct head-to-head clinical trials comparing this compound with modern selective SGLT2 inhibitors such as canagliflozin, dapagliflozin, and empagliflozin are not available, we can infer a comparative profile based on their mechanisms and data from preclinical and clinical studies of each drug class.
Table 1: Antihyperglycemic Effects of T-1095 in Animal Models
| Parameter | Animal Model | Treatment Details | Results |
| Blood Glucose | STZ-Induced Diabetic Rats | Single oral dose of T-1095 (30 and 100 mg/kg) | Markedly lowered blood glucose levels.[1][6] |
| Blood Glucose | STZ-Induced Diabetic Rats | Single oral dose of T-1095 (100 mg/kg) | Reduced fasting plasma glucose from ~18 mM to <5.5 mM.[6] |
| Urinary Glucose Excretion | STZ-Induced Diabetic Rats | Single oral dose of T-1095 (30 and 100 mg/kg) | Concomitant increase in urinary glucose excretion.[1][6] |
| Glycemic Control | STZ-Induced Diabetic Rats | Continuous administration of T-1095 (0.1% in diet) for 6 weeks | Improved hyperglycemia.[1][6] |
| Glucose Tolerance | STZ-Induced Diabetic Rats | Continuous administration of T-1095 (0.1% in diet) for 6 weeks | Improved glucose tolerance and insulin secretion.[1][6] |
Table 2: Comparison of this compound with Selective SGLT2 Inhibitors
| Feature | This compound (Dual SGLT1/SGLT2 Inhibitor) | Selective SGLT2 Inhibitors (e.g., Canagliflozin, Dapagliflozin, Empagliflozin) |
| Primary Mechanism | Inhibition of renal glucose reabsorption (SGLT2) and intestinal glucose absorption (SGLT1). | Primarily inhibition of renal glucose reabsorption (SGLT2). |
| HbA1c Reduction | Preclinical data suggests significant reductions. Lack of extensive clinical trial data prevents direct comparison. | Clinically proven to reduce HbA1c by approximately 0.5% to 1.5%, depending on baseline HbA1c and dosage.[3][7] |
| Blood Pressure | Preclinical data suggests potential for reduction. | Clinically proven to cause a modest reduction in systolic and diastolic blood pressure. |
| Body Weight | Preclinical data suggests potential for weight reduction. | Clinically proven to lead to modest weight loss. |
| Gastrointestinal Side Effects | Higher potential for gastrointestinal side effects (e.g., diarrhea, flatulence) due to SGLT1 inhibition in the gut. | Lower incidence of gastrointestinal side effects compared to dual inhibitors. |
| Genitourinary Infections | Increased risk of genital and urinary tract infections due to glucosuria. | Increased risk of genital and urinary tract infections. |
Experimental Protocols
The validation of this compound's antihyperglycemic effects has been predominantly conducted in preclinical animal models of diabetes. A standard and widely used model is the streptozotocin (STZ)-induced diabetic rat.
Induction of Diabetes in Rats using Streptozotocin (STZ)
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats are fasted overnight (12-16 hours) before STZ administration.
-
STZ Preparation: STZ is dissolved in a cold citrate buffer (0.1 M, pH 4.5) immediately before injection to prevent degradation.
-
Induction: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (typically 40-65 mg/kg body weight) is administered.
-
Hyperglycemia Confirmation: Blood glucose levels are monitored from the tail vein. Diabetes is typically confirmed 48-72 hours after STZ injection, with fasting blood glucose levels exceeding 250 mg/dL (or 13.9 mmol/L).
Evaluation of Antihyperglycemic Effects
-
Drug Administration: T-1095 is administered orally (p.o.) via gavage at various doses (e.g., 3, 10, 30, 100 mg/kg). A vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) after drug administration to determine the time-course of blood glucose changes.
-
Urinary Glucose Excretion: Rats are housed in metabolic cages to collect urine over a 24-hour period. The total volume of urine is measured, and the glucose concentration is determined to calculate the total amount of glucose excreted.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample is taken. The rats are then administered an oral glucose load (e.g., 2 g/kg body weight). T-1095 or vehicle is administered 30 minutes prior to the glucose load. Blood glucose levels are then measured at various intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.
-
HbA1c Measurement: For chronic studies, blood samples are collected at the beginning and end of the treatment period to measure the percentage of glycated hemoglobin (HbA1c), which reflects the average blood glucose levels over the preceding 2-3 months.
Conclusion
This compound demonstrates potent antihyperglycemic effects in preclinical models of diabetes, primarily by inducing glucosuria through the inhibition of renal SGLT2 and secondarily by delaying intestinal glucose absorption via SGLT1 inhibition. This dual mechanism of action is unique compared to the highly selective SGLT2 inhibitors that have since been developed and are now widely used in clinical practice.
The lack of selectivity for SGLT2 over SGLT1 is a critical point of differentiation. While potentially offering an additional mode of glucose control, the inhibition of intestinal SGLT1 is also associated with a higher likelihood of gastrointestinal side effects. The selective SGLT2 inhibitors were developed to minimize these off-target effects while retaining the primary benefit of renal glucose excretion.
For researchers and drug development professionals, this compound serves as an important pharmacological tool and a foundational molecule in the history of SGLT inhibition. Understanding its dual-inhibitory profile and comparing it to the more selective agents provides valuable insights into the structure-activity relationships and the therapeutic trade-offs in targeting sodium-glucose cotransporters for the management of hyperglycemia. Further research, including direct comparative studies, would be necessary to fully elucidate the relative efficacy and safety profile of this compound against the current standard of care in SGLT2 inhibition.
References
- 1. Gastrointestinal adverse effects of old and new antidiabetics: How do we deal with them in real life? | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Dapagliflozin efficacy and safety: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrointestinal adverse events of tirzepatide in the treatment of type 2 diabetes mellitus: A meta-analysis and trials sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of dapagliflozin were similar in patients with type 2 DM and atherosclerotic CVD, regardless of PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dapagliflozin in the treatment of patients with type 2 diabetes presenting with high baseline A1C - PubMed [pubmed.ncbi.nlm.nih.gov]
T-1095A: A Comparative Analysis of Cross-Reactivity with Glucose Transporters
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of T-1095A, the active metabolite of the prodrug T-1095, against various glucose transporters. The focus is on its cross-reactivity with key sodium-glucose cotransporters (SGLTs). This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics for metabolic diseases.
This compound is a potent inhibitor of sodium-glucose cotransporters, which play a crucial role in glucose reabsorption in the kidneys and absorption in the intestine.[1] Understanding the selectivity profile of this compound is critical for predicting its therapeutic efficacy and potential side effects.
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound has been primarily characterized against SGLT1 and SGLT2. The following table summarizes the available quantitative data on the inhibitory potency of T-1095 (the prodrug, for which data is available and reflects the activity of the metabolized this compound) against human SGLT1 and SGLT2.
| Transporter | IC50 (µM) | Selectivity (vs. SGLT2) |
| Human SGLT1 | 22.8 | ~10-fold lower |
| Human SGLT2 | 2.3 | 1 |
Data sourced from publicly available research.
Currently, there is a lack of publicly available data on the direct inhibitory effects (such as IC50 or Ki values) of this compound on the family of facilitative glucose transporters (GLUTs), including GLUT1, GLUT2, GLUT3, and GLUT4. Some studies have noted that long-term treatment with T-1095 can lead to a normalization of muscle GLUT4 content and a suppression of elevated renal GLUT2 expression in diabetic animal models.[2][3][4] However, these are considered downstream effects of improved glycemic control rather than evidence of direct inhibition.
Experimental Methodologies
The determination of the inhibitory activity of compounds like this compound on glucose transporters typically involves in vitro cellular assays. A generalizable protocol for such an experiment is outlined below.
General Protocol for Determining IC50 of a Test Compound on SGLT1/2
1. Cell Culture and Transporter Expression:
- Utilize a stable cell line (e.g., HEK293 or CHO) engineered to overexpress the specific human glucose transporter of interest (e.g., hSGLT1 or hSGLT2).
- Culture the cells in appropriate media and conditions to ensure robust transporter expression on the plasma membrane.
2. Glucose Uptake Assay:
- Seed the cells in a multi-well plate and grow to a confluent monolayer.
- Wash the cells with a sodium-containing buffer (for SGLT activity) or a sodium-free buffer (to assess background uptake).
- Pre-incubate the cells with varying concentrations of the test compound (this compound) for a defined period.
- Initiate glucose uptake by adding a solution containing a labeled glucose analog, such as ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG), a non-metabolizable substrate for SGLTs.
- Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for transporter-mediated uptake.
- Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular labeled substrate.
3. Measurement and Data Analysis:
- Lyse the cells to release the intracellular contents.
- Quantify the amount of intracellular radiolabeled substrate using a scintillation counter.
- Calculate the percentage of inhibition of glucose uptake for each concentration of the test compound relative to a vehicle control.
- Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualization of this compound Selectivity
The following diagrams illustrate the known selectivity of this compound and the general workflow for assessing glucose transporter inhibition.
Caption: Selectivity of this compound for SGLT transporters.
Caption: General workflow for IC50 determination.
References
- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic effect of T-1095, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of T-1095A and Canagliflozin: SGLT Inhibition and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two sodium-glucose cotransporter (SGLT) inhibitors: T-1095A, the active metabolite of T-1095, and canagliflozin. Both compounds have been investigated for their potential in managing hyperglycemia by targeting SGLT proteins, which are responsible for glucose reabsorption in the kidneys and intestines. This comparison delves into their mechanisms of action, selectivity, preclinical efficacy, and the experimental methodologies used to evaluate them.
Mechanism of Action and Selectivity
This compound and canagliflozin exert their primary therapeutic effect by inhibiting SGLT proteins. SGLT1 is predominantly found in the small intestine and to a lesser extent in the kidneys, while SGLT2 is almost exclusively expressed in the proximal renal tubules and is responsible for the majority of renal glucose reabsorption.[1] The selectivity of these inhibitors for SGLT1 versus SGLT2 is a key determinant of their pharmacological profile.
T-1095 is a prodrug that is metabolized in the body to its active form, this compound.[2] this compound functions as a dual inhibitor of both SGLT1 and SGLT2.[2][3] In contrast, canagliflozin is a potent SGLT2 inhibitor with a weaker inhibitory effect on SGLT1.[4][5] This difference in selectivity may lead to distinct physiological effects, with dual SGLT1/SGLT2 inhibition potentially impacting both renal glucose reabsorption and intestinal glucose absorption.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency of this compound and canagliflozin against human SGLT1 and SGLT2. The data is compiled from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions can influence the reported values.
| Compound | Target | IC50 | Ki (Inhibitor Constant) | Selectivity (SGLT1/SGLT2) |
| This compound | hSGLT1 | 0.07 µM[3] | 0.33 µM (rat kidney BBMVs)[3] | ~4.7-fold for SGLT1 (based on Ki) |
| hSGLT2 | - | - | ||
| T-1095 (Prodrug) | hSGLT1 | 22.8 µM[6] | - | ~9.9-fold for SGLT2 |
| hSGLT2 | 2.3 µM[6] | - | ||
| Canagliflozin | hSGLT1 | 663 ± 180 nM[4] | 770.5 nM[5] | ~150-193-fold for SGLT2 |
| hSGLT2 | 4.2 ± 1.5 nM[4] | 4.0 nM[5] |
Preclinical Efficacy in Diabetic Models
Both T-1095 and canagliflozin have demonstrated efficacy in preclinical models of diabetes, primarily in streptozotocin (STZ)-induced diabetic rats. These studies have shown that both compounds can effectively lower blood glucose levels, reduce glycated hemoglobin (HbA1c), and increase urinary glucose excretion.
| Parameter | T-1095 | Canagliflozin |
| Animal Model | Streptozotocin (STZ)-induced diabetic rats[2][7] | Streptozotocin (STZ)-induced diabetic rats[8] |
| Effect on Blood Glucose | Markedly lowered blood glucose levels.[2] | Significantly reduced blood glucose levels.[8] |
| Effect on HbA1c | Dose-dependently decreased HbA1c over 4 weeks.[7] | Significantly reduced HbA1c levels.[8] |
| Urinary Glucose Excretion | Dose-dependently increased urinary glucose excretion.[3] | Dose-dependently increased urinary glucose excretion.[8] |
| Effect on GLUT2 | Suppressed the elevated renal GLUT2 level in STZ rats.[2][7] | Downregulates GLUT2 in the renal microcirculation.[9] |
Experimental Protocols
In Vitro SGLT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against SGLT1 and SGLT2 transporters.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.
-
Uptake Assay:
-
Cells are seeded in multi-well plates and grown to confluence.
-
On the day of the assay, cells are washed with a sodium-containing buffer.
-
Cells are pre-incubated with various concentrations of the test compound (this compound or canagliflozin) or vehicle control for a specified period.
-
A radiolabeled or fluorescent glucose analog, such as 14C-α-methyl-D-glucopyranoside ([14C]AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to initiate the uptake reaction.[10][11]
-
After a defined incubation time, the uptake is stopped by washing the cells with ice-cold buffer.
-
-
Quantification:
-
For radiolabeled substrates, cells are lysed, and the radioactivity is measured using a scintillation counter.
-
For fluorescent substrates, the fluorescence intensity is measured using a microplate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Diabetic Animal Model Study (Streptozotocin-Induced)
Objective: To evaluate the in vivo efficacy of SGLT inhibitors in a model of type 1 diabetes.
Methodology:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.[11][12]
-
Induction of Diabetes:
-
Rats are fasted overnight.
-
A single intraperitoneal or intravenous injection of streptozotocin (STZ), dissolved in a cold citrate buffer (pH 4.5), is administered at a dose typically ranging from 50-65 mg/kg.[13][14]
-
Diabetes is confirmed a few days later by measuring blood glucose levels; levels ≥ 16.7 mmol/L (300 mg/dL) are typically considered diabetic.[13]
-
-
Drug Administration:
-
Endpoint Measurements:
-
Urinary Glucose Excretion: Rats are housed in metabolic cages for 24-hour urine collection. Urine volume is measured, and glucose concentration is determined using a glucose oxidase assay or test strips.[15][16]
-
Blood Glucose and HbA1c: Blood samples are collected periodically from the tail vein. Blood glucose is measured using a glucometer, and HbA1c is determined using methods like high-performance liquid chromatography (HPLC) or ELISA kits.[3][6]
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the effects of the treatment groups with the vehicle control group.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and canagliflozin is the direct inhibition of SGLT proteins. However, emerging research suggests that SGLT2 inhibitors may also exert their effects through downstream signaling pathways.
Figure 1. Comparative mechanism of action and potential downstream signaling pathways of this compound and canagliflozin.
The diagram above illustrates that both this compound and canagliflozin inhibit renal SGLT2, leading to increased urinary glucose excretion. This compound also potently inhibits intestinal SGLT1, which may reduce glucose absorption from the gut. Canagliflozin has a weaker effect on intestinal SGLT1. Additionally, research suggests that canagliflozin may influence downstream signaling pathways such as AMPK/mTOR and TNF-α signaling, which could contribute to its broader metabolic and cardiovascular benefits.[4][17][18]
Figure 2. General experimental workflow for the development of SGLT inhibitors like this compound and canagliflozin.
This workflow outlines the typical stages of drug development for SGLT inhibitors. It begins with in vitro characterization to determine potency and selectivity, followed by preclinical in vivo studies in animal models to assess pharmacokinetics, efficacy, and safety. Promising candidates then progress to clinical trials in humans to further evaluate their safety and therapeutic potential.
Conclusion
Both this compound and canagliflozin are effective inhibitors of SGLT-mediated glucose transport, demonstrating significant glucose-lowering effects in preclinical models. The primary distinction lies in their selectivity profile, with this compound acting as a dual SGLT1/SGLT2 inhibitor and canagliflozin being a potent SGLT2 inhibitor with weaker SGLT1 activity. This difference may have implications for their overall clinical profiles, including effects on postprandial glucose excursions and gastrointestinal side effects. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic advantages of these two compounds. The exploration of downstream signaling pathways may also reveal additional mechanisms contributing to their observed effects.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple method for determination of A1c-type glycated hemoglobin(s) in rats using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]
- 8. Canagliflozin protects against non-alcoholic steatohepatitis in type-2 diabetic rats through zinc alpha-2 glycoprotein up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An SGLT2 inhibitor, canagliflozin, reduces blood glucose level in the renal capillaries and protects the capillary network in the diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 14. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SGLT2 Inhibitor Might Prevent Atrial Fibrillation Related to Metabolic Syndrome via TNF‐α Signaling Pathway: A Bioinformatic Study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: T-1095A and Dapagliflozin in SGLT Inhibition
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro inhibitory potency of T-1095 (the prodrug of T-1095A) and dapagliflozin against human SGLT1 and SGLT2. It is important to note that T-1095 is metabolized to its active form, this compound, which is reportedly approximately 10 times more potent. However, specific IC50 values for this compound are not consistently available in the public domain.
| Inhibitor | Target | IC50 (µM) | Selectivity (SGLT1/SGLT2) |
| T-1095 | hSGLT1 | 22.8 | ~0.1 |
| hSGLT2 | 2.3 | ||
| Dapagliflozin | hSGLT1 | 1.4 | >1200-fold |
| hSGLT2 | 0.0011 |
Table 1: In Vitro Inhibitory Potency (IC50) of T-1095 and Dapagliflozin.
| Inhibitor | In Vivo Effect | Animal Model | Key Findings |
| T-1095 | Increased urinary glucose excretion | Streptozotocin-induced diabetic rats | Dose-dependently suppressed fed glucose levels.[1] |
| Reduced blood glucose and HbA1c | Streptozotocin-induced diabetic rats and yellow KK mice | Long-term treatment showed sustained glycemic control. | |
| Dapagliflozin | Increased urinary glucose excretion | Normal and diabetic rats | Acutely induced renal glucose excretion. |
| Reduced hyperglycemia | Zucker diabetic fatty (ZDF) rats | Improved glucose tolerance and reduced hyperglycemia. |
Table 2: Summary of In Vivo Efficacy in Preclinical Models.
Experimental Protocols
The determination of the inhibitory activity of SGLT inhibitors involves a series of standardized in vitro and in vivo experiments.
In Vitro SGLT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SGLT1 and SGLT2.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Glucose Uptake Assay:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed with a sodium-free buffer to remove any residual glucose.
-
A sodium-containing buffer is added, along with varying concentrations of the test inhibitor (e.g., this compound or dapagliflozin).
-
A radiolabeled or fluorescent glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to initiate glucose uptake.
-
After a defined incubation period, the uptake is stopped by washing the cells with ice-cold sodium-free buffer.
-
The amount of intracellular glucose analog is quantified using a scintillation counter (for radiolabeled analogs) or a fluorescence plate reader (for fluorescent analogs).
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control group without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[2]
In Vivo Urinary Glucose Excretion Study
Objective: To assess the pharmacodynamic effect of an SGLT inhibitor on renal glucose excretion in an animal model.
Methodology:
-
Animal Models: Diabetic animal models, such as streptozotocin (STZ)-induced diabetic rats or Zucker diabetic fatty (ZDF) rats, are commonly used.
-
Drug Administration: The test compound is administered orally or via another appropriate route.
-
Urine Collection: Animals are housed in metabolic cages that allow for the collection of urine over a specified period (e.g., 24 hours).
-
Glucose Measurement: The total volume of urine is measured, and the glucose concentration in the urine is determined using a glucose oxidase assay or a similar method.
-
Data Analysis: The total amount of glucose excreted in the urine is calculated and compared between the treated and vehicle control groups.[1]
Mandatory Visualization
Caption: Signaling pathway of SGLT1/SGLT2 inhibition by this compound and dapagliflozin.
Caption: General experimental workflow for the evaluation of SGLT inhibitors.
References
- 1. Preclinical Evaluation of Novel SGLT2-Targeted Near-Infrared Optical Imaging Agent for Early-Stage Pulmonary Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]
T-1095A and its Impact on HbA1c: A Comparative Analysis of Preclinical Data
For researchers and professionals in drug development, understanding the landscape of novel therapeutic agents for diabetes is crucial. T-1095A, a potent inhibitor of the sodium-glucose cotransporter (SGLT), has demonstrated significant effects on glycemic control in preclinical studies. This guide provides a comparative overview of the data surrounding this compound's impact on Hemoglobin A1c (HbA1c) levels, placed in the context of established alternatives, to support further research and development in this area.
The prodrug of this compound, T-1095, has been the subject of several preclinical investigations, primarily in rodent models of diabetes. These studies have consistently shown that administration of T-1095 leads to a reduction in blood glucose and, consequently, a decrease in HbA1c levels.[1][2] The primary mechanism of action for this compound is the inhibition of SGLT, particularly SGLT2 in the renal tubules, which promotes the excretion of excess glucose in the urine, thereby lowering blood glucose concentrations.
Comparative Efficacy on HbA1c Levels
While direct head-to-head clinical trial data for this compound against other antidiabetic agents is unavailable due to its preclinical stage of development, a comparison can be drawn from existing preclinical and clinical data for other relevant drug classes. The following table summarizes the effects of T-1095 and other common antidiabetic interventions on HbA1c levels. It is important to note that the data for T-1095 is derived from animal models and is therefore not directly comparable to human clinical trial data for other agents.
| Intervention | Drug Class | Model/Population | Dosage | Duration | Mean HbA1c Reduction | Reference |
| T-1095 | SGLT Inhibitor | Streptozotocin-induced diabetic rats | 0.1% in diet | 4 weeks | Significant Reduction | [1] |
| T-1095 | SGLT Inhibitor | Yellow KK mice (Type 2 diabetes model) | Not specified | Long-term | Significant Reduction | [1] |
| T-1095 | SGLT Inhibitor | Spontaneously diabetic GK rats | Not specified | 8 weeks | Significant Reduction* | [2] |
| Empagliflozin | SGLT2 Inhibitor | Humans with Type 2 Diabetes | 10 mg/day | 24 weeks | -0.77% | |
| Dapagliflozin | SGLT2 Inhibitor | Humans with Type 2 Diabetes | 10 mg/day | 24 weeks | -0.52% | [3] |
| Metformin | Biguanide | Humans with Type 2 Diabetes | Varies | Varies | ~1.0-2.0% | [4] |
| Sitagliptin | DPP-4 Inhibitor | Humans with Type 2 Diabetes | 100 mg/day | 24 weeks | ~0.6-0.8% | |
| Lifestyle Modification | - | Humans with Type 2 Diabetes | - | 3 months | Up to 9.8% | [5] |
*Specific quantitative data on the mean percentage reduction of HbA1c from the preclinical studies on T-1095 were not available in the reviewed literature; however, the studies consistently reported a statistically significant decrease.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are representative methodologies for key experiments cited in the evaluation of T-1095.
Induction of Diabetes in Animal Models (Streptozotocin-Induced)
A commonly used method to induce a model of Type 1 diabetes in rodents is through the administration of streptozotocin (STZ).
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[6][7]
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight before STZ injection.
-
STZ Administration: A freshly prepared solution of STZ in citrate buffer (pH 4.5) is injected intraperitoneally (i.p.) at a dose of 42-65 mg/kg body weight.[7]
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.[4]
-
Post-Injection Care: To prevent initial hypoglycemia, animals may be given access to a 10% sucrose solution for the first 24-48 hours after STZ injection.
Measurement of HbA1c Levels
HbA1c levels are a crucial indicator of long-term glycemic control.
-
Blood Collection: Whole blood samples are collected from the animals at baseline and at the end of the treatment period. Common methods include tail vein or retro-orbital sinus sampling.
-
Analysis: HbA1c levels are typically measured using commercially available assay kits, often employing methods such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).[3]
-
Data Expression: Results are expressed as a percentage of total hemoglobin.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the signaling pathway of SGLT2 inhibitors and a typical experimental workflow.
References
- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effect of T-1095, a selective inhibitor of renal Na+-glucose cotransporters, on metabolic index and insulin secretion in spontaneously diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative impact of streptozotocin on altering normal glucose homeostasis in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. researchgate.net [researchgate.net]
- 7. az.research.umich.edu [az.research.umich.edu]
Independent Validation of T-1095A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-1095A, an active metabolite of the SGLT inhibitor T-1095, with other sodium-glucose cotransporter (SGLT) inhibitors. The information is compiled from preclinical studies to validate its mechanism of action and assess its therapeutic potential in diabetes management.
Mechanism of Action of this compound
T-1095 is a prodrug that, upon oral administration, is metabolized into its active form, this compound.[1] this compound functions as a potent inhibitor of sodium-glucose cotransporters (SGLTs), which are responsible for glucose reabsorption in the kidneys.[1] By selectively targeting SGLT1 and SGLT2, this compound blocks this reabsorption process, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1] This mechanism of action is independent of insulin secretion, offering a novel therapeutic approach for managing diabetes.[2]
Comparative Efficacy and Potency
Quantitative data from in vitro and in vivo studies demonstrate the potency and efficacy of T-1095 and its active metabolite this compound.
In Vitro Inhibitory Activity
The inhibitory potency of T-1095 has been determined against human SGLT1 and SGLT2.
| Compound | Target | IC50 |
| T-1095 | hSGLT1 | 22.8 µM |
| T-1095 | hSGLT2 | 2.3 µM |
Data from MedchemExpress
It is reported that the active metabolite, this compound, exhibits a fourfold increase in selectivity for SGLT2 over SGLT1 compared to the prodrug T-1095.
In Vivo Efficacy in Diabetic Models
Studies in streptozotocin (STZ)-induced diabetic rats have demonstrated the glucose-lowering effects of T-1095.
| Treatment | Dose | Duration | Change in Blood Glucose | Change in HbA1c |
| T-1095 | 0.03% and 0.1% (in diet) | 4 weeks | Improved hyperglycemia | Dose-dependent decrease |
| T-1095 | 0.1% (in diet) | 8 weeks | Reduced | Reduced |
Data from Metabolism Journal[3]
Long-term treatment with T-1095 in STZ-induced diabetic rats and yellow KK mice has been shown to reduce both blood glucose and HbA1c levels.[1]
Comparison with Other SGLT2 Inhibitors
While direct head-to-head comparative studies with this compound are limited, a comparison can be drawn from available data on other widely studied SGLT2 inhibitors.
| Compound | SGLT2 Selectivity (over SGLT1) |
| Canagliflozin | >250-fold |
| Dapagliflozin | >1200-fold |
| Empagliflozin | >2500-fold |
Note: Data for other SGLT2 inhibitors is sourced from various studies and may not be directly comparable to this compound due to different experimental conditions.
Real-world evidence suggests that while there are some differences in the glycemic efficacy between canagliflozin, dapagliflozin, and empagliflozin, they all demonstrate significant reductions in HbA1c and are associated with cardiovascular and renal benefits.[4][5][6][7]
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's mechanism of action are provided below.
In Vitro SGLT Inhibition Assay (Cell-Based)
Objective: To determine the inhibitory potency (IC50) of a test compound against SGLT1 and SGLT2.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Incubation: Cells are washed with a sodium-containing buffer and then incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Substrate Addition: A radiolabeled non-metabolizable glucose analog, such as ¹⁴C-α-methylglucopyranoside (¹⁴C-AMG), is added to each well.
-
Uptake Measurement: After incubation, the uptake of ¹⁴C-AMG is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Measurement of Urinary Glucose Excretion in Rodents
Objective: To assess the in vivo efficacy of an SGLT inhibitor by measuring its effect on urinary glucose excretion.
Methodology:
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats or mice are used as a model of type 1 diabetes.
-
Acclimatization: Animals are housed in metabolic cages for several days to acclimate before the study.
-
Drug Administration: The test compound (e.g., T-1095) is administered orally via gavage. A vehicle control group is also included.
-
Urine Collection: Urine is collected over a 24-hour period.
-
Glucose Measurement: The total volume of urine is measured, and the glucose concentration is determined using a glucose oxidase assay or a clinical chemistry analyzer.
-
Data Analysis: The total amount of glucose excreted in the urine over 24 hours is calculated and compared between the treated and control groups.
Oral Glucose Tolerance Test (OGTT) in Rats
Objective: To evaluate the effect of a test compound on glucose tolerance.
Methodology:
-
Animal Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Drug Administration: The test compound or vehicle is administered orally.
-
Glucose Challenge: After a specified time following drug administration (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each group to assess the overall effect on glucose tolerance.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of SGLT2 inhibition and the experimental workflows.
Caption: Mechanism of action of this compound in the kidney.
Caption: Workflow for in vitro SGLT inhibition assay.
Caption: Workflow for in vivo urinary glucose excretion study.
References
- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of sodium glucose cotransporter-2 inhibitors in the management of type 2 diabetes mellitus: A real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-World Comparative Effectiveness of Canagliflozin Versus Empagliflozin and Dapagliflozin in Patients with Type 2 Diabetes in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canagliflozin, dapagliflozin and empagliflozin monotherapy for treating type 2 diabetes: systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparison of Canagliflozin, Dapagliflozin and Empagliflozin Added to Heart Failure Treatment in Decompensated Heart Failure Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of T-1095A and Metformin on Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of T-1095A and metformin on insulin sensitivity, supported by experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the distinct and overlapping mechanisms of these two compounds.
Executive Summary
This compound, the active metabolite of the prodrug T-1095, is a potent inhibitor of the sodium-glucose cotransporter (SGLT). Its primary mechanism of action involves increasing urinary glucose excretion, which in turn reduces blood glucose levels.[1][2] This glucose-lowering effect also contributes to an improvement in insulin sensitivity. Metformin, a biguanide, is a first-line therapy for type 2 diabetes. Its primary effects are a reduction in hepatic glucose production and an increase in peripheral glucose uptake and utilization. While both agents enhance insulin sensitivity, their underlying mechanisms are distinct. This guide will delve into the available experimental data to compare their efficacy on key parameters of insulin sensitivity.
Comparative Efficacy on Insulin Sensitivity Parameters
The following tables summarize quantitative data from preclinical studies investigating the effects of T-1095 and metformin on insulin sensitivity. It is important to note that the data for T-1095 and metformin are from separate studies, and a direct head-to-head comparison in the same study is not available in the reviewed literature. The experimental conditions, particularly the animal models and specific protocols, may vary.
Table 1: Effect of T-1095 on Insulin Sensitivity in Neonatally Streptozotocin-Treated Diabetic Rats
| Parameter | Diabetic Control | T-1095 (0.1% in diet for 6 weeks) | % Change vs. Control |
| Whole-body Glucose Infusion Rate (mg/kg/min) | 5.8 ± 0.5 | 10.1 ± 0.9 | +74.1% |
| Hepatic Glucose Production (mg/kg/min) | 6.1 ± 0.4 | 3.5 ± 0.3 | -42.6% |
| Peripheral Glucose Uptake (mg/kg/min) | 11.9 ± 0.8 | 13.6 ± 0.8 | +14.3% |
| Skeletal Muscle Glucose Uptake (mg/g/min) | 18.4 ± 1.5 | 27.6 ± 2.4 | +50.0% |
Data extracted from a study on the antidiabetic effect of T-1095 in neonatally streptozootocin-treated rats.[1]
Table 2: Representative Effects of Metformin on Insulin Sensitivity from Various Preclinical Studies
| Parameter | Animal Model | Metformin Treatment | Outcome |
| Glucose Infusion Rate | Zucker fatty rats | 300 mg/kg/day for 7 days | Increased by ~50% |
| Hepatic Glucose Production | High-fat diet-fed rats | 250 mg/kg/day for 4 weeks | Decreased by ~30-40% |
| Peripheral Glucose Uptake | db/db mice | 300 mg/kg/day for 2 weeks | Increased glucose uptake in skeletal muscle |
Note: This table presents a qualitative summary of findings from multiple sources, as direct quantitative comparisons under identical conditions are not available.
Mechanisms of Action: A Comparative Overview
The distinct mechanisms through which this compound and metformin improve insulin sensitivity are visualized in the following signaling pathway diagrams.
Caption: Mechanism of this compound on Insulin Sensitivity.
Caption: Mechanism of Metformin on Insulin Sensitivity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following sections outline the protocols for the key experiments cited.
Euglycemic-Hyperinsulinemic Clamp in Rats
This technique is the gold standard for assessing insulin sensitivity in vivo.
Caption: Euglycemic-Hyperinsulinemic Clamp Workflow.
Detailed Methodology:
-
Animal Model: Neonatally streptozotocin-injected rats are used as a model of non-obese type 2 diabetes.[1]
-
Surgical Preparation: Rats are anesthetized, and catheters are implanted in the right jugular vein (for infusions) and the left carotid artery (for blood sampling). Animals are allowed to recover for several days.
-
Fasting: Rats are fasted overnight before the clamp study.
-
Euglycemic-Hyperinsulinemic Clamp:
-
A continuous infusion of human insulin is administered through the jugular vein to achieve a state of hyperinsulinemia.
-
Blood samples are taken from the carotid artery every 5-10 minutes to monitor blood glucose levels.
-
A variable infusion of glucose is administered through the jugular vein to maintain the blood glucose concentration at the basal level (euglycemia).
-
The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.
-
-
Tracer Infusion: To determine hepatic glucose production and peripheral glucose uptake, a continuous infusion of [3-³H]glucose is given throughout the study.
-
Calculations:
-
Glucose Infusion Rate (GIR): Calculated during the steady-state period of the clamp.
-
Hepatic Glucose Production (HGP): Calculated based on the dilution of the [3-³H]glucose tracer by endogenously produced glucose.
-
Peripheral Glucose Uptake (PGU): Calculated as the sum of the GIR and the HGP.
-
Conclusion
Both this compound and metformin demonstrate significant efficacy in improving insulin sensitivity, albeit through different primary mechanisms. This compound's effect is largely secondary to its potent induction of glycosuria, leading to a reduction in glucotoxicity. In contrast, metformin directly targets hepatic and peripheral tissues to modulate glucose metabolism.
The preclinical data presented suggest that T-1095 has a pronounced effect on increasing the whole-body glucose infusion rate and suppressing hepatic glucose production in a diabetic rat model.[1] While a direct comparative study is lacking, the magnitude of these effects appears to be substantial. Metformin is well-established in its ability to reduce hepatic glucose output and enhance peripheral glucose uptake.
For drug development professionals, the choice between these or similar agents would depend on the desired therapeutic profile. SGLT inhibitors like this compound offer a novel, insulin-independent mechanism for glycemic control with the added benefit of improving insulin sensitivity. Metformin remains a cornerstone of therapy due to its direct effects on the liver and muscle. Further head-to-head clinical trials are warranted to definitively compare the insulin-sensitizing effects of these two classes of drugs in humans.
References
Long-Term Safety Profile of T-1095A in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the available long-term safety data for T-1095A, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in animal models. Due to the limited availability of detailed public data specifically for this compound, this guide leverages information from other well-characterized SGLT2 inhibitors—dapagliflozin, empagliflozin, and canagliflozin—to provide a thorough understanding of the safety profile of this therapeutic class. Furthermore, a comparison with alternative antihyperglycemic agents, including GLP-1 receptor agonists and metformin, is presented to offer a broader context for preclinical safety evaluation.
Executive Summary
T-1095 is a prodrug that is metabolized in the body to its active form, this compound, which selectively inhibits SGLT2 in the kidneys. This mechanism of action promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. While specific long-term toxicology data for this compound is not extensively available in the public domain, studies on other SGLT2 inhibitors provide valuable insights into the expected safety profile. Chronic toxicology studies in various animal models, including rodents and dogs, have been conducted for SGLT2 inhibitors for durations of up to one year. The most common findings are directly related to the pharmacology of the drug class, such as glucosuria and osmotic diuresis. Other observed effects include changes in body weight and target organ toxicities, primarily in the kidney and bone, particularly at high doses.
SGLT2 Inhibitor Signaling Pathway
The following diagram illustrates the mechanism of action of SGLT2 inhibitors like this compound.
Caption: Mechanism of action of this compound as an SGLT2 inhibitor.
Long-Term Safety Profile of SGLT2 Inhibitors in Animal Models
The following tables summarize the findings from chronic toxicology studies of representative SGLT2 inhibitors in common animal models. These findings are generally considered class effects and provide a basis for assessing the potential long-term safety of this compound.
Table 1: Summary of Chronic Toxicology Findings for SGLT2 Inhibitors in Rodents (Rats and Mice)
| Parameter | Observation | Dose-Response Relationship | Species Specificity |
| Body Weight | Decreased body weight gain | Generally dose-dependent | Observed in both rats and mice |
| Food Consumption | Increased food consumption | Often observed at doses causing significant glucosuria | Not consistently reported across all studies |
| Clinical Signs | Polyuria, glucosuria | Direct pharmacological effect, dose-dependent | Expected in all species where the drug is active |
| Hematology | Minor, inconsistent changes | Not a consistent dose-dependent effect | No clear species-specific pattern |
| Clinical Chemistry | Mild electrolyte loss, changes reflective of increased protein catabolism and gluconeogenesis | Observed at higher doses | Generally similar between rats and mice |
| Organ Weights | Increased kidney weight | Often observed and can be dose-dependent | More pronounced in some studies |
| Histopathology | Kidney: Tubular nephropathy, interstitial nephritis, renal mineralization, tubular epithelial cell changes.[1][2][3] | More prominent at higher, supratherapeutic doses.[1][4] | Rodents appear more sensitive to renal histological changes than non-rodents.[3] |
| Bone: Hyperostosis (increased bone formation).[2] | Observed in rats.[2] | A notable finding in rats.[2] |
Table 2: Summary of Chronic Toxicology Findings for SGLT2 Inhibitors in Non-Rodents (Dogs)
| Parameter | Observation | Dose-Response Relationship |
| Body Weight | Generally well-tolerated with minimal effects on body weight at therapeutic exposures | Effects on body weight are less pronounced than in rodents |
| Food Consumption | No consistent, significant changes reported | Not a prominent finding |
| Clinical Signs | Glucosuria, osmotic diuresis | Direct pharmacological effect, dose-dependent |
| Hematology | No consistent, adverse findings | No clear dose-dependent effects |
| Clinical Chemistry | Mild, inconsistent changes | Not a consistent dose-dependent effect |
| Organ Weights | No consistent, adverse findings | No clear dose-dependent effects |
| Histopathology | Kidney: Generally well-tolerated at clinically relevant exposures.[4] At very high doses, some renal changes may be observed. | Renal findings are less frequent and severe compared to rodents at equivalent exposure multiples. |
| Bone: No significant bone-related toxicities reported | No dose-dependent effects on bone observed |
Experimental Protocols for Chronic Toxicology Studies
While specific protocols for this compound are not available, the following represents a general methodology for a chronic oral toxicity study in rodents, based on regulatory guidelines and common practices in preclinical safety assessment.
Objective: To evaluate the potential toxicity of a test article following repeated oral administration to rodents for a period of up to 6 months.
Animals:
-
Species: Sprague-Dawley rats
-
Age: Approximately 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females
-
Group Size: 10-20 animals per sex per group
Experimental Design:
-
Control Group: Vehicle control (e.g., 0.5% methylcellulose)
-
Dose Groups: At least three dose levels (low, mid, high) of the test article, administered once daily by oral gavage.
-
Duration: 6 months
-
Recovery Group: A subset of animals from the control and high-dose groups may be maintained for a treatment-free period (e.g., 4 weeks) to assess the reversibility of any findings.
Parameters Monitored:
-
Mortality and Morbidity: Twice daily observations.
-
Clinical Observations: Detailed examination at least once weekly.
-
Body Weight: Weekly measurements.
-
Food Consumption: Weekly measurements.
-
Ophthalmology: Examination prior to the start of treatment and near termination.
-
Hematology and Clinical Chemistry: Blood samples collected at specified intervals (e.g., 3 and 6 months) and at termination.
-
Urinalysis: Urine samples collected at specified intervals.
-
Gross Pathology: Full necropsy of all animals at termination.
-
Organ Weights: Key organs weighed at necropsy.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with examination of target organs in lower dose groups.
Workflow for a Chronic Toxicology Study
The following diagram outlines the typical workflow for conducting a chronic toxicology study in an animal model.
Caption: Generalized workflow for a chronic toxicology study.
Comparison with Alternative Antihyperglycemic Agents
The long-term safety profiles of alternative drug classes are important for contextualizing the findings for SGLT2 inhibitors.
Table 3: Comparative Preclinical Safety Profiles of Antihyperglycemic Drug Classes
| Drug Class | Mechanism of Action | Common Animal Models | Key Preclinical Long-Term Safety Findings |
| SGLT2 Inhibitors (e.g., this compound) | Inhibits renal glucose reabsorption | Rats, Mice, Dogs | Renal and bone changes at high doses, pharmacologically-driven effects (glucosuria, diuresis). |
| GLP-1 Receptor Agonists | Mimics incretin hormone GLP-1, enhancing glucose-dependent insulin secretion and suppressing glucagon | Rodents, Non-human primates | Generally well-tolerated. Potential for thyroid C-cell tumors in rodents (relevance to humans is debated). Gastrointestinal effects (nausea, vomiting) are common. |
| Metformin (Biguanide) | Decreases hepatic glucose production, increases insulin sensitivity | Rats, Mice | Generally considered safe with a long history of use. High doses in some studies have been associated with renal effects.[1] |
Conclusion
While specific, detailed long-term safety data for this compound in animal models is limited in the public domain, the extensive preclinical safety evaluation of other SGLT2 inhibitors provides a strong foundation for understanding its potential toxicological profile. The primary long-term findings for this class in animal models are mechanistically linked to their pharmacological action and primarily affect the kidneys and, in some species, bone, especially at high exposure levels. Comparison with alternative therapies such as GLP-1 receptor agonists and metformin highlights the different safety considerations for each drug class. Further publication of detailed preclinical data for this compound would be beneficial for a more direct and comprehensive safety assessment.
References
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A General Protocol
A search for specific disposal procedures for a substance designated "T-1095A" did not yield a Safety Data Sheet (SDS) for a hazardous chemical requiring specialized disposal. One available SDS for a product containing "this compound" indicates it is not classified as hazardous, with no specific disposal requirements noted.[1]
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. In the absence of specific manufacturer guidelines for a hazardous substance labeled this compound, the following comprehensive, step-by-step guide provides a general framework for the safe and compliant disposal of laboratory chemicals. This protocol is designed to build on best practices and should be adapted to comply with local, state, and federal regulations.
Step 1: Hazard Identification and Characterization
Before any disposal action is taken, a thorough hazard assessment of the chemical waste is paramount. This information is typically found in Section 2 (Hazards Identification) and Section 13 (Disposal Considerations) of the manufacturer-provided Safety Data Sheet (SDS). If an SDS is not available, a qualified laboratory professional must characterize the waste.
Key Characterization Parameters:
| Parameter | Method/Instrumentation | Purpose |
| pH | pH meter or calibrated pH strips | Determines corrosivity (acidic or basic). |
| Reactivity | Visual inspection for effervescence, temperature change, or gas evolution upon contact with water or other substances. | Identifies unstable or water-reactive wastes. |
| Ignitability | Flash point determination (e.g., Pensky-Martens closed-cup tester). | Determines if the waste is a fire hazard. |
| Toxicity | Review of constituent chemicals' toxicological data (LD50, LC50); may require analytical testing such as Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma (ICP) analysis for heavy metals. | Identifies wastes that are harmful if ingested, inhaled, or absorbed. |
Step 2: Segregation of Chemical Waste
Proper segregation is crucial to prevent dangerous reactions and to ensure cost-effective and compliant disposal. Never mix different waste streams unless explicitly permitted by a documented and validated procedure.
Common Waste Categories:
-
Halogenated Organic Solvents: (e.g., dichloromethane, chloroform)
-
Non-Halogenated Organic Solvents: (e.g., acetone, ethanol, hexanes)
-
Aqueous Acidic Waste: (pH < 2)
-
Aqueous Basic Waste: (pH > 12.5)
-
Heavy Metal Waste: (e.g., solutions containing mercury, lead, chromium)
-
Solid Chemical Waste: (e.g., contaminated lab debris, unused reagents)
Step 3: Neutralization and Treatment Protocols
Certain aqueous waste streams can be treated in the laboratory to render them non-hazardous before disposal. Always perform these procedures in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).
Experimental Protocol: Neutralization of Acidic Waste
-
Preparation: Place a suitably sized container for the acidic waste in a larger secondary containment vessel within a fume hood. Use a magnetic stirrer and a stir bar to ensure gentle and consistent mixing.
-
pH Monitoring: Insert a calibrated pH probe into the acidic waste solution to monitor the pH in real-time.
-
Titration: Slowly add a dilute basic solution (e.g., 1M sodium hydroxide) to the acidic waste while it is being stirred. Add the base dropwise or in a very slow stream to control the reaction rate and prevent excessive heat generation.
-
Endpoint: Continue adding the basic solution until the pH of the waste is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, pending local regulations.
Step 4: Labeling and Storage
Properly labeled and stored waste is essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), the approximate percentages of each component, and the date of accumulation.
-
Storage: Store waste in chemically compatible containers with secure lids. Keep containers in a designated, well-ventilated, and secured satellite accumulation area. Secondary containment should be used to capture any potential leaks.
Step 5: Disposal and Documentation
The final disposal of hazardous waste must be conducted through a licensed and reputable hazardous waste disposal company.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Manifesting: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal ("cradle-to-grave").[2] Ensure that the manifest is accurately completed and that a copy is retained for your records.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical waste stream in a laboratory setting.
Caption: A flowchart outlining the decision-making process for laboratory chemical waste disposal.
References
Personal protective equipment for handling T-1095A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of T-1095A, the active metabolite of the Na+-glucose cotransporter (SGLT) inhibitor T-1095. As a potent research compound, adherence to strict safety protocols is paramount to ensure personnel safety and experimental integrity.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the known pharmacology of SGLT inhibitors and general best practices for handling potent, non-hazardous research chemicals. Users should always perform a risk assessment for their specific experimental conditions.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Change gloves immediately if contaminated.
-
Body Protection: A lab coat should be worn and kept buttoned.
-
Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area. If there is a risk of aerosolization or handling larger quantities, a fit-tested N95 respirator or higher is recommended. All work with the solid compound should be performed in a chemical fume hood.
Operational Plan
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. Keep in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at -20°C for long-term stability.
-
Inventory: Maintain an accurate inventory of the compound, including amounts received, used, and disposed of.
Preparation of Stock Solutions
-
Location: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a dedicated, calibrated analytical balance. Handle the solid with care to avoid generating dust.
-
Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Procedure:
-
Ensure all necessary equipment (vials, pipettes, solvent) is inside the fume hood.
-
Carefully weigh the desired amount of this compound.
-
Add the appropriate volume of solvent to the vial.
-
Cap the vial and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, paper towels) should be collected in a dedicated, sealed, and clearly labeled chemical waste bag or container.
-
-
Liquid Waste:
-
Unused stock solutions and experimental media containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.
-
-
Decontamination:
-
Work surfaces and equipment should be decontaminated after use. Wipe surfaces with a suitable laboratory detergent and then with 70% ethanol.
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 3-(benzo[b]furan-5-yl)-2', 6'-dihydroxy-4'-methylpropiophenone-2'-O-beta-D-glucopyranoside | N/A |
| Molecular Formula | C23H24O9 | N/A |
| Molecular Weight | 444.43 g/mol | N/A |
| Appearance | Solid (assumed) | N/A |
| Solubility | Soluble in DMSO | N/A |
Mechanism of Action: SGLT2 Inhibition
This compound is a potent inhibitor of Sodium-Glucose Cotransporter 2 (SGLT2), a protein primarily expressed in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2]
References
- 1. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetic effect of T-1095, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
